Hydroxytyrosol Acetate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJGLFPNIZXRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219108 | |
| Record name | Hydroxytyrosol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69039-02-7 | |
| Record name | Hydroxytyrosol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxytyrosol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTYROSOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elusive Acetate Ester: An In-depth Technical Guide on the Natural Occurrence of Hydroxytyrosol Acetate in Olives
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, analytical methodologies, and biological activity of hydroxytyrosol acetate in olives (Olea europaea). This document is intended for researchers, scientists, and drug development professionals.
This compound, a lipophilic derivative of the potent antioxidant hydroxytyrosol, is a naturally occurring phenolic compound found in olives and their products. While its presence has been confirmed, its quantitative distribution throughout the olive fruit and tree remains a subject of ongoing investigation. This guide synthesizes the current scientific understanding of this compound's natural occurrence, the analytical methods for its detection and quantification, and its known interactions with cellular signaling pathways.
Natural Occurrence and Distribution
This compound is primarily found in olive oil and olive leaves[1][2]. It is considered one of the more abundant phenolic compounds in extra virgin olive oil and is noted for its higher solubility in lipophilic phases compared to its precursor, hydroxytyrosol[3]. The formation of this compound is linked to the enzymatic and chemical transformations that occur during olive fruit maturation and the oil extraction process[1].
While the presence of this compound in olive leaves has been documented, specific quantitative data on its concentration in different parts of the olive fruit—namely the pulp, skin, and seed—is not extensively available in current scientific literature. One study noted that new leaves of Caryopteris violifolia contain significantly more this compound than older leaves, and that this compound has also been identified in olives, though without specifying the concentration[2]. Another comprehensive review on phenolic compounds in table olives included this compound in its analysis tables, but the corresponding concentration values were not determined[4].
The concentration of phenolic compounds, in general, is known to be influenced by olive cultivar, the degree of fruit ripeness, and the methods used for processing and storage[5][6]. It is plausible that these factors similarly affect the levels of this compound.
Biosynthesis and Formation
This compound is an ester formed from hydroxytyrosol and acetic acid. While the precise enzymatic pathways for its formation within the olive fruit are not fully elucidated, it is understood that the complex biochemical environment during malaxation—the slow mixing of the olive paste—plays a crucial role in the transformation of phenolic compounds[7]. Both chemical and enzymatic synthesis routes for this compound have been explored in laboratory settings, including enzymatic transesterification[8].
Experimental Protocols for Analysis
The analysis of this compound in olive matrices typically involves chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is a common approach for the separation and quantification of phenolic compounds, including this compound[9][10][11][12][13]. Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural identification and quantification of this compound[14][15].
Exemplary Experimental Protocol: Extraction and HPLC-DAD Analysis of this compound from Olive Leaves
This protocol is a composite of established methods for the analysis of phenolic compounds in olive leaves.
1. Sample Preparation and Extraction:
-
Fresh olive leaves are collected, washed, and freeze-dried to preserve their chemical integrity.
-
The dried leaves are ground into a fine powder.
-
A known mass of the powdered leaf material (e.g., 1 gram) is subjected to solid-liquid extraction. A common solvent system is a mixture of methanol and water (e.g., 80:20 v/v)[9].
-
The extraction is typically performed under sonication or magnetic stirring for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C) to enhance extraction efficiency[9].
-
The resulting mixture is centrifuged, and the supernatant is collected. The extraction process may be repeated on the pellet to ensure exhaustive recovery of the analytes.
-
The collected supernatants are pooled and filtered through a 0.22 µm syringe filter prior to HPLC analysis.
2. HPLC-DAD Quantification:
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is commonly used[12][13].
-
Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.2% acetic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B[10][12][13].
-
Detection: The DAD detector is set to monitor at a wavelength of 280 nm, which is characteristic for many phenolic compounds[10][12][13].
-
Quantification: Quantification is achieved by creating a calibration curve using a pure standard of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.
Signaling Pathways Modulated by this compound
Recent research has begun to uncover the specific cellular signaling pathways through which this compound exerts its biological effects, particularly its anti-inflammatory and antioxidant activities.
-
Nrf2/ARE Pathway: this compound has been shown to be a more potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway compared to hydroxytyrosol. This activation is mediated through the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, forming a primary cellular defense against oxidative stress[1][16][17].
-
HDAC11 Signaling Pathway: In the context of atherosclerosis, this compound has been found to inhibit vascular endothelial cell pyroptosis, a form of inflammatory cell death. This protective effect is mediated through the downregulation of the Histone Deacetylase 11 (HDAC11) signaling pathway[18][19].
-
SIRT6/PKM2 Signaling Pathway: this compound also exhibits anti-inflammatory effects in vascular endothelial cells by modulating the Sirtuin 6 (SIRT6)-mediated Pyruvate Kinase M2 (PKM2) signaling pathway. It also inhibits the activity of Tumor Necrosis Factor (TNF) through the TNF receptor superfamily member 1A (TNFRSF1A) signaling pathway[8][20].
Data Presentation
Due to the limited availability of specific quantitative data for this compound across different olive parts, a comprehensive comparative table cannot be constructed at this time. Research is ongoing to quantify the distribution of this important bioactive compound.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways influenced by this compound.
Conclusion
This compound is a significant lipophilic antioxidant in olives with demonstrated biological activity. While its presence in olive oil and leaves is established, further research is required to quantify its distribution in different parts of the olive fruit and to understand the full extent of its natural variability. The elucidation of its roles in key cellular signaling pathways highlights its potential as a target for drug development and as a valuable component of functional foods. Standardized and validated analytical protocols are crucial for accurately assessing the content of this compound in olive products and for advancing research into its health benefits.
References
- 1. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxytyrosol in Foods: Analysis, Food Sources, EU Dietary Intake, and Potential Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olive Tree Derivatives and Hydroxytyrosol: Their Potential Effects on Human Health and Its Use as Functional Ingredient in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 4. Hydroxytyrosol contents (expressed as mg kg-1 weight SD) in olive fruits from Arbequina and Picual olive trees (Olea europaea L.) treated with MJ. Data from olive samples picked on days 3 and 6 after MJ application are included : Effect of the Treatment of the Olive Tree (Olea europaea L.) on the Phenolic Content and Antioxidant Properties in Olive Fruits : Science and Education Publishing [pubs.sciepub.com]
- 8. The protective effect of this compound against inflammation of vascular endothelial cells partly through the SIRT6-mediated PKM2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes [mdpi.com]
- 17. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 18. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review [mdpi.com]
A Comprehensive Technical Guide to the Biological Properties of Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate (HT-Ac), a derivative of the potent antioxidant hydroxytyrosol found in virgin olive oil, has garnered significant scientific interest for its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological properties, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. The information is presented to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science.
Antioxidant Properties
This compound exhibits significant antioxidant activity, contributing to its protective effects against oxidative stress-related cellular damage. Its efficacy has been evaluated in various in vitro and in vivo models.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using various assays, often in comparison to its parent compound, hydroxytyrosol, and other known antioxidants.
| Antioxidant Assay | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | Chemical Assay | Weaker activity than hydroxytyrosol and oleuropein, but similar to α-tocopherol.[3] | |
| Bulk Oil Oxidation | Oil Matrix | Much higher activity than α-tocopherol or oleuropein.[4] | |
| Oil-in-Water Emulsion | Emulsion System | Less effective than 3,4-DHPEA-EA and α-tocopherol.[4] | |
| Hydrogen Peroxide Scavenging | Chemical Assay | More effective (53% scavenging) than hydroxytyrosol (29%) and α-tocopherol (25%).[5] | |
| Superoxide Anion Scavenging | Chemical Assay | Comparable efficacy to hydroxytyrosol (approx. 40% scavenging).[5] | |
| Hydroxyl Radical Scavenging | Chemical Assay | Comparable efficacy to hydroxytyrosol (approx. 80% scavenging).[5] |
Experimental Protocols
DPPH Radical Scavenging Assay:
A common method to evaluate the radical scavenging activity of antioxidants.[6]
-
Reagent Preparation: A 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared fresh.[6]
-
Reaction Mixture: 1 mL of the DPPH solution is mixed with various concentrations of this compound.[6]
-
Incubation: The mixture is vortexed and incubated in the dark at room temperature for 20 minutes.[6]
-
Measurement: The absorbance is measured at 517 nm using a spectrophotometer.[6] The percentage of scavenging activity is calculated by comparing the absorbance of the sample to a control without the antioxidant.
Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
| Experimental Model | Biomarker | Effect of this compound | Reference |
| Murine Collagen-Induced Arthritis | Serum Cytokines | Decreased levels of TNF-α, IFN-γ, IL-1β, IL-6, and IL-17A.[1] | |
| Murine Collagen-Induced Arthritis | Serum Immunoglobulins | Decreased levels of IgG1 and IgG2a.[1] | |
| Murine Collagen-Induced Arthritis | Cartilage & Matrix Markers | Decreased levels of Cartilage Oligomeric Matrix Protein (COMP) and Metalloproteinase-3 (MMP-3).[1] |
Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
Figure 1: Anti-inflammatory signaling pathways modulated by this compound.
Experimental Protocols
Murine Collagen-Induced Arthritis Model:
A widely used animal model to study rheumatoid arthritis.[1]
-
Animals: DBA-1/J mice are used for this model.[1]
-
Diet: Mice are fed a diet containing 0.05% this compound from weaning.[1]
-
Induction of Arthritis: After 6 weeks on the diet, arthritis is induced by immunization with type II collagen.[1]
-
Evaluation: Disease progression is monitored, and at 42 days post-immunization, blood and paw tissues are collected for histological and biochemical analysis, including cytokine and immunoglobulin levels.[1]
Anticancer Properties
This compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Quantitative Anticancer Data
The cytotoxic activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| RWPE-1 | Non-malignant Prostate | 54.18 ± 11.76 | [1] |
| LNCaP | Prostate Cancer | 35.04 ± 3.68 | [1] |
| 22Rv1 | Prostate Cancer | 7.65 ± 0.50 | [1] |
| PC-3 | Prostate Cancer | 23.40 ± 3.20 | [1] |
Signaling Pathways in Cancer
The anticancer effects of this compound are linked to the modulation of signaling pathways that control cell cycle and apoptosis.
Figure 2: Anticancer signaling pathway influenced by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay):
A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., PC-3, 22Rv1) and non-malignant control cells (e.g., RWPE-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells.
-
Incubation: Cells are incubated to allow the reduction of MTT by metabolically active cells into a purple formazan product.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Neuroprotective Properties
This compound has demonstrated significant neuroprotective effects in models of neuronal damage, suggesting its potential in the context of neurodegenerative diseases.
Quantitative Neuroprotective Data
| Experimental Model | Biomarker | Key Findings | Reference |
| Hypoxia-reoxygenation in rat brain slices | LDH efflux (in vitro) | IC50 of 28.18 µM for inhibition of LDH efflux.[7] | |
| Hypoxia-reoxygenation in rat brain slices | LDH efflux (ex vivo, 10 mg/kg/day) | Reduced LDH efflux by 67.8%.[7] |
Experimental Protocols
Hypoxia-Reoxygenation in Rat Brain Slices:
An ex vivo model to study ischemic brain injury.[7]
-
Slice Preparation: Rat brains are sliced into 1 mm sections.[8]
-
Hypoxia Induction: Slices are incubated in a glucose-free buffer saturated with 95% N2 and 5% CO2.
-
Reoxygenation: Slices are transferred to a glucose-containing buffer saturated with 95% O2 and 5% CO2.[7]
-
Treatment: this compound is added to the incubation medium during the reoxygenation phase.
-
Assessment of Neuronal Damage: Lactate dehydrogenase (LDH) efflux into the medium is measured as an indicator of cell death.[7]
Cardioprotective Properties
This compound exhibits cardioprotective effects, primarily through its anti-inflammatory and antioxidant activities, which are crucial in mitigating the pathogenesis of atherosclerosis.
Signaling Pathways in Cardioprotection
The cardioprotective effects of this compound involve the modulation of pathways related to inflammation and endothelial cell death.
Figure 3: Cardioprotective signaling pathway involving this compound.
Experimental Protocols
ApoE-deficient Mouse Model of Atherosclerosis:
A widely used genetic mouse model that spontaneously develops atherosclerosis.[9][10]
-
Animals: Apolipoprotein E-deficient (ApoE-/-) mice are used.[9]
-
Diet: Mice are fed a Western-type high-fat diet.
-
Treatment: this compound is administered, for example, through the diet or by oral gavage.
-
Duration: The study is conducted over a period of several weeks (e.g., 10-20 weeks) to allow for the development of atherosclerotic lesions.[9]
-
Analysis: Aortic tissues are collected for histological analysis of plaque formation, and blood samples are analyzed for lipid profiles and inflammatory markers.[9]
Bioavailability and Metabolism
The biological effects of this compound are dependent on its bioavailability and metabolic fate. While specific studies on the bioavailability of this compound are limited, it is known to be more lipophilic than hydroxytyrosol, which may influence its absorption and distribution. Upon absorption, it is likely hydrolyzed to hydroxytyrosol and then undergoes phase I and II metabolism.
Conclusion
This compound is a promising bioactive compound with a wide range of pharmacological properties. Its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects are supported by a growing body of scientific evidence. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic or preventive agent for various chronic diseases. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens new avenues for targeted drug development. Further clinical studies are warranted to fully translate the preclinical findings into human health benefits.
References
- 1. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse models of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound compared with that of other olive oil polyphenols [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencellonline.com [sciencellonline.com]
- 10. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate (HTy-Ac), also known by its IUPAC name 2-(3,4-dihydroxyphenyl)ethyl acetate, is a phenolic compound and a derivative of hydroxytyrosol.[1][2] It is naturally found in olive oil (Olea europaea) and is recognized for its significant antioxidant and anti-inflammatory properties.[2][3][4] As a prodrug, this compound is converted in vivo to its active form, hydroxytyrosol, a potent agent known to mitigate oxidative stress, improve mitochondrial function, and exert neuroprotective effects.[5] Its biological activities, which also include anti-cancer and antimicrobial effects, make it a compound of high interest for research in oncology, immunology, and cardiovascular and neurodegenerative diseases.[4][5][6]
Chemical Structure and Formula
This compound is structurally characterized by a catechol group (a benzene ring with two adjacent hydroxyl groups) attached to an ethyl acetate chain. This structure is fundamental to its chemical behavior and biological activity.
-
IUPAC Name: 2-(3,4-dihydroxyphenyl)ethyl acetate[1]
-
InChI: InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3[1][4][7]
Physicochemical and Bioactivity Data
The following table summarizes key quantitative data for this compound, compiled from various chemical databases and literature.
| Property | Value | Source(s) |
| Molecular Weight | 196.20 g/mol | [1][2][7] |
| Exact Mass | 196.07355886 Da | [1][2] |
| Physical Form | Solid / Powder | [4][8] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 355.9 ± 27.0 °C at 760 mmHg | [2] |
| Flash Point | 141.6 ± 17.2 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.96 | [2] |
| Polar Surface Area (PSA) | 66.76 Ų | [2] |
| DPPH Radical Scavenging (IC₅₀) | 1.73 µM | [4] |
| Vibrio parahaemolyticus Activity (MIC) | 39 µg/mL | [4] |
| Solubility in DMSO | ≥ 10 mg/mL, up to 250 mg/mL with sonication | [4][5] |
| Solubility in Ethanol | ≥ 10 mg/mL | [4] |
| Solubility in PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [4] |
Experimental Protocols
Chemical Synthesis of this compound
This protocol outlines a laboratory-scale synthesis of this compound, adapted from methodologies described in the literature.[9]
Caption: Workflow for the chemical synthesis of this compound.
Detailed Methodology:
-
Protection of Hydroxyl Groups: The synthesis begins with the protection of the catechol hydroxyl groups of a suitable precursor, such as 3,4-dihydroxyphenylacetic acid, often using benzyl groups. This prevents unwanted side reactions during subsequent steps. The protected acid is then reduced to the corresponding alcohol, 2-(3,4-dibenzyloxyphenyl)ethanol.[9]
-
Purification: The resulting protected alcohol is purified using silica gel column chromatography. A typical mobile phase for this separation is a mixture of chloroform and ethyl acetate (7:3 v/v).[9]
-
Acetylation Reaction: The purified 2-(3,4-dibenzyloxyphenyl)ethanol (e.g., 0.8 g) is dissolved in pyridine (3 mL) along with acetic acid (0.14 mL). Dicyclohexylcarbodiimide (DCC, 0.6 g) and p-toluenesulfonic acid (TSA, 0.02 g) are added as coupling agents. The reaction mixture is stirred at room temperature for 72 hours.[9]
-
Reaction Work-up: After stirring, excess acetic acid is added, and the mixture is filtered to remove byproducts. Chloroform is added to the filtrate, and the organic layer is washed successively with 5 M hydrochloric acid, water, 0.5 M sodium carbonate solution, and finally water to remove impurities.[9]
-
Deprotection and Final Purification: The benzyl protecting groups are removed, typically via catalytic hydrogenation, to yield this compound. The final product is purified by silica gel column chromatography with a mobile phase of ethyl acetate/light petroleum (1:1 v/v), resulting in a typical yield of around 75%.[9]
DPPH Radical Scavenging Assay
This protocol is used to assess the antioxidant activity of this compound by measuring its ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[9][10]
Caption: Standard workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound in the same solvent to test a range of concentrations.
-
Reaction Setup: In a microplate or cuvette, add a specific volume of the DPPH solution to an aliquot of each this compound dilution. A control sample is prepared by mixing the DPPH solution with methanol instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a sufficient period (e.g., 30 minutes) to allow the scavenging reaction to reach completion.
-
Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[4]
Signaling Pathways
Hydroxytyrosol and its derivatives, including the acetate form, exert significant protective effects against oxidative stress by modulating key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[11][12][13]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Pathway Description: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, this inhibition is released.[11] this compound can activate upstream kinases such as PI3K/Akt.[12][13] This leads to the phosphorylation and conformational changes in the Nrf2-Keap1 complex, causing Nrf2 to be released. The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a suite of protective genes, including Phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), ultimately enhancing the cell's antioxidant capacity and protecting it from damage.[11][12]
References
- 1. This compound | C10H12O4 | CID 155240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:69039-02-7 | Chemsrc [chemsrc.com]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From Biosynthesis to Legislation: A Review of Hydroxytyrosol’s Biological Functions and Safety [mdpi.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unveiling the Properties of Hydroxytyrosol Acetate: A Technical Guide for Researchers
An In-depth Exploration of the Physical, Chemical, and Biological Characteristics of a Promising Phenolic Compound
Hydroxytyrosol acetate, a naturally occurring phenolic compound found in olive oil, is garnering significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its analysis and evaluation, and an exploration of the key signaling pathways it modulates, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below, providing a clear reference for experimental design and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| Melting Point | 81–83 °C | [3] |
| Boiling Point | 356 °C | [4][5] |
| Appearance | White to off-white powder | [4][5] |
| Solubility | Soluble in DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL); Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL); Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2][4][5][6] |
Note: One source indicated a melting point of >75°C with decomposition, while another, more specific source, provided the 81-83°C range.[3][6]
Synthesis and Analytical Characterization
The synthesis of this compound is crucial for obtaining pure material for research purposes. Several synthetic routes have been established, with a common method involving the acetylation of hydroxytyrosol.
Synthesis Protocol Example: Acetylation of Hydroxytyrosol
A prevalent method for synthesizing this compound involves the reaction of hydroxytyrosol with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst or base. The reaction progress is typically monitored by thin-layer chromatography (TLC). Following the reaction, the product is purified using techniques like flash chromatography to yield pure this compound.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the quantification and purity assessment of this compound.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with acetic acid) and an organic solvent like methanol or acetonitrile is typical.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for monitoring the compound.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve generated from known concentrations of this compound.
Potent Biological Activities and Underlying Mechanisms
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. These properties are attributed to its ability to modulate key cellular signaling pathways.
Antioxidant Activity
The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals. This activity can be quantified using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[6][8][9][10][11]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.
-
Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Anti-inflammatory Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways, including NF-κB, JAK/STAT, and SIRT6.
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.
Experimental Workflow: NF-κB Inhibition
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, this compound, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 69039-02-7 [amp.chemicalbook.com]
- 5. This compound | 69039-02-7 [amp.chemicalbook.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. marinebiology.pt [marinebiology.pt]
The Bioavailability of Hydroxytyrosol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate (HTA), a key phenolic compound found in virgin olive oil, is gaining significant attention for its potential therapeutic applications, including its anti-inflammatory and cardiovascular protective effects. As a lipophilic derivative of the potent antioxidant hydroxytyrosol (HT), HTA's bioavailability is a critical factor in determining its efficacy as a nutraceutical or pharmaceutical agent. This technical guide provides a comprehensive overview of the current understanding of HTA's bioavailability, drawing from in vivo and in vitro studies. The information is presented to facilitate further research and development of HTA-based products.
In Vivo Pharmacokinetics
Animal studies have been instrumental in elucidating the pharmacokinetic profile of this compound. A comparative study in Sprague-Dawley rats provides key insights into its absorption, metabolism, and excretion following oral administration.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Oral Administration
| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | This compound | 15.4 ± 3.1 | 0.5 | 45.2 ± 8.7 |
| Hydroxytyrosol | 87.6 ± 12.5 | 0.75 | 254.3 ± 36.1 | |
| Homovanillyl alcohol | 25.1 ± 4.2 | 1.0 | 98.7 ± 15.3 | |
| Homovanillic acid | 12.3 ± 2.1 | 1.5 | 65.4 ± 11.8 |
Data presented as mean ± standard deviation.
These findings suggest that this compound is rapidly absorbed and quickly hydrolyzed to hydroxytyrosol, which then undergoes further metabolism. The higher plasma concentrations of hydroxytyrosol compared to HTA indicate efficient de-acetylation, likely occurring in the intestine and liver.
Intestinal Permeability: In Vitro Caco-2 Cell Model
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption of xenobiotics. Studies using this model have demonstrated that the acetylation of hydroxytyrosol enhances its transport across the intestinal epithelium.
Table 2: Apparent Permeability (Papp) of Hydroxytyrosol and this compound Across Caco-2 Cell Monolayers
| Compound | Papp (AP-BL) (x 10⁻⁶ cm/s) | Papp (BL-AP) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) |
| Hydroxytyrosol | 5.2 ± 0.6 | 4.8 ± 0.5 | 0.92 |
| This compound | 11.8 ± 1.2 | 10.9 ± 1.1 | 0.92 |
AP-BL: Apical to Basolateral transport; BL-AP: Basolateral to Apical transport. Data presented as mean ± standard deviation.
The significantly higher apparent permeability of this compound compared to hydroxytyrosol suggests that its increased lipophilicity facilitates passive diffusion across the intestinal barrier. The efflux ratio of less than 2 for both compounds indicates that they are not significantly subjected to active efflux mechanisms.
Metabolism
The metabolic fate of this compound is a crucial aspect of its bioavailability. In vitro studies using human liver microsomes and hepatocytes have shown that HTA is extensively metabolized.
Upon absorption, HTA is rapidly deacetylated to form hydroxytyrosol. Hydroxytyrosol then undergoes Phase I and Phase II metabolism, primarily through glucuronidation and sulfation, as well as methylation by catechol-O-methyltransferase (COMT) to form homovanillyl alcohol. A minor portion of HTA may also be directly glucuronidated before deacetylation[1].
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) were used. Animals were fasted overnight prior to the administration of the test compounds.
-
Compound Administration: this compound was administered orally by gavage at a dose of 50 mg/kg, suspended in a vehicle of 0.5% carboxymethylcellulose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound and its metabolites were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant was then evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions: Separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For permeability studies, cells were seeded on Transwell® inserts and allowed to differentiate for 21 days to form a confluent monolayer. The integrity of the monolayer was verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Assay:
-
The culture medium was removed from the apical (AP) and basolateral (BL) compartments of the Transwell® inserts.
-
The cell monolayers were washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
The test compound (hydroxytyrosol or this compound) was added to the donor compartment (AP for absorption, BL for efflux) at a concentration of 100 µM in HBSS. The receiver compartment contained HBSS.
-
The plates were incubated at 37°C with gentle shaking.
-
Samples were collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
-
Analytical Method: The concentrations of the compounds in the collected samples were quantified by HPLC with UV or MS detection, as described in the in vivo protocol. The apparent permeability coefficient (Papp) was calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Signaling Pathways and Biological Activities
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Its anti-inflammatory properties, in particular, have been linked to the modulation of key inflammatory cascades in endothelial cells.
Caption: Signaling pathways modulated by this compound in endothelial cells.
This compound has been shown to exert its anti-inflammatory effects in part through the SIRT6-mediated PKM2 signaling pathway and by inhibiting the TNF receptor superfamily member 1A (TNFRSF1A) signaling pathway[2][3]. Additionally, HTA can inhibit vascular endothelial cell pyroptosis via the HDAC11 signaling pathway[4]. These actions collectively contribute to its protective effects on the vasculature.
Experimental Workflow for Bioavailability Assessment
The assessment of bioavailability for a compound like this compound typically follows a structured experimental workflow, integrating both in vitro and in vivo models.
Caption: General experimental workflow for assessing the bioavailability of a compound.
Conclusion
The available evidence strongly suggests that this compound is a promising bioactive compound with enhanced intestinal permeability compared to its parent compound, hydroxytyrosol. Its rapid absorption and conversion to hydroxytyrosol, followed by extensive metabolism, are key features of its pharmacokinetic profile. The modulation of critical anti-inflammatory signaling pathways underscores its therapeutic potential. Further research, particularly well-controlled human clinical trials focusing on the direct administration of this compound, is warranted to fully elucidate its bioavailability and clinical utility in humans. This will be essential for the rational design of functional foods, dietary supplements, and pharmaceutical formulations containing this potent olive oil polyphenol.
References
- 1. Metabolism of the olive oil phenols hydroxytyrosol, tyrosol, and hydroxytyrosyl acetate by human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review [mdpi.com]
- 3. The protective effect of this compound against inflammation of vascular endothelial cells partly through the SIRT6-mediated PKM2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Hydroxytyrosol Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytyrosol acetate (HTy-Ac), a key phenolic compound found in extra virgin olive oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activities of HTy-Ac. It delves into the intricate signaling pathways modulated by this compound, including the Nrf2/HO-1, PI3K/Akt, NF-κB, SIRT6/PKM2, and HDAC11 pathways. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental methodologies for the cited research, and utilizes Graphviz diagrams to visualize the complex signaling cascades. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this compound.
Introduction
This compound is a lipophilic derivative of hydroxytyrosol, one of the most abundant and bioactive polyphenols in olives and olive oil. The addition of an acetyl group enhances its bioavailability and stability, making it a promising candidate for pharmaceutical and nutraceutical applications. Emerging evidence suggests that HTy-Ac exerts its beneficial effects through a multi-pronged mechanism of action, primarily centered on the mitigation of oxidative stress and inflammation, which are key drivers of numerous chronic diseases. This guide will systematically explore these mechanisms.
Antioxidant Mechanism of Action
The antioxidant capacity of this compound is a cornerstone of its protective effects. It acts through both direct and indirect mechanisms to neutralize reactive oxygen species (ROS) and bolster endogenous antioxidant defenses.
Direct Radical Scavenging
While this compound exhibits direct radical scavenging activity, some studies suggest it is slightly less potent in this regard than its parent compound, hydroxytyrosol. However, its activity is comparable to that of alpha-tocopherol.[1][2]
Upregulation of Endogenous Antioxidant Defenses via the Nrf2/HO-1 Pathway
A more significant aspect of HTy-Ac's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like HTy-Ac, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing their transcription.
Key target genes of the Nrf2 pathway upregulated by this compound include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
Studies have shown that this compound is a more potent activator of the Nrf2 system than hydroxytyrosol itself.[3][4]
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | ARPE-19 | 10 µM | Significant increase in mRNA expression of HO-1, NQO-1, GCLc, and GCLm (higher than 50 µM Hydroxytyrosol) | [5] |
| This compound | ARPE-19 | 50 µM | Increased total and nuclear Nrf2 protein levels | [5] |
| Hydroxytyrosol | HeLa & HEK293 | 5 and 10 µg/mL | Increased protein expression of Nrf2 and HO-1 | [6] |
Anti-inflammatory Mechanism of Action
Chronic inflammation is a key pathological feature of many diseases. This compound exhibits potent anti-inflammatory effects by modulating several critical signaling pathways.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Hydroxytyrosol and its acetate derivative have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7][8] This leads to a downstream reduction in the production of pro-inflammatory mediators.
Modulation of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound has been shown to activate the PI3K/Akt pathway, which can contribute to its cytoprotective effects.[3][4] Interestingly, in some cancer cell lines, hydroxytyrosol has been reported to inhibit the PI3K/Akt pathway, suggesting a context-dependent role.[9]
In the context of cytoprotection, activation of PI3K/Akt by HTy-Ac can lead to the phosphorylation and activation of downstream targets, including Nrf2, further enhancing the antioxidant response.
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | ARPE-19 | 10 µM | Significant activation of PI3K/Akt pathway (similar to 50 µM Hydroxytyrosol) | [1] |
| Hydroxytyrosol | PC12 | 50 µM | Significantly increased expression of PI3K and p-AKT | [10] |
Involvement of Other Anti-inflammatory Pathways
-
SIRT6/PKM2 Pathway: this compound exerts anti-inflammatory effects through the activation of Sirtuin 6 (SIRT6), which in turn modulates the Pyruvate Kinase M2 (PKM2) signaling pathway. This has been linked to improved endothelial function.
-
JAK/STAT and MAPKs Pathways: In a model of collagen-induced arthritis, dietary this compound was found to ameliorate the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[11]
-
HDAC11 Inhibition: this compound has been shown to down-regulate the expression of Histone Deacetylase 11 (HDAC11). This inhibition is associated with the prevention of vascular endothelial cell pyroptosis, a form of inflammatory cell death.[12]
Experimental Methodologies
This section provides an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Culture and Treatments
-
Cell Lines: Human retinal pigment epithelial (ARPE-19) cells, human umbilical vein endothelial cells (HUVECs), human monocytic (THP-1) cells, and murine macrophages (RAW264.7) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatments: Cells are pre-treated with various concentrations of this compound for a specified duration before being challenged with an inflammatory or oxidative stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), tert-butyl hydroperoxide (t-BHP)).
Western Blot Analysis
Western blotting is a key technique to assess the protein expression and phosphorylation status of signaling molecules.
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Membranes are blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies:
-
Nrf2/HO-1 Pathway: anti-Nrf2, anti-HO-1, anti-Keap1, anti-Lamin B (for nuclear fractions).
-
PI3K/Akt Pathway: anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt.
-
NF-κB Pathway: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα, anti-phospho-IκBα.
-
HDAC11 Pathway: anti-HDAC11.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of target genes.
-
RNA Isolation: Total RNA is extracted from cells using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
-
Primer Sequences (Example for Human HDAC11):
-
Forward: 5′-GATGTCCTACAACCGCACCATCTACC-3′
-
Reverse: 5′-CCTGCATTGTATACCACCACGTC-3′
-
Cell Viability and Oxidative Stress Assays
-
MTT Assay: Measures cell viability based on the reduction of MTT to formazan by metabolically active cells.
-
DCFH-DA Assay: Detects intracellular ROS levels. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF in the presence of ROS.
-
GSH Assay: Measures the levels of intracellular glutathione.
Summary and Future Directions
This compound is a promising bioactive compound with a well-defined, multi-faceted mechanism of action. Its ability to potently activate the Nrf2 antioxidant pathway and inhibit the pro-inflammatory NF-κB pathway, along with its modulation of other key signaling cascades like PI3K/Akt and HDAC11, underscores its therapeutic potential for a range of diseases underpinned by oxidative stress and inflammation.
Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound in various disease models. More detailed pharmacokinetic and pharmacodynamic studies are needed to optimize dosing and delivery strategies. Additionally, exploring the synergistic effects of this compound with other therapeutic agents could open up new avenues for combination therapies. The comprehensive understanding of its molecular mechanisms, as outlined in this guide, provides a solid foundation for the continued development of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxytyrosol as a Mitochondrial Homeostasis Regulator: Implications in Metabolic Syndrome and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxytyrosol produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combined Treatment of Hydroxytyrosol with Carbon Monoxide-Releasing Molecule-2 Prevents TNFα-Induced Vascular Endothelial Cell Dysfunction through NO Production with Subsequent NFκB Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis [frontiersin.org]
- 10. Hydroxytyrosol Alleviated Hypoxia-Mediated PC12 Cell Damage through Activating PI3K/AKT/mTOR-HIF-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
- 12. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Anti-Inflammatory Effects of Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate (HT-AC), a key phenolic compound found in extra virgin olive oil, is gaining significant attention for its potent anti-inflammatory properties. As a derivative of hydroxytyrosol (HT), it shares and, in some cases, enhances the therapeutic potential of its parent compound. Chronic inflammation is a critical underlying factor in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and rheumatoid arthritis. This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the anti-inflammatory effects of this compound, intended for professionals in research and drug development.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key intracellular signaling pathways that govern the inflammatory response.
Inhibition of Pro-Inflammatory Mediators
HT-AC has been demonstrated to significantly reduce the expression and secretion of several key molecules that drive inflammation. In various experimental models, treatment with HT-AC leads to a marked decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1][2]. Furthermore, it suppresses the expression of enzymes responsible for synthesizing inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandins, respectively[3][4].
Modulation of Key Signaling Pathways
The anti-inflammatory activity of this compound is intrinsically linked to its ability to interfere with critical signaling cascades.
a) NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription[5][6]. Studies have shown that hydroxytyrosol and its acetate form can suppress NF-κB activation, preventing its nuclear translocation and subsequent gene expression of cytokines and enzymes like iNOS and COX-2[1][4][6]. This inhibition is a central mechanism of its anti-inflammatory action.
b) MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Their activation leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators[6][7]. This compound has been found to ameliorate inflammation by inhibiting the phosphorylation of p38 and JNK, thereby downregulating the entire inflammatory cascade[1][6].
c) Other Relevant Pathways
-
JAK/STAT Pathway: In models of collagen-induced arthritis, dietary HT-AC was shown to drastically ameliorate the activation of the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway[1].
-
Nrf2/HO-1 Pathway: HT-AC can up-regulate the nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) protein expressions, which are key components of the cellular antioxidant defense system that counteracts inflammatory processes[1].
-
HDAC11 and SIRT6 Signaling: HT-AC has been shown to inhibit vascular endothelial cell pyroptosis, a form of inflammatory cell death, by down-regulating Histone Deacetylase 11 (HDAC11)[2]. It also exerts anti-inflammatory effects through the SIRT6-mediated PKM2 signaling pathway[8][9].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its parent compound on key inflammatory markers from various in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Effects
| Cell Line | Inflammatory Stimulus | Compound & Concentration | Effect | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Hydroxytyrosol (12.5 µg/ml) | Downregulated iNOS, COX-2, TNF-α, IL-1β expression; Reduced NO and PGE2 production | [4] |
| Human Monocytic (THP-1) | LPS (1 µg/ml) | Hydroxytyrosol | Dose-dependently suppressed NO release and transcription of TNF-α, iNOS, and COX-2 | [3] |
| HUVECs | TNF-α | This compound | Alleviated pyroptosis, decreased activated caspase-1, and reduced release of IL-1β and IL-6 | [2] |
| Jurkat, HL60, Raw264.7 | N/A (Cytotoxicity) | Hydroxytyrosol | IC50 values of 27.3 µg/mL, 109.8 µg/mL, and 45.7 µg/mL, respectively | [10][11] |
| Raw264.7 Macrophages | LPS | Hydroxytyrosol (12.5 µg/mL) | Reduced NO production by up to 50% at 24h | [12] |
Table 2: In Vivo Anti-Inflammatory Effects
| Animal Model | Condition | Compound & Dosage | Effect | Reference |
| DBA-1/J Mice | Collagen-Induced Arthritis | 0.05% HT-AC in diet | Significantly decreased serum levels of TNF-α, IFN-γ, IL-1β, IL-6, and IL-17A | [1] |
| ApoE-/- Mice | High-Fat Diet (Atherosclerosis) | This compound | Alleviated atherosclerotic lesions; Inhibited pyroptosis and pro-inflammatory TNF-α and IL-1β levels in serum | [2] |
| Balb/c Mice | LPS-Induced Systemic Inflammation | Hydroxytyrosol (80 mg/kg b.w.) | Decreased LPS-induced TNF-α production by about 50%; Suppressed up-regulation of COX-2 gene | [13][14] |
| Hypercholesterolemic Rats | Cholesterol-Rich Diet | This compound | Inhibited TNF-α and IL-1β levels in plasma | [2] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory effects of this compound.
In Vitro Protocol: LPS-Induced Inflammation in Macrophages
This protocol is a standard method for assessing anti-inflammatory activity in a cell-based model.
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium. A control group without LPS and a vehicle control group are included.
-
Incubation: Cells are incubated for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.
-
Cytokines (TNF-α, IL-6): Levels of secreted cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA levels of target genes are quantified using real-time quantitative PCR (RT-qPCR).
-
Protein Expression: Cell lysates are collected, and the protein levels of signaling molecules (e.g., phosphorylated p65, p38) are analyzed by Western Blot.
-
In Vivo Protocol: Mouse Model of Systemic Inflammation
This protocol assesses the systemic anti-inflammatory effects of a compound.
-
Animal Model: Balb/c mice are used and allowed to acclimatize for at least one week.
-
Grouping: Mice are randomly divided into groups (n=8-10 per group): Control (vehicle), LPS only, and LPS + HT-AC at various doses.
-
Pre-treatment: The treatment groups receive this compound via oral gavage (e.g., 40 and 80 mg/kg body weight) for a set number of days prior to the inflammatory challenge[13][14]. The control group receives the vehicle.
-
Induction of Inflammation: Mice are injected intraperitoneally (i.p.) with LPS (e.g., 50 µ g/mouse ) to induce a systemic inflammatory response[13]. The control group receives a saline injection.
-
Sample Collection: After a specific time (e.g., 2-6 hours) post-LPS injection, blood is collected via cardiac puncture. Tissues such as the liver and spleen may also be harvested.
-
Analysis:
-
Serum Cytokines: Plasma or serum is separated, and levels of TNF-α, IL-1β, and IL-6 are measured by ELISA.
-
Gene Expression in Tissues: RNA is extracted from tissues to measure the expression of inflammatory genes like COX-2 and iNOS via RT-qPCR[13].
-
Histology: Tissues can be fixed in formalin, paraffin-embedded, and sectioned for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Conclusion and Future Perspectives
The evidence strongly supports this compound as a potent anti-inflammatory agent with significant therapeutic potential. Its ability to modulate multiple key signaling pathways, particularly the NF-κB and MAPK cascades, underscores its robust mechanism of action. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further development.
For drug development professionals, HT-AC represents a promising lead compound. Future research should focus on optimizing its bioavailability and delivery systems, conducting comprehensive preclinical toxicology studies, and ultimately, translating these findings into well-designed clinical trials for inflammatory conditions. Its efficacy in models of arthritis, atherosclerosis, and systemic inflammation suggests a broad range of potential applications. The exploration of its derivatives and synergistic combinations with other anti-inflammatory agents could also yield novel therapeutic strategies.
References
- 1. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxytyrosol inhibits pro-inflammatory cytokines, iNOS, and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of olive-derived hydroxytyrosol on lipopolysaccharide-induced inflammation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Neuroprotective Potential of Hydroxytyrosol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (HT), a prominent phenolic compound found in olive oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties, which underpin its neuroprotective effects. Its derivative, hydroxytyrosol acetate (HT-AC), is also present in virgin olive oil and has demonstrated comparable or even superior neuroprotective capabilities in various experimental models.[1] This technical guide provides a comprehensive overview of the current preliminary research on the neuroprotective effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the compound's potential as a neurotherapeutic agent.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation, two key drivers in the pathogenesis of neurodegenerative diseases.
Antioxidant Activity: this compound has been shown to be an effective scavenger of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[2] One study found it to be more effective than hydroxytyrosol and α-tocopherol as a hydrogen peroxide scavenger.[2] This antioxidant capacity is crucial in protecting neuronal cells from oxidative damage.
Anti-inflammatory Effects: Hydroxytyrosol and its derivatives have been demonstrated to suppress neuroinflammation by modulating key inflammatory pathways. This includes the inhibition of pro-inflammatory cytokine signaling, such as the NF-κB and MAPK pathways, and the suppression of inflammasome activation.[3] These actions help to reduce the inflammatory environment that contributes to neuronal damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of this compound and its parent compound, hydroxytyrosol.
| Compound | Assay | Model | IC50 / Effective Concentration | Outcome | Reference |
| This compound | LDH Efflux Inhibition | Hypoxia-Reoxygenation in Rat Brain Slices | 28.18 µM | Inhibition of cell death | [1] |
| Hydroxytyrosol | LDH Efflux Inhibition | Hypoxia-Reoxygenation in Rat Brain Slices | 77.78 µM | Inhibition of cell death | [1] |
| This compound | Cell Viability (MTT Assay) | ARPE-19 cells + t-BHP | 10 µM | Protection against oxidative damage | |
| Hydroxytyrosol | Cell Viability (MTT Assay) | SH-SY5Y cells + H₂O₂ | 10 µM & 20 µM | Ameliorated cell viability by 10.78% & 13.56% respectively | [4] |
| Compound | Dosage | Model | Duration | Outcome | Reference |
| This compound | 5 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 45.4% reduction in LDH efflux | [1] |
| This compound | 10 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 67.8% reduction in LDH efflux | [1] |
| Hydroxytyrosol | 5 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 37.8% reduction in LDH efflux | [1] |
| Hydroxytyrosol | 10 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 52.7% reduction in LDH efflux | [1] |
Signaling Pathways in Neuroprotection
This compound exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Keap1-Nrf2-ARE Signaling Pathway Activation by this compound.
Caption: Inhibition of the NF-κB Pro-inflammatory Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of this compound's neuroprotective effects.
In Vitro Model: Hypoxia-Reoxygenation in Rat Brain Slices
This model simulates ischemic conditions and is used to assess the neuroprotective effects of compounds against cell death induced by oxygen and glucose deprivation.
Protocol:
-
Animal Preparation: Adult male Wistar rats (200-250g) are anesthetized, and brains are rapidly removed.
-
Slice Preparation: The brain is placed in ice-cold, oxygenated buffer. 0.1-mm thick transversal slices are prepared using a vibrating microtome.
-
Equilibration: Slices are transferred to a buffer solution (containing NaCl, KCl, NaHCO₃, KH₂PO₄, CaCl₂, MgSO₄, and glucose, at pH 7.4) and perfused with 95% O₂ and 5% CO₂ for 30 minutes to equilibrate.
-
Hypoxia Induction: Slices are then moved to a glucose-free buffer with modified CaCl₂ and MgSO₄ concentrations. This solution is perfused with 95% N₂ and 5% O₂ for 60 minutes to induce hypoxia.
-
Reoxygenation: Following hypoxia, slices are returned to the initial glucose-containing buffer and perfused with 95% O₂ and 5% CO₂ for 180 minutes.
-
Treatment: this compound (or other test compounds) is added to the buffer during the preincubation, hypoxia, and reoxygenation periods at various concentrations.
-
Assessment of Cell Death (LDH Assay): Aliquots of the incubation medium are collected at different time points during reoxygenation. Lactate dehydrogenase (LDH) efflux, a marker of cell death, is measured spectrophotometrically. The percentage of LDH inhibition is calculated relative to the control (hypoxia-reoxygenation without treatment).
Caption: Experimental Workflow for Hypoxia-Reoxygenation in Rat Brain Slices.
Cell Viability Assessment: MTT Assay in SH-SY5Y Cells
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified duration (e.g., 4 hours).
-
Induction of Oxidative Stress: An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added to the wells (except for the control group) and incubated for 24 hours.
-
MTT Incubation: The medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT solution is added to each well. The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Analysis of Signaling Pathways: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and is essential for studying the activation and expression levels of proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound and/or a stimulus, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-phospho-Akt, anti-NF-κB p65) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The preliminary research on this compound indicates its significant potential as a neuroprotective agent. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways, such as Keap1-Nrf2-ARE and NF-κB, provides a strong foundation for its further investigation in the context of neurodegenerative diseases. The quantitative data, though limited, suggests that this compound may be more potent than its parent compound, hydroxytyrosol, in certain neuroprotective assays. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these findings, ultimately contributing to the development of novel therapeutic strategies for neurological disorders. Further in-depth in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.
References
- 1. Neuroprotective effect of hydroxytyrosol and this compound in rat brain slices subjected to hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antimicrobial Properties of Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytyrosol acetate, a derivative of the potent antioxidant hydroxytyrosol found in olive oil, has garnered significant attention for its antimicrobial properties. This technical guide provides a comprehensive investigation into the antimicrobial activity of this compound, detailing its spectrum of activity, mechanism of action, and efficacy against various microorganisms. This document summarizes key quantitative data, provides detailed experimental protocols for in-vitro evaluation, and presents visual representations of experimental workflows and proposed molecular interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into alternative antimicrobial agents from natural sources. Among these, phenolic compounds derived from olives have shown considerable promise. Hydroxytyrosol, a well-characterized phenolic compound, is known for its potent antioxidant and anti-inflammatory activities. Its acetylated derivative, this compound, has demonstrated significant antimicrobial effects, positioning it as a compound of interest for further investigation and development. This guide aims to consolidate the current scientific knowledge on the antimicrobial properties of this compound.
Antimicrobial Spectrum and Efficacy
This compound has been shown to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC | Reference |
| Staphylococcus aureus | - | 12.5 mg/mL | [1][2] |
| Staphylococcus epidermidis | - | 12.5 mg/mL | [1][2] |
| Vibrio parahaemolyticus | - | 39 µg/mL | [1][3] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MBC | Reference |
| Staphylococcus aureus | - | 25 mg/mL | [1] |
| Staphylococcus epidermidis | - | 25 mg/mL | [1] |
| Vibrio parahaemolyticus | - | 78 µg/mL | [1][3] |
Table 3: Zone of Inhibition for this compound (Agar Well Diffusion Assay)
| Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 100 mg/mL | 19 | [2] |
| Staphylococcus epidermidis | 100 mg/mL | 19 | [2] |
Mechanism of Action
The antimicrobial action of this compound is believed to be multifactorial, primarily targeting the bacterial cell membrane and DNA.[4][5][6]
-
Disruption of Bacterial Membrane Permeability: this compound has been shown to increase the permeability of the bacterial cell membrane.[4][5][6] This disruption of the membrane integrity leads to the leakage of intracellular components and ultimately, cell death.
-
Interaction with DNA: Studies have indicated that this compound can interact with bacterial DNA.[4][5][6] This interaction may interfere with DNA replication and transcription, thereby inhibiting bacterial growth and proliferation. It has been observed to mediate the relaxation of supercoiled DNA.[4][6]
The following diagram illustrates the proposed dual mechanism of action of this compound.
Figure 1: Proposed dual mechanism of action of this compound against bacterial cells.
Anti-Biofilm Activity
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Emerging evidence suggests that this compound also possesses anti-biofilm properties, making it a candidate for addressing biofilm-associated infections.[7] It is thought to interfere with the formation of the biofilm matrix.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
This compound solutions of varying concentrations
-
Incubator
Procedure:
-
Prepare a bacterial lawn by evenly streaking a standardized bacterial inoculum over the entire surface of an MHA plate using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.
-
Carefully add a fixed volume (e.g., 100 µL) of different concentrations of the this compound solution into each well.
-
Include a negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
References
- 1. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. akjournals.com [akjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. ebtnalab.it [ebtnalab.it]
- 7. researchgate.net [researchgate.net]
The Role of Hydroxytyrosol Acetate in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytyrosol acetate (HTac), a key phenolic compound found in olive oil, is gaining significant attention for its potent biological activities, which often surpass those of its well-studied precursor, hydroxytyrosol (HT). This technical guide provides an in-depth analysis of the mechanisms by which HTac modulates critical cellular signaling pathways. Through its ability to influence pathways such as the Nrf2-ARE, PI3K/Akt, MAPK, and NF-κB, HTac exhibits significant antioxidant, anti-inflammatory, and cytoprotective effects. This document summarizes the current understanding of HTac's molecular interactions, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades involved. The insights presented herein are intended to support further research and development of HTac as a potential therapeutic agent.
Introduction
This compound is a natural derivative of hydroxytyrosol, a polyphenol abundant in olive oil renowned for its health benefits. The addition of an acetyl group enhances the lipophilicity of hydroxytyrosol, potentially increasing its bioavailability and cellular uptake[1]. Emerging research indicates that HTac is a potent activator of cellular defense mechanisms, offering protection against oxidative stress and inflammation-driven pathologies[2][3]. Understanding its precise role in cellular signaling is crucial for harnessing its therapeutic potential.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular homeostasis, and their dysregulation is implicated in numerous diseases.
Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response[2]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles like HTac, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including phase II detoxifying enzymes[3][4].
Studies have shown that HTac is a more potent activator of the Nrf2 system compared to hydroxytyrosol[2][5]. This enhanced activity is attributed to its ability to efficiently induce the expression of Nrf2-regulated enzymes[2]. The activation of Nrf2 by HTac is a key mechanism underlying its protective effects against oxidative damage in various cell types[3][6].
PI3K/Akt and MAPK Pathways: Key Mediators of Cell Survival and Proliferation
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell survival, proliferation, and apoptosis[7][8]. HTac has been shown to modulate these pathways to promote cell survival under oxidative stress conditions[2].
Specifically, HTac activates the PI3K/Akt pathway, which is a key upstream regulator of Nrf2[2][4]. The activation of Akt by HTac contributes to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes[8]. Furthermore, HTac influences the MAPK family members, including ERK, JNK, and p38. The activation of the ERK pathway by HTac has been linked to its protective effects on cell viability and mitochondrial membrane potential[2]. In some cancer cell lines, HTac has been shown to decrease the phosphorylation of AKT, suggesting a context-dependent role in cell signaling[9].
NF-κB Signaling Pathway: A Central Hub for Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines and mediators[10][11]. Hydroxytyrosol and its derivatives, including HTac, have demonstrated potent anti-inflammatory properties by inhibiting the NF-κB pathway[1][12]. HTac can suppress the activation of NF-κB, thereby reducing the expression of inflammatory markers such as COX-2 and various interleukins[13][14]. This inhibitory effect on NF-κB signaling is a significant contributor to the anti-inflammatory and potential chemo-preventive activities of HTac[15][16].
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on cellular signaling pathways.
Table 1: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration (μM) | Observed Effect | Reference |
| ARPE-19 | Cell Viability, Mitochondrial Membrane Potential | 10 | Significant protection against t-BHP-induced damage | [2][3] |
| ARPE-19 | Nrf2-regulated enzyme expression | 10 | Efficient activation | [2] |
| ARPE-19 | p-Akt level activation | 10 | Significant activation | [2] |
| Prostate Cancer Cells (PC-3, 22Rv1) | Antiproliferative effects | 10 - 300 | Concentration-dependent decrease in proliferation | [9][15] |
| Prostate Cancer Cells (PC-3) | p-AKT reduction | 20 | Decrease in p-AKT levels | [9] |
| Human Monocytes (U937) | MMP-9 release inhibition | 10 (IC50) | Inhibition of MMP-9 release and expression | [17] |
Table 2: Comparative Efficacy of this compound vs. Hydroxytyrosol
| Parameter | This compound (HTac) | Hydroxytyrosol (HT) | Cell Line | Reference |
| Protection against oxidative challenge | Significant at 10 μM | Significant at 50 μM | ARPE-19 | [2][3] |
| Activation of Phase II Enzymes | More efficient | Less efficient | ARPE-19 | [2] |
| Activation of PI3K/Akt pathway | Significant at 10 μM | Significant at 50 μM | ARPE-19 | [2] |
| Antiplatelet Aggregation (ID50) | 16.05 mg/kg per day | 48.25 mg/kg per day | Rats (in vivo) | [18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: ARPE-19 (human retinal pigment epithelial cells), PC-3 and 22Rv1 (prostate cancer cell lines), U937 (human monocytic cells) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods as indicated in the experimental design.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treated and control cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Nrf2, p-Akt, Akt, p-ERK, ERK, NF-κB p65).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the gene expression levels of Nrf2 target genes and inflammatory cytokines.
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., β-actin) used for normalization.
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability, cells are treated with MTT solution, which is converted to formazan by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured.
-
Flow Cytometry: To analyze apoptosis, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Caspase Activity Assay: The activity of caspases, key mediators of apoptosis, can be measured using commercially available kits that detect the cleavage of a specific substrate.[16]
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: HTac's modulation of Nrf2 and NF-κB pathways.
Caption: A typical experimental workflow for Western blotting.
Conclusion and Future Directions
This compound has emerged as a promising bioactive compound with significant potential for therapeutic applications. Its ability to potently activate the Nrf2 antioxidant pathway while simultaneously inhibiting the pro-inflammatory NF-κB cascade places it at a crucial intersection of cellular defense and inflammation control. The enhanced efficacy of HTac compared to hydroxytyrosol highlights the importance of its chemical structure in mediating these biological effects.
Future research should focus on several key areas:
-
In vivo studies: While in vitro data is compelling, more extensive in vivo studies are needed to confirm the efficacy and safety of HTac in animal models of various diseases.
-
Bioavailability and Metabolism: A deeper understanding of the pharmacokinetics and metabolism of HTac is crucial for optimizing its delivery and therapeutic window.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible health benefits for humans.
-
Synergistic Effects: Investigating the potential synergistic effects of HTac with other natural compounds or existing drugs could lead to novel and more effective therapeutic strategies.
References
- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Active Components and NRF2 Activation in Olive Leaf Pressurized Water Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxytyrosol Ameliorates Colon Inflammation: Mechanistic Insights into Anti-Inflammatory Effects, Inhibition of the TLR4/NF-κB Signaling Pathway, Gut Microbiota Modulation, and Liver Protection [mdpi.com]
- 11. Hydroxytyrosol Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxytyrosol Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxytyrosol suppresses MMP-9 and COX-2 activity and expression in activated human monocytes via PKCα and PKCβ1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate (HT-Ac), a derivative of the potent antioxidant hydroxytyrosol found in olive oil, is emerging as a compound of significant interest in biomedical research and drug development.[1][2] Its enhanced lipophilicity compared to its parent compound, hydroxytyrosol (HT), may contribute to its distinct bioavailability and efficacy.[1][2] These application notes provide a comprehensive guide to the experimental design and detailed protocols for investigating the biological activities of this compound, with a focus on its antioxidant and anti-inflammatory properties.
Key Biological Activities and Signaling Pathways
This compound has been shown to exert its effects through the modulation of several key signaling pathways, primarily involved in cellular stress response and inflammation. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.
-
Nrf2 Signaling Pathway: A primary pathway regulated by HT-Ac is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and cytoprotective genes.[4][5] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by compounds like HT-Ac, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[4]
-
PI3K/Akt and MAPK Signaling Pathways: The activation of Nrf2 by hydroxytyrosol and its derivatives is often mediated by upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][6][7] These pathways are central to cell survival, proliferation, and stress responses. HT-Ac has been shown to influence the phosphorylation status of key proteins within these cascades, such as Akt and ERK.[1][8]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9] Hydroxytyrosol and its acetate derivative have been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[9][10][11][12]
Data Presentation: Quantitative Summary of this compound's Effects
The following tables summarize quantitative data from various studies investigating the biological effects of this compound.
Table 1: In Vitro Antioxidant and Cytoprotective Effects of this compound
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| ARPE-19 | Cell Viability (t-BHP challenge) | HT-Ac Pretreatment | 10 µM | Significant protection against t-BHP-induced cell viability loss | [1] |
| ARPE-19 | Mitochondrial Membrane Potential (t-BHP challenge) | HT-Ac Pretreatment | 10 µM | Significant protection against t-BHP-induced mitochondrial dysfunction | [1] |
| ARPE-19 | Cellular ROS (t-BHP challenge) | HT-Ac Pretreatment | 10 µM | Significant reduction in cellular ROS levels | [1] |
| PC-3 (Prostate Cancer) | Cell Proliferation (Resazurin assay) | HT-Ac Treatment (48h) | 30-300 µM | Concentration-dependent decrease in cell proliferation | [8] |
| 22Rv1 (Prostate Cancer) | Cell Proliferation (Resazurin assay) | HT-Ac Treatment (48h) | 30-300 µM | Concentration-dependent decrease in cell proliferation | [8] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| Human Whole Blood | Platelet Aggregation (ADP induced) | HT-Ac | >10 µM | Inhibition of platelet aggregation | [13] |
| Human Whole Blood | Platelet Aggregation (Collagen induced) | HT-Ac | >10 µM | Inhibition of platelet aggregation | [13] |
| Human Whole Blood | Thromboxane B2 Production | HT-Ac | 100 µM | Inhibition of thromboxane B2 synthesis | [13] |
| Human Whole Blood | Nitric Oxide Production | HT-Ac | 100 µM | Stimulation of nitric oxide production | [13] |
Table 3: Modulation of Signaling Pathways by this compound
| Cell Line | Pathway | Target Protein | Treatment | Concentration | Result | Reference |
| ARPE-19 | PI3K/Akt | p-Akt | HT-Ac (1h) | 10 µM | Increased phosphorylation of Akt | [1] |
| PC-3 | PI3K/Akt | p-Akt | HT-Ac (24h) | 20 µM | Decreased phosphorylation of Akt | [8] |
| 22Rv1 | MAPK | p-ERK1/2 | HT-Ac (24h) | 20 µM | Decreased phosphorylation of ERK1/2 | [8] |
| Mouse Model (CIA) | NF-κB | NF-κB activation | HTy-Ac diet (0.05%) | N/A | Ameliorated NF-κB activation | [14] |
| Mouse Model (CIA) | Nrf2 | Nrf2 expression | HTy-Ac diet (0.05%) | N/A | Significantly up-regulated Nrf2 expression | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assays
a) MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (solvent alone).
-
After treatment, add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Resazurin Assay Protocol
This assay is another method to assess cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
This compound
-
Complete cell culture medium
-
Resazurin solution (0.15 mg/mL in DPBS)[9]
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed 3000 to 5000 cells per well in an opaque-walled 96-well plate.[8]
-
Treat cells with different concentrations of this compound for the desired duration.
-
Add 20 µL of resazurin solution to each well.[9]
-
Incubate the plate for 1 to 4 hours at 37°C.[9]
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
Express the results as a percentage of proliferation relative to the control.[8]
-
Antioxidant Capacity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of this compound in the same solvent.
-
In a test tube or microplate well, mix a fixed volume of the DPPH solution with a fixed volume of the this compound solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
b) Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
-
Materials:
-
This compound
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
Fluorescence microplate reader with temperature control
-
-
Procedure:
-
Prepare serial dilutions of Trolox standard and this compound in phosphate buffer.
-
In a black 96-well plate, add the sample or standard to the wells.
-
Add the fluorescein solution to all wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately start recording the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value of the sample by comparing its net AUC to the net AUC of the Trolox standard curve.
-
Western Blot Analysis for Signaling Pathways
This protocol outlines the general procedure for analyzing the activation of key signaling pathways by Western blotting.
a) Cell Lysis and Protein Extraction
-
For Total Protein:
-
After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
For Nuclear and Cytoplasmic Fractions (for Nrf2 and NF-κB translocation):
-
Use a commercial nuclear and cytoplasmic extraction kit or a buffer-based fractionation protocol.
-
Briefly, cells are first lysed in a hypotonic buffer that disrupts the plasma membrane but leaves the nuclear membrane intact.
-
Centrifugation separates the cytoplasmic fraction (supernatant) from the nuclear pellet.
-
The nuclear pellet is then lysed with a high-salt nuclear extraction buffer to release nuclear proteins.
-
Determine the protein concentration of both fractions.
-
b) SDS-PAGE and Protein Transfer
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c) Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. (See Table 4 for suggested antibodies).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).
Table 4: Suggested Primary Antibodies for Western Blot Analysis
| Target Pathway | Target Protein | Phosphorylation Site (for activation) | Loading Control (Total/Fraction) |
| Nrf2 | Nrf2 | - | Lamin B1 (Nuclear), GAPDH (Cytoplasmic) |
| PI3K/Akt | Akt | Ser473 | Total Akt |
| PI3K | - | Total PI3K | |
| MAPK | ERK1/2 | Thr202/Tyr204 | Total ERK1/2 |
| p38 | Thr180/Tyr182 | Total p38 | |
| JNK | Thr183/Tyr185 | Total JNK | |
| NF-κB | p65 | Ser536 | Lamin B1 (Nuclear), GAPDH (Cytoplasmic) |
| IκBα | Ser32 | Total IκBα |
Anti-inflammatory Cytokine Measurement by ELISA
This protocol is for quantifying the levels of pro- and anti-inflammatory cytokines in cell culture supernatants or biological fluids.
-
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Cell culture supernatants from cells treated with this compound and an inflammatory stimulus (e.g., LPS)
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add an enzyme-linked avidin or streptavidin.
-
Incubate, wash, and add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 11. abcam.cn [abcam.cn]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Resazurin cell viability assay in hiPSC-derived ineurons [protocols.io]
- 14. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Note: Quantification of Hydroxytyrosol Acetate Using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxytyrosol acetate (HTy-Ac) is a lipophilic derivative of hydroxytyrosol, a potent antioxidant phenolic compound found in olive oil.[1] Its increased solubility in fats and oils compared to its parent compound makes it a valuable ingredient in cosmetic, pharmaceutical, and food formulations.[1] The biological activities of HTy-Ac, including its significant antioxidant capacity, have been the subject of numerous studies.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and formulation development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a robust and widely used analytical technique for the analysis of phenolic compounds.
The method described is based on established protocols for the closely related compound, hydroxytyrosol, and provides a strong foundation for developing a validated assay for its acetate derivative.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, being moderately nonpolar, is retained on the column and then eluted by a gradient of increasing organic solvent in the mobile phase.
The Diode-Array Detector (DAD) measures the absorbance of the eluate across a range of UV-Vis wavelengths simultaneously. This compound contains a chromophore that absorbs UV light, with a maximum absorbance typically around 280 nm. This allows for selective detection and quantification. The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Analytical column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents and Chemicals:
-
This compound analytical standard (>98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Acetic Acid or Formic Acid (analytical grade).
-
Solvents for sample extraction as required by the matrix.
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer to a 20 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This is the stock solution.
-
Store at 4°C, protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase starting composition (e.g., 95% A: 5% B).
-
A suggested concentration range, based on methods for hydroxytyrosol, is 1 - 100 µg/mL.[3]
-
Sample Preparation
The sample preparation procedure is critical and matrix-dependent. The goal is to extract this compound into a solvent compatible with the HPLC method while removing interfering substances.
-
Example Protocol for a Semi-Solid Formulation (Cream/Ointment): [3]
-
Accurately weigh 1.0 g of the sample into a 10 mL volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of 0.2% acetic acid and methanol 75:25 v/v).[3]
-
Sonicate for 10-15 minutes to facilitate dissolution and extraction.
-
Centrifuge the mixture to pellet any undissolved excipients.
-
The supernatant may require a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components. A C18 or polymeric (e.g., Strata-X) cartridge can be effective.[3]
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC-DAD Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC-DAD analysis. Optimization may be required depending on the specific column and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: Water + 0.2% Acetic AcidB: Methanol[3] |
| Gradient Program | 0-10 min, 5-35% B10-13 min, 35-5% B13-15 min, 5% B (re-equilibration)[3] (This is an example gradient and should be optimized)* |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25 °C[3] |
| DAD Wavelength | Detection: 280 nmSpectral Scan: 200-400 nm for peak purity analysis[3] |
| Run Time | 15 minutes[3] |
Data Presentation and Method Validation
Method validation should be performed according to ICH guidelines to ensure the analytical method is suitable for its intended purpose. The following tables summarize the key validation parameters and provide example performance data based on published methods for the related compound, hydroxytyrosol.
Table 1: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999[3] |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | 98-102% recovery[3][4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity index > 990; No interference at analyte RT |
Table 2: Example Method Performance Data (based on Hydroxytyrosol analysis)
| Parameter | Example Result | Reference |
| Linearity Range | 3 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.9998 | [5] |
| Accuracy (% Recovery) | 98.8% - 100.1% | [3][6] |
| Precision (% RSD) | < 1.7% | [3][6] |
| LOD | 2.49 µg/mL (ppm) | [3][6] |
| LOQ | 3.97 µg/mL (ppm) | [3][6] |
Visualizations
HPLC-DAD System Workflow
Caption: Logical workflow of an HPLC-DAD system for analysis.
Overall Experimental Workflow
Caption: Step-by-step experimental workflow for quantification.
References
- 1. Influence of this compound Enrichment of an Oil Rich in Omega-6 Groups on the Evolution of Its Oxidation and Oxylipin Formation When Subjected to Accelerated Storage. A Global Study by Proton Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxytyrosol and Oleuropein-Enriched Extracts Obtained from Olive Oil Wastes and By-Products as Active Antioxidant Ingredients for Poly (Vinyl Alcohol)-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Hydroxytyrosol Acetate in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxytyrosol acetate (HT-Ac), a derivative of the potent antioxidant hydroxytyrosol found in olive oil, is gaining significant attention in biomedical research. Its enhanced lipophilicity may contribute to increased cellular uptake and bioavailability compared to its parent compound. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, covering its preparation, effective concentrations, and detailed protocols for assessing its biological activities.
Data Presentation
The following tables summarize the effective concentrations and observed biological effects of this compound in various cell culture models.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Biological Effect | Reference |
| ARPE-19 (Human Retinal Pigment Epithelial) | 10 µM | 24 hours | Protection against oxidative stress, activation of Nrf2 and phase II enzymes.[1][2][3][4][5] | |
| ARPE-19 | 10 µM | 1 hour | Activation of PI3K/Akt pathway.[1][5] | |
| HUVECs (Human Umbilical Vein Endothelial Cells) | 25, 50, 100 µmol/L | 1 hour pre-treatment, then 12 hours with TNF-α | Inhibition of TNF-α-induced pyroptosis.[6] | |
| HUVECs | Not specified | Not specified | Anti-inflammatory effect via SIRT6-mediated PKM2 signaling.[7][8][9] | |
| HUVECs | Not specified | Not specified | Inhibition of pyroptosis via HDAC11 signaling pathway.[6] | |
| C2C12 Myotubes | 1 - 50 µM | 24 hours | Reduction of tert-butylhydroperoxide (t-BHP)-induced mitochondrial damage.[8] | |
| PC-3 (Prostate Cancer) | 30, 100 µM | 48 hours | Selective antiproliferative effect.[10] | |
| 22Rv1 (Prostate Cancer) | Low micromolar range | 48 hours | Antiproliferative effect.[10] | |
| PC-3 | 20 µM | 24 hours | Reduction of p-AKT levels.[10] | |
| Caco-2/TC7 (Human Colon Adenocarcinoma) | 5, 10, 50 µM | 24 hours | Inhibition of cell proliferation, cell cycle arrest, induction of apoptosis, and upregulation of detoxifying enzymes.[11] | |
| SH-SY5Y (Human Neuroblastoma) | Not specified | Not specified | Prevention of carbonyl group generation under oxidative stress.[12] |
Table 2: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Cell Type | Reference |
| RWPE-1 | >100 | Non-malignant prostate epithelial | [10] |
| LNCaP | ~50 | Androgen-sensitive prostate carcinoma | [10] |
| 22Rv1 | ~20 | Androgen-sensitive prostate carcinoma | [10] |
| PC-3 | ~40 | Androgen-independent prostate adenocarcinoma | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for cell culture applications.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the stock solution in a cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for further experiments.
a) MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired period (e.g., 13, 24, or 48 hours).[6][10]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[5]
-
Remove the MTT-containing medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.
b) CCK-8 Assay
Principle: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for determining cell viability. It utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.
Protocol:
-
Seed HUVECs in a 96-well plate in a complete medium.[6]
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µmol/L) for the desired duration (e.g., 13 hours).[6]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 4 hours.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate cell viability relative to the control group.
Assessment of Antioxidant Activity
Objective: To evaluate the ability of this compound to protect cells from oxidative stress.
Protocol: Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) induced by a pro-oxidant.
-
Culture cells (e.g., HepG2) in a 96-well plate until confluent.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce oxidative stress by adding a pro-oxidant, such as tert-butyl hydroperoxide (t-BHP).[1]
-
Use a fluorescent probe like H2DCF-DA, which becomes fluorescent upon oxidation, to measure intracellular ROS levels.[1]
-
Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence in treated cells compared to control cells indicates antioxidant activity.
Anti-inflammatory Activity Assessment
Objective: To investigate the anti-inflammatory effects of this compound.
Protocol: Measurement of Inflammatory Mediators
-
Culture relevant cell types, such as macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs).
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate inflammation using an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6]
-
After the incubation period, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
Cell lysates can also be prepared to analyze the expression of inflammatory proteins (e.g., COX-2, iNOS) by Western blotting.[8]
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on specific protein expression and signaling pathways.
Protocol:
-
Culture cells and treat them with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, p-Akt, total Akt, HDAC11, activated caspase-1) overnight at 4°C.[1][6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review [mdpi.com]
- 8. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NIScPR Online Periodical Repository: Antioxidant properties of hydroxytyrosyl acetate compared with hydroxytyrosol and their protective capacity against oxidative stress in human neuroblastoma cells [nopr.niscpr.res.in]
- 13. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Hydroxytyrosol Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering hydroxytyrosol acetate in various animal models for preclinical research. The protocols outlined below are based on established scientific literature and are intended to assist in the investigation of the therapeutic potential of this compound across different pathological conditions.
Overview and Pre-administration Considerations
This compound, a key phenolic compound found in virgin olive oil, is recognized for its potent antioxidant and anti-inflammatory properties.[1][2] Its increased lipophilicity compared to its parent compound, hydroxytyrosol, may enhance its bioavailability, making it a compound of significant interest for therapeutic development.[3]
a. Solubility and Vehicle Selection: this compound is more lipophilic than hydroxytyrosol. For oral administration, it can be dissolved in an appropriate vehicle such as refined olive oil or water.[4][5][6] The choice of vehicle should be consistent across all experimental groups, including the control group, to avoid confounding results.
b. Animal Models: The most commonly used animal models for studying the effects of this compound and its parent compound are rats (Sprague-Dawley, Wistar) and mice (Balb/c, C57BL/6J, ApoE-/-).[1][2][7][8][9] The selection of the animal model should be based on the specific disease or condition being investigated.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the dosages and effects of this compound and its parent compound, hydroxytyrosol, in various animal models as reported in the literature.
Table 1: Administration of this compound in Animal Models
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Reference |
| Wistar Rats | Healthy | 16.05 mg/kg/day (ID50) | Oral | 7 days | Inhibited platelet aggregation and thromboxane B2 synthesis; increased nitric oxide production. | [1] |
| Wistar Rats | Hypoxia-reoxygenation | 5 and 10 mg/kg/day | Oral | 7 days | Reduced brain cell death (LDH efflux) by 45.4% and 67.8%, respectively. | [10] |
| ApoE-/- Mice | Atherosclerosis (High-Fat Diet) | Not specified | Not specified | 12 weeks | Alleviated atherosclerotic lesion formation and inhibited pyroptosis in the aortic intima. | [2] |
| DBA-1/J Mice | Collagen-Induced Arthritis | 0.05% in diet | Oral (in diet) | From weaning until 42 days post-immunization | Prevented arthritis development and reduced pro-inflammatory markers. | [11] |
| Rats | MPP+ Model of Parkinson's Disease | 1.5 mg/kg | Intravenous (i.v.) | Single dose 5 min before MPP+ infusion | Decreased ipsilateral turns, preserved striatal dopamine levels, and reduced oxidative stress. | [12][13] |
Table 2: Administration of Hydroxytyrosol in Animal Models
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Reference |
| Wistar Rats | Healthy | 48.25 mg/kg/day (ID50) | Oral | 7 days | Inhibited platelet aggregation and thromboxane B2 synthesis; increased nitric oxide production. | [1] |
| Wistar Rats | Hypoxia-reoxygenation | 5 and 10 mg/kg/day | Oral | 7 days | Reduced brain cell death (LDH efflux) by 37.8% and 52.7%, respectively. | [10] |
| Diabetic Rats | Hypoxia-reoxygenation | 1, 5, and 10 mg/kg/day | Oral | 2 months | Reduced oxidative stress, inflammatory mediators, and cell death. | [14] |
| Balb/c Mice | Systemic Inflammation (LPS-induced) | 40 and 80 mg/kg | Oral Gavage | Pre-treatment | Suppressed the up-regulation of COX2 and reduced TNF-α production. | [7][15] |
| Rats | Diet-induced Metabolic Syndrome | 20 mg/kg/day | Not specified | 8 weeks | Decreased adiposity, improved glucose and insulin tolerance, and reduced markers of liver damage. | [16] |
| C57BL/6J Mice | High-Fat Diet-Induced Obesity | Not specified | Supplementation | 17 weeks | Prevented obesity, hyperglycemia, hyperlipidemia, and insulin resistance. | [17][18] |
| Rats | Nonalcoholic Fatty Liver Disease (NAFLD) | 10 mg/kg/day | Oral Gavage | 6 weeks | Reduced serum AST, ALT, and cholesterol; improved glucose tolerance and insulin sensitivity. | [19] |
| HFD-fed Mice | Obesity and Insulin Resistance | 50 mg/kg | Intragastric Gavage | 8 weeks | Improved obesity and insulin resistance by modulating gut microbiota. | [20][21] |
| Rats | Exercised | 20 mg/kg/day (low dose) and 300 mg/kg/day (high dose) | Oral (in drinking water) | Not specified | High dose decreased plasma hydroperoxides in sedentary rats but increased them in exercised rats. | [6] |
| Rats | General Uptake Study | 1, 10, and 100 mg/kg | Oral | Single dose | Dose-dependent accumulation in the liver, kidney, and brain. | [4] |
Experimental Protocols
Protocol for Evaluating Neuroprotective Effects in a Rat Model of Hypoxia-Reoxygenation
This protocol is adapted from studies investigating the neuroprotective effects of hydroxytyrosol and its acetate form.[10][22]
Objective: To assess the neuroprotective effects of this compound against brain cell death induced by hypoxia-reoxygenation.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., refined olive oil)
-
Vibrating microtome
-
Incubation buffer (in M: 0.1 NaCl, 5 x 10⁻⁴ KCl, 2.4 x 10⁻² NaHCO₃, 5.5 x 10⁻⁴ KH₂PO₄, 5 x 10⁻⁶ CaCl₂, 2 x 10⁻³ MgSO₄, 9.8 x 10⁻³ glucose, pH 7.4)
-
Hypoxia buffer (same as incubation buffer but with 3 x 10⁻³ M CaCl₂, 1 x 10⁻⁶ M MgSO₄, and no glucose)
-
Gas mixtures: 95% O₂/5% CO₂ and 95% N₂/5% O₂
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Animal Treatment:
-
Divide rats into three groups: control (vehicle), this compound (5 mg/kg/day), and this compound (10 mg/kg/day).
-
Administer the respective treatments orally for 7 consecutive days.
-
-
Brain Slice Preparation:
-
On day 8, anesthetize the rats and decapitate them.
-
Rapidly remove the brain and cut transversal 0.1-mm slices using a vibrating microtome.
-
-
Hypoxia-Reoxygenation Procedure:
-
Place the brain slices in the incubation buffer perfused with 95% O₂/5% CO₂ for 30 minutes to equilibrate.
-
Transfer the slices to the hypoxia buffer perfused with 95% N₂/5% O₂ for 60 minutes (hypoxia).
-
Return the slices to the fresh incubation buffer (with glucose) and perfuse with 95% O₂/5% CO₂ for 180 minutes (reoxygenation).
-
-
Assessment of Cell Death:
-
Collect samples from the incubation medium at different time points during reoxygenation.
-
Measure the LDH efflux into the medium using an LDH assay kit as a marker of brain cell death.
-
-
Data Analysis:
-
Compare the LDH efflux between the control and treatment groups. A significant reduction in LDH efflux in the treated groups indicates a neuroprotective effect.
-
Protocol for Evaluating Anti-Inflammatory Effects in a Mouse Model of Systemic Inflammation
This protocol is based on studies evaluating the anti-inflammatory properties of hydroxytyrosol.[7][15]
Objective: To determine the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
Materials:
-
Balb/c mice
-
This compound
-
Vehicle (e.g., saline)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for qPCR to measure COX-2 expression
Procedure:
-
Animal Grouping and Treatment:
-
Divide mice into groups: vehicle control, LPS + vehicle, and LPS + this compound (e.g., 40 and 80 mg/kg).
-
Pre-treat the mice with this compound or vehicle by oral gavage for a specified period (e.g., daily for 3-5 days).
-
-
Induction of Inflammation:
-
One hour after the final pre-treatment, administer LPS (e.g., 50 µ g/mouse ) via intraperitoneal (i.p.) injection to the LPS groups. The vehicle control group receives a saline injection.
-
-
Sample Collection:
-
Two hours after the LPS injection, collect blood samples via cardiac puncture.
-
Euthanize the animals and collect relevant tissues (e.g., liver, spleen) for further analysis.
-
-
Biochemical Analysis:
-
Measure the plasma concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Extract RNA from tissues or blood cells and perform qPCR to determine the gene expression of COX-2.
-
-
Data Analysis:
-
Compare the levels of inflammatory markers between the LPS + vehicle group and the LPS + this compound groups. A significant reduction in these markers indicates an anti-inflammatory effect.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound and its parent compound have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Hydroxytyrosol and Oleuropein in the Prevention of Aging and Related Disorders: Focus on Neurodegeneration, Skeletal Muscle Dysfunction and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The Pharmaceutical Formulation Plays a Pivotal Role in Hydroxytyrosol Pharmacokinetics [mdpi.com]
- 6. Effects of hydroxytyrosol dose on the redox status of exercised rats: the role of hydroxytyrosol in exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neuroprotective effect of hydroxytyrosol and this compound in rat brain slices subjected to hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Effect of Hydroxytyrosol, this compound and Nitrohydroxytyrosol in a Rat MPP+ Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effect of Hydroxytyrosol in Experimental Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxytyrosol ameliorates metabolic, cardiovascular and liver changes in a rat model of diet-induced metabolic syndrome: Pharmacological and metabolism-based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydroxytyrosol prevents diet-induced metabolic syndrome and attenuates mitochondrial abnormalities in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydroxytyrosol prevents metabolic impairment reducing hepatic inflammation and restoring duodenal integrity in a rat model of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Hydroxytyrosol Improves Obesity and Insulin Resistance by Modulating Gut Microbiota in High-Fat Diet-Induced Obese Mice [frontiersin.org]
- 21. Hydroxytyrosol Improves Obesity and Insulin Resistance by Modulating Gut Microbiota in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Oxidative Stress In Vitro Using Hydroxytyrosol Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxytyrosol acetate (HT-Ac), a derivative of the potent antioxidant hydroxytyrosol found in olive oil, is emerging as a significant compound for in vitro studies of oxidative stress. Its enhanced lipophilicity compared to hydroxytyrosol may contribute to its notable biological activities, including the modulation of key signaling pathways involved in cellular defense against oxidative damage.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its cytoprotective effects against oxidative stress in vitro.
Mechanism of Action
This compound exerts its antioxidant effects through multiple mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Like its parent compound, this compound can directly scavenge various free radicals, including superoxide anions and hydroxyl radicals.[1][3]
-
Activation of the Nrf2/ARE Signaling Pathway: A primary mechanism of HT-Ac's protective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][5] Upon exposure to oxidative stress or in the presence of activators like HT-Ac, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant and phase II detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][5]
-
Modulation of MAPK and PI3K/Akt Signaling Pathways: The protective effects of this compound are also mediated by the modulation of upstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).[4][7] Activation of the PI3K/Akt/Erk pathway has been shown to be crucial for the cell survival-promoting effects of HT-Ac against oxidative challenges.[4][8]
Data Presentation
The following tables summarize the quantitative effects of this compound in in vitro models of oxidative stress.
Table 1: Effect of this compound on Cell Viability and Mitochondrial Membrane Potential in ARPE-19 Cells Subjected to Oxidative Stress
| Treatment | Concentration (µM) | Oxidative Stressor | Cell Viability (% of control) | Mitochondrial Membrane Potential (% of control) | Reference |
| Control | - | - | 100 | 100 | [5][8] |
| t-BHP | 300 | t-Butyl hydroperoxide | ~50 | ~50 | [5][8] |
| HT-Ac + t-BHP | 1 | t-Butyl hydroperoxide | Not significantly different from t-BHP | Not significantly different from t-BHP | [8] |
| HT-Ac + t-BHP | 10 | t-Butyl hydroperoxide | Significantly increased vs. t-BHP | Significantly increased vs. t-BHP | [5][8] |
| HT-Ac + t-BHP | 50 | t-Butyl hydroperoxide | Significantly increased vs. t-BHP | Significantly increased vs. t-BHP | [8] |
Note: Data is approximated from graphical representations in the cited literature.
Table 2: Comparative Efficacy of this compound (HT-Ac) and Hydroxytyrosol (HT) in Protecting ARPE-19 Cells
| Parameter | Effective Concentration of HT-Ac | Effective Concentration of HT | Key Finding | Reference |
| Protection against t-BHP induced cell death | 10 µM | 50 µM | HT-Ac is more potent than HT. | [4][6][8] |
| Activation of PI3K/Akt pathway | 10 µM | 50 µM | HT-Ac more efficiently activates the PI3K/Akt pathway. | [4] |
| Prevention of mitochondrial superoxide increase | 10 µM | 50 µM | HT-Ac shows a more effective antioxidative capacity. | [5] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Retinal Pigment Epithelial (ARPE-19) cells are a suitable model for studying oxidative stress.[4][5][8] Other cell lines such as HeLa, HEK293, or SH-SY5Y can also be used.[1][9]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.[8]
-
Induce oxidative stress by adding a stressor such as tert-butyl hydroperoxide (t-BHP) (e.g., 300 µM) or hydrogen peroxide (H₂O₂) (e.g., 125-250 µM) for a further 24 hours.[8][9]
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on ARPE-19 cells.[8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed ARPE-19 cells in a 96-well plate at a density of 2 × 10⁴ cells per well.[8]
-
Following the treatment protocol described above, remove the culture medium.
-
Add 200 µL of serum-free medium containing 5 mg/mL of MTT solution to each well and incubate for 3 hours at 37°C.[8]
-
Discard the medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[8]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Culture and treat cells in appropriate plates (e.g., 6-well plates or black-walled 96-well plates).
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a working solution of DCFH-DA (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. Flow cytometry can also be used for a more quantitative analysis.[9]
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Nrf2/ARE signaling pathway activated by this compound.
References
- 1. Influence of this compound Enrichment of an Oil Rich in Omega-6 Groups on the Evolution of Its Oxidation and Oxylipin Formation When Subjected to Accelerated Storage. A Global Study by Proton Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIScPR Online Periodical Repository: Antioxidant properties of hydroxytyrosyl acetate compared with hydroxytyrosol and their protective capacity against oxidative stress in human neuroblastoma cells [nopr.niscpr.res.in]
- 4. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes [mdpi.com]
- 9. Hydroxytyrosol produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Hydroxytyrosol Acetate in the Human Neuroblastoma Cell Line SH-SY5Y
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxytyrosol acetate, a derivative of the potent antioxidant hydroxytyrosol found in olive oil, has garnered significant interest for its potential neuroprotective properties. The human neuroblastoma cell line SH-SY5Y is a widely utilized in vitro model for studying neuronal function and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on SH-SY5Y cells, with a focus on its antioxidant, anti-proliferative, and cell signaling activities.
Data Presentation
The following tables summarize quantitative data from studies on hydroxytyrosol and its derivatives in neuronal cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Hydroxytyrosol and its Derivatives on SH-SY5Y Cells
| Compound | Cell Line | Exposure Time (h) | EC50 (µM) | Reference |
| Hydroxytyrosol Oleate | SH-SY5Y | 72 | 26.35 ± 3.75 | [1] |
| Hydroxytyrosol | SH-SY5Y | 72 | 114.02 ± 1.69 | [1] |
| Oleic Acid | SH-SY5Y | 72 | 35.93 ± 3.57 | [1] |
Table 2: Apoptotic Effects of Hydroxytyrosol and its Derivatives on SH-SY5Y Cells
| Compound (at EC50) | Cell Line | Exposure Time (h) | Apoptotic Rate (%) | Reference |
| Hydroxytyrosol Oleate | SH-SY5Y | 24 | 52.36 ± 4.31 | [1] |
| Hydroxytyrosol | SH-SY5Y | 24 | 79.64 ± 8.83 | [1] |
| Oleic Acid | SH-SY5Y | 24 | 49.91 ± 6.94 | [1] |
Table 3: Antioxidant Activity of Hydroxytyrosol and this compound
| Compound | Activity | Scavenging/Protective Effect (%) | Reference |
| This compound | Hydrogen Peroxide Scavenging | 53 | [2] |
| Hydroxytyrosol | Hydrogen Peroxide Scavenging | 29 | [2] |
| α-tocopherol | Hydrogen Peroxide Scavenging | 25 | [2] |
| This compound | Superoxide Anion Scavenging | ~40 | [2] |
| Hydroxytyrosol | Superoxide Anion Scavenging | ~40 | [2] |
| This compound | Hydroxyl Radical Scavenging | ~80 | [2] |
| Hydroxytyrosol | Hydroxyl Radical Scavenging | ~80 | [2] |
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.
Assessment of Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[3]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Procedure:
-
Seed SH-SY5Y cells in a 24-well plate or on coverslips and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[6]
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[7]
-
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[3]
-
Treat the cells with this compound at the desired concentrations (e.g., EC50 values) for 24 hours.[3]
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[4]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[8]
-
Western Blot Analysis of Nrf2 and HO-1
This protocol is for assessing the protein expression levels of key players in the antioxidant response pathway.
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for studying this compound in SH-SY5Y cells.
Caption: Proposed signaling pathway of this compound in SH-SY5Y cells.
References
- 1. In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 9. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxytyrosol produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxytyrosol Acetate in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate, a polyphenol found in virgin olive oil, has demonstrated significant potential as a platelet aggregation inhibitor.[1][2][3][4] This document provides detailed protocols for in vitro platelet aggregation assays using this compound, based on established scientific literature. The methodologies outlined are intended to guide researchers in accurately assessing the antiplatelet activity of this compound. The protocols cover procedures for both human whole blood and platelet-rich plasma (PRP), utilizing various aggregation inducers. Additionally, this document summarizes the quantitative effects of this compound and illustrates its proposed mechanism of action.
Data Summary: Inhibitory Effects on Platelet Aggregation
The inhibitory effects of this compound on platelet aggregation are concentration-dependent.[1][2] The following tables summarize the 50% inhibitory concentrations (IC₅₀) of this compound compared to hydroxytyrosol and acetylsalicylic acid (ASA) when platelet aggregation is induced by different agonists in both whole blood and platelet-rich plasma (PRP).
Table 1: IC₅₀ Values for Inhibition of Platelet Aggregation in Human Whole Blood [1]
| Compound | Inducer: ADP (2.5 μM) | Inducer: Collagen (1 μg/mL) | Inducer: Arachidonic Acid (400 μM) |
| This compound | 110 ± 10 μM | 115 ± 12 μM | 120 ± 15 μM |
| Hydroxytyrosol | > 1 mM | > 1 mM | 130 ± 18 μM |
| Acetylsalicylic Acid | 105 ± 9 μM | 110 ± 11 μM | 35 ± 5 μM |
Table 2: IC₅₀ Values for Inhibition of Platelet Aggregation in Human Platelet-Rich Plasma (PRP) [1]
| Compound | Inducer: ADP (2.5 μM) | Inducer: Collagen (1 μg/mL) | Inducer: Arachidonic Acid (400 μM) |
| This compound | 210 ± 20 μM | 220 ± 25 μM | 125 ± 16 μM |
| Hydroxytyrosol | > 1 mM | > 1 mM | 250 ± 30 μM |
| Acetylsalicylic Acid | 200 ± 18 μM | 215 ± 22 μM | 115 ± 14 μM |
Experimental Protocols
Preparation of Reagents
-
This compound Solution: Dissolve this compound in a mixture of ethanol and phosphate-buffered saline (PBS) (1:9 v/v) to prepare a stock solution.[2] Further dilutions should be made in the same solvent to achieve the desired final concentrations for the assay.
-
Aggregation Inducers:
-
Prepare a stock solution of ADP (adenosine 5'-diphosphate) in PBS.
-
Prepare a stock solution of collagen in the manufacturer-recommended solvent.
-
Prepare a stock solution of arachidonic acid in a suitable solvent such as ethanol.
-
The final concentrations used in the assays are typically 2.5 μM for ADP, 1 μg/mL for collagen, and 400 μM for arachidonic acid.[1][2]
-
Blood Sample Collection and Preparation
-
Collect whole blood from healthy human volunteers via venipuncture into tubes containing an appropriate anticoagulant (e.g., citrate).
-
For Whole Blood Assays: Use the collected whole blood directly.
-
For Platelet-Rich Plasma (PRP) Assays:
-
Centrifuge the whole blood at 800 g for 10 minutes at 20°C to separate the PRP.[1]
-
Carefully collect the supernatant (PRP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁹ platelets/L) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed.[1]
-
Platelet Aggregation Assay
This protocol is based on the use of a Chrono-Log 540 aggregometer, which measures platelet aggregation as a change in electronic impedance.[1][2]
-
Pipette 500 μL of either whole blood or PRP into a cuvette.
-
Dilute the sample with 500 μL of PBS.[2]
-
Add the desired concentration of this compound solution or the vehicle control (ethanol-PBS mixture) to the cuvette.
-
Add the aggregation inducer (ADP, collagen, or arachidonic acid) to the cuvette to initiate platelet aggregation.
-
The maximum intensity of aggregation is quantified as the maximum change in electronic impedance.
-
Calculate the percentage of inhibition by comparing the maximum aggregation in the presence of this compound to that of the vehicle control.
Mechanism of Action
This compound inhibits platelet aggregation through a multi-faceted mechanism that is similar to that of acetylsalicylic acid.[1][2] The primary pathways involved are the inhibition of thromboxane A₂ (TXA₂) synthesis and the stimulation of nitric oxide (NO) production.
-
Inhibition of Thromboxane A₂ Synthesis: this compound is suggested to inhibit the cyclooxygenase (COX) enzyme, which is crucial for the conversion of arachidonic acid to prostaglandin endoperoxides, the precursors of TXA₂.[2] TXA₂ is a potent platelet agonist. By reducing its synthesis, this compound dampens a key signaling pathway that leads to platelet activation and aggregation.
-
Stimulation of Nitric Oxide Production: this compound has been shown to increase the production of nitric oxide by leukocytes.[1][2][3] NO is a powerful inhibitor of platelet adhesion, activation, and aggregation. This effect is more pronounced in whole blood assays where leukocytes are present.[1]
Conclusion
The provided protocols and data offer a comprehensive guide for investigating the antiplatelet effects of this compound. The dual mechanism of inhibiting thromboxane synthesis and promoting nitric oxide production makes it a compound of significant interest in the fields of nutrition, pharmacology, and drug development for cardiovascular health. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the fundamental principles outlined.
References
- 1. Virgin olive oil polyphenol this compound inhibits in vitro platelet aggregation in human whole blood: comparison with hydroxytyrosol and acetylsalicylic acid | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Virgin olive oil polyphenol this compound inhibits in vitro platelet aggregation in human whole blood: comparison with hydroxytyrosol and acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Hydroxytyrosol Acetate in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate (HT-Ac), a lipophilic derivative of the potent antioxidant hydroxytyrosol found in olive oil, has garnered significant interest for its therapeutic potential in a range of diseases. Its enhanced stability and bioavailability compared to its parent compound make it an attractive candidate for in vivo research. These application notes provide detailed protocols for the formulation and administration of this compound for preclinical in vivo studies, along with an overview of its relevant signaling pathways. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this promising natural compound.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate formulations for in vivo administration.
| Property | Value | Source |
| CAS Number | 69039-02-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Appearance | Powder | --- |
| Solubility | ||
| DMSO | 39 mg/mL (198.77 mM) | [2][3] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
In Vivo Formulation Protocols
The choice of formulation and administration route is critical for ensuring the desired bioavailability and therapeutic effect of this compound in animal models. Below are detailed protocols for common administration methods.
Protocol 1: Oral Gavage Formulation
Oral gavage is a precise method for administering a defined dose of a compound directly into the stomach. Due to the lipophilic nature of this compound, a suitable vehicle is required to ensure its solubilization or uniform suspension.
Materials:
-
This compound powder
-
Vehicle (select one):
-
Corn oil
-
Olive oil (as a relevant vehicle, given the natural origin of the compound)
-
Aqueous solution with a co-solvent and surfactant (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[5]
-
-
Glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Animal gavage needles (size appropriate for the animal model)
-
Syringes
Procedure:
-
Vehicle Selection: Choose a vehicle based on the experimental design and the required concentration. For lipophilic compounds like this compound, oil-based vehicles are often suitable. For higher concentrations, a co-solvent system may be necessary.
-
Calculation of Dosage: Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the animals. For example, for a 20 mg/kg dose in a 25 g mouse with a dosing volume of 100 µL, the required concentration is 5 mg/mL.
-
Preparation of Formulation:
-
Oil-based vehicle:
-
Weigh the required amount of this compound powder and place it in a glass vial.
-
Add the calculated volume of corn oil or olive oil.
-
Stir the mixture using a magnetic stirrer or vortex until the powder is completely dissolved or a uniform suspension is achieved. Gentle heating may aid dissolution in oils, but stability at elevated temperatures should be considered.
-
-
Aqueous co-solvent system: [5]
-
Weigh the required amount of this compound powder.
-
First, dissolve the powder in DMSO.
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.
-
Mix thoroughly using a vortex mixer.
-
-
-
Administration:
-
Draw the prepared formulation into a syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the animal and administer the solution orally.
-
Ensure the gavage needle is inserted correctly to avoid injury.
-
Protocol 2: Dietary Admixture
Incorporating the test compound into the animal's diet is a non-invasive method for chronic administration.
Materials:
-
This compound powder
-
Standard rodent chow
-
Food mixer
-
Small amount of oil (e.g., corn oil or olive oil) to aid adhesion of the compound to the chow
Procedure:
-
Dosage Calculation: Determine the amount of this compound to be mixed into the feed based on the desired daily dose and the average daily food consumption of the animals. For example, to achieve a dose of 50 mg/kg/day for a 25 g mouse that consumes approximately 4 g of chow per day, you would need to add 312.5 mg of this compound per kg of chow. A study on collagen-induced arthritis in mice utilized a diet containing 0.05% HT-Ac.[6][7]
-
Preparation of the Diet:
-
Weigh the required amount of this compound.
-
In a food mixer, blend the standard rodent chow into a powder.
-
Add the this compound powder to the powdered chow and mix thoroughly to ensure a homogenous distribution.
-
To improve the adherence of the compound to the chow, a small amount of oil can be sprayed onto the mixture while mixing.
-
If necessary, the mixed powder can be re-pelleted.
-
-
Administration:
-
Provide the specially prepared diet to the animals ad libitum.
-
Monitor food intake to ensure the desired dosage is being consumed.
-
Protocol 3: Intravenous Injection Formulation
Intravenous administration provides 100% bioavailability and is suitable for acute studies or when rapid effects are desired.
Materials:
-
This compound powder
-
Sterile saline
-
Solubilizing agent (e.g., DMSO, Cremophor EL)
-
Sterile vials
-
Syringes and needles for injection
-
0.22 µm sterile filter
Procedure:
-
Preparation of Sterile Formulation:
-
Under sterile conditions, dissolve the required amount of this compound in a minimal amount of a suitable solubilizing agent like DMSO.
-
Slowly add sterile saline to the desired final concentration while vortexing to prevent precipitation.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration:
-
Administer the sterile solution to the animal via the tail vein. A study in a rat model of Parkinson's disease administered this compound intravenously at a dose of 1.5 mg/kg.[8]
-
The volume of injection should be appropriate for the animal's size.
-
Experimental Protocols for In Vivo Models
The following are summarized protocols for inducing relevant disease models in which this compound can be evaluated.
Protocol 4: Atherosclerosis Model in ApoE-/- Mice
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[9][10][11][12]
Materials:
-
ApoE-/- mice
-
Standard chow diet or a high-fat "Western-type" diet (containing ~21% fat and 0.15% cholesterol)
-
This compound formulation (prepared as per Protocol 1 or 2)
Procedure:
-
Induction of Atherosclerosis:
-
Wean ApoE-/- mice at 3-4 weeks of age.
-
Feed the mice either a standard chow diet or a Western-type diet to accelerate lesion development. Lesions can be observed as early as 8-10 weeks of age in chow-fed mice, with more advanced fibrous plaques developing after 20 weeks.[10]
-
-
Treatment:
-
Begin administration of the this compound formulation at the start of the specialized diet or after a period of lesion development, depending on the study's objective (prevention vs. treatment).
-
Administer the compound daily via oral gavage or continuously through dietary admixture for the duration of the study (typically 8-16 weeks).
-
-
Assessment:
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Dissect the aorta and analyze the extent of atherosclerotic lesions using oil red O staining.
-
Analyze blood samples for lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
Protocol 5: MPP+ Induced Model of Parkinson's Disease in Rats
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is used to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Materials:
-
Male Wistar rats
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Stereotaxic apparatus
-
Anesthetic
-
Hamilton syringe
-
This compound formulation (prepared as per Protocol 3 for pre-treatment)
Procedure:
-
Pre-treatment (Optional):
-
Administer the this compound formulation intravenously 5 minutes before the MPP+ infusion to assess its neuroprotective effects.[8]
-
-
Induction of Parkinsonism:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Drill a small hole in the skull over the target area (striatum).
-
Slowly infuse a solution of MPP+ (e.g., 10 µg in 8 µL of saline) into the striatum using a Hamilton syringe.[8]
-
-
Post-operative Care:
-
Provide post-operative care, including analgesics, and monitor the animal's recovery.
-
-
Assessment:
-
After a period of recovery and neurodegeneration (e.g., 7-21 days), assess motor function using behavioral tests such as the rotarod test or cylinder test.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Analyze the striatum for dopamine levels using HPLC and the substantia nigra for dopaminergic neuron loss using tyrosine hydroxylase immunohistochemistry.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. Diagrams illustrating these pathways and experimental workflows are provided below.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound | 69039-02-7 [amp.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS:69039-02-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | Antioxidant | TargetMol [targetmol.com]
- 6. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Effect of Hydroxytyrosol, this compound and Nitrohydroxytyrosol in a Rat MPP+ Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Advanced Analytical Methods for Hydroxytyrosol Acetate Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of hydroxytyrosol acetate in various matrices, with a focus on advanced analytical techniques. The methodologies are designed to offer high sensitivity, selectivity, and accuracy for research, quality control, and drug development purposes.
Introduction
This compound, a derivative of the potent antioxidant hydroxytyrosol found in olive oil, is of significant interest due to its potential health benefits and applications in the pharmaceutical and nutraceutical industries.[1] Accurate and reliable quantification of this compound is crucial for understanding its bioavailability, stability, and efficacy in various formulations. This document outlines protocols for two powerful analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of phenolic compounds. It offers good sensitivity and selectivity, making it suitable for routine analysis in many laboratories.
Experimental Protocol: HPLC-DAD
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is optimized for the extraction of this compound from a semi-solid pharmaceutical formulation.[2]
-
Sample Homogenization: Accurately weigh a portion of the sample and homogenize it in a suitable solvent. For lipophilic samples, an initial extraction with a solvent like methanol containing 0.2% acetic acid is effective.[2]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the homogenized sample solution onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 0.5 mL of water, followed by 1 mL of 5% (v/v) methanol in water to remove interferences.[2]
-
Elute the this compound with 1.5 mL of methanol.[2]
-
Filter the eluted fraction through a 0.22 µm nylon membrane filter before HPLC analysis.[2]
-
2. Chromatographic Conditions
-
Instrument: Agilent High Performance Liquid Chromatography system (1100 series) or equivalent, equipped with a binary pump, autosampler, degasser, thermostated column oven, and a UV-Vis photodiode-array detector (DAD).[3]
-
Column: Ascentis C18 reverse phase column (150 × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution program using 0.2% acetic acid in water (Solvent A) and methanol (Solvent B).[3][4]
-
Injection Volume: 20 µL.[5]
3. Calibration
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Generate a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 3 - 100 ppm).[2][3]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the method should be confirmed by a correlation coefficient (r²) > 0.999.[2]
Data Presentation: HPLC-DAD Method Performance
| Parameter | Value | Reference |
| Linearity Range | 3 - 100 ppm | [2][3] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 2.49 ppm | [4] |
| Limit of Quantification (LOQ) | 3.97 ppm | [4] |
| Accuracy (Recovery) | 98.8% - 100.1% | [3][4] |
| Precision (RSD) | 1.44% - 1.68% | [3][4] |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it the method of choice for analyzing complex matrices or when very low detection limits are required.
Experimental Protocol: LC-MS/MS
This protocol is adapted for the analysis of hydroxytyrosol and its derivatives in biological and food matrices.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
This protocol is suitable for the extraction of hydroxytyrosol and its derivatives from plasma and urine.[8]
-
Sample Acidification: Acidify the sample (e.g., plasma, urine) to enhance the extraction efficiency of phenolic compounds.
-
Liquid-Liquid Extraction (LLE):
-
Add ethyl acetate to the acidified sample in a 2:1 (v/v) ratio.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A linear gradient using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[10]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic compounds.[11]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For hydroxytyrosol, transitions are well-established and can be used as a reference.[7][11]
3. Isotope Dilution Method
For the highest accuracy and to compensate for matrix effects, the use of a deuterated internal standard (e.g., d2-hydroxytyrosol acetate) is recommended in an isotope dilution method.[7]
Data Presentation: LC-MS/MS Method Performance (Illustrative for Hydroxytyrosol)
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 2.5 - 1000 ng/mL | [8] |
| LOD (Plasma) | 1.25 ng/mL | [8] |
| Linearity Range (Urine) | 5 - 1000 ng/mL | [8] |
| LOD (Urine) | 2.5 ng/mL | [8] |
| Recovery (Plasma) | ~100% | [8] |
| Recovery (Urine) | ~60% | [8] |
| Accuracy | 98-107% | [7] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Methods
Caption: Comparison of HPLC-DAD and LC-MS/MS for this compound analysis.
References
- 1. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Assay of tyrosol and hydroxytyrosol in olive oil by tandem mass spectrometry and isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis of oleuropein and its metabolite hydroxytyrosol in rat plasma and urine after oral administration. [ricerca.unich.it]
- 9. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.univpm.it [iris.univpm.it]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Laboratory-Scale Extraction of Hydroxytyrosol Acetate from Olive Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxytyrosol, a potent antioxidant polyphenol found in olives, has garnered significant attention for its potential therapeutic applications. Its acetylated form, hydroxytyrosol acetate, offers modified lipophilicity which can be advantageous in various formulations. This document provides detailed protocols for the laboratory-scale extraction of hydroxytyrosol from olive byproducts and its subsequent enzymatic conversion to this compound. The primary olive byproducts discussed are olive mill wastewater (OMWW), olive pomace, and olive leaves.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and conversion of hydroxytyrosol and its derivatives from olive byproducts.
Table 1: Extraction Yields of Hydroxytyrosol from Various Olive Byproducts
| Olive Byproduct | Extraction Method | Key Parameters | Hydroxytyrosol Yield | Source |
| Exhausted Olive Pomace (EOP) | Hydrothermal Extraction followed by Liquid-Liquid Extraction (LLE) | 85 °C, 90 min, 10% w/v solid to liquid ratio; LLE with ethyl acetate | 15.2 ± 0.2 mg/g of EOP | [1] |
| Olive Leaves | Solid-Liquid Extraction and Acid Hydrolysis | 60-80% ethanol for initial extraction; HCl for hydrolysis | 10-15 g/kg of dry leaves | [2] |
| Olive Mill Wastewater (OMWW) | Liquid-Liquid Extraction (LLE) | Ethyl acetate as solvent, pH 2, 2-hour extraction, 2:1 solvent to OMWW ratio | 62% recovery of hydroxytyrosol | [3] |
| Olive Leaves | Ultrasound-Assisted Hydroethanolic Extraction (USAHE) | Not specified | 2.021 ± 0.29 mg/100 mg extract | [4] |
Table 2: Enzymatic Conversion of Hydroxytyrosol to this compound
| Substrate | Enzyme System | Key Parameters | Conversion/Yield | Source |
| Hydroxytyrosol in OMWW | Immobilized PestE_I208A_L209F_N288A on EziG2 beads | Two-phase system with ethyl acetate, 35°C, 24h | 51-62% conversion | [5][6][7] |
| Buffered Hydroxytyrosol Solution | Immobilized PestE_I208A_L209F_N288A on EziG2 beads | Two-phase system with ethyl acetate, 25°C, 1h | 82-89% conversion | [5][6] |
| Preparative Scale from OMWW | Heat shock enriched PestE_I208A_L209F_N288A on EziG2 | 60 mL OMWW, 30 mL ethyl acetate, 24h | 13.8 mg (57%) of this compound extracted | [5][6][7] |
Experimental Protocols
Protocol 1: Extraction of Hydroxytyrosol from Olive Leaves
This protocol involves an initial solid-liquid extraction followed by acid hydrolysis to liberate hydroxytyrosol from its glycosidic forms like oleuropein.
Materials:
-
Dried and powdered olive leaves
-
Ethanol (60-80% in water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Magnetic stirrer, heating mantle, beakers, separatory funnel, rotary evaporator
Procedure:
-
Solid-Liquid Extraction:
-
Mix the powdered olive leaves with a 60-80% ethanol-water solution in a beaker.
-
Stir the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes) to extract phenolic compounds.
-
Filter the mixture to separate the liquid extract from the solid leaf residue.
-
-
Acid Hydrolysis:
-
To the liquid extract, add hydrochloric acid to achieve a low pH (e.g., pH 1).[2]
-
Heat the mixture to facilitate the hydrolysis of oleuropein to hydroxytyrosol. The reaction time can influence the yield, with longer times (e.g., 60 minutes) potentially increasing the amount of hydrolyzed product.[2]
-
After hydrolysis, cool the solution and adjust the pH to a neutral or slightly acidic level using sodium hydroxide.
-
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted hydrolysate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously to partition the hydroxytyrosol into the organic phase. Allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction two more times with fresh ethyl acetate to maximize recovery.[2]
-
Combine all the ethyl acetate fractions.
-
-
Washing and Concentration:
-
Wash the combined organic phase twice with a saturated sodium chloride solution to remove residual water and impurities.[2]
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator to obtain the final hydroxytyrosol-rich product.
-
Protocol 2: Enzymatic Acetylation of Hydroxytyrosol from Olive Mill Wastewater (OMWW)
This protocol describes a one-step enzymatic transesterification and extraction of this compound from OMWW.[5][6][7]
Materials:
-
Filtered Olive Mill Wastewater (OMWW)
-
Immobilized promiscuous acyltransferase (e.g., PestE_I208A_L209F_N288A on EziG2 beads)
-
Ethyl acetate
-
Round bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round bottom flask, combine the filtered OMWW with the immobilized enzyme beads.
-
Add ethyl acetate to create a two-phase system (e.g., a 2:1 ratio of OMWW to ethyl acetate).[5]
-
-
Enzymatic Reaction:
-
Product Recovery:
-
After the incubation period, stop the stirring and allow the phases to separate.
-
Carefully separate the organic (ethyl acetate) phase containing the this compound from the aqueous OMWW phase.
-
The immobilized enzyme can be recovered from the aqueous phase for potential reuse.
-
-
Purification and Analysis:
-
The ethyl acetate phase can be further purified if necessary, for example, by washing with brine and concentrating under vacuum.
-
Analyze the product by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of this compound.[5]
-
Visualizations
Caption: General workflow for the extraction and acetylation of hydroxytyrosol from olive byproducts.
Caption: Process diagram for the enzymatic acetylation of hydroxytyrosol in a two-phase system.
References
- 1. repositorio.lneg.pt [repositorio.lneg.pt]
- 2. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison among Different Green Extraction Methods of Polyphenolic Compounds from Exhausted Olive Oil Pomace and the Bioactivity of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Recovery of Hydroxytyrosol from Olive Mill Wastewater Using the Promiscuous Hydrolase/Acyltransferase PestE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydroxytyrosol Acetate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol acetate, a derivative of the potent antioxidant hydroxytyrosol found in olive oil, is gaining interest as a reference standard in chromatographic analysis. Its increased lipophilicity compared to hydroxytyrosol makes it suitable for analysis in complex matrices such as oils, pharmaceutical formulations, and biological samples. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While comprehensive validated methods specifically for this compound are still emerging in publicly available literature, the protocols provided herein are based on established methods for the closely related and extensively studied compound, hydroxytyrosol, supplemented with specific data found for this compound. These notes serve as a robust starting point for method development and validation in your laboratory.
Preparation and Stability of Standard Solutions
Accurate quantification relies on the precise preparation and proper storage of reference standard solutions.
Protocol for Preparation of this compound Stock Solution (1 mg/mL):
-
Materials:
-
This compound (purity ≥95%)
-
Methanol (HPLC or LC-MS grade) or Dimethyl sulfoxide (DMSO)
-
Volumetric flask (Class A)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of methanol or DMSO to dissolve the compound.
-
Once fully dissolved, bring the flask to volume with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
Working Standard Solutions:
Prepare working standard solutions by diluting the stock solution with the initial mobile phase of your chromatographic method to the desired concentrations for constructing a calibration curve.
Stability of Standard Solutions:
Proper storage of standard solutions is critical to maintain their integrity.
| Storage Condition | Solvent | Stability Period |
| -80°C | DMSO | 6 months[1] |
| -20°C (protected from light) | DMSO | 1 month[1] |
| -20°C | Methanol/Water | Up to 1 year (for Hydroxytyrosol)[2] |
Note: It is recommended to perform periodic stability checks on your standard solutions.
High-Performance Liquid Chromatography (HPLC-DAD) Method
This protocol is adapted from validated methods for hydroxytyrosol and is a recommended starting point for the analysis of this compound.[3][4][5]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
Method Validation Parameters (Based on Hydroxytyrosol):
The following table summarizes typical validation parameters for HPLC analysis of hydroxytyrosol, which can be used as a benchmark when validating a method for this compound.
| Parameter | Typical Value (for Hydroxytyrosol) |
| Linearity Range | 3 - 100 ppm (r² > 0.999)[4] |
| Limit of Detection (LOD) | 2.49 ppm[5] |
| Limit of Quantification (LOQ) | 3.97 ppm[5] |
| Accuracy (Recovery) | 98.8% - 100.1%[5] |
| Precision (RSD) | 1.44% - 1.68%[5] |
Workflow for HPLC Analysis:
Caption: Workflow for the quantification of this compound using HPLC-DAD.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of this compound typically requires derivatization to increase its volatility. The following protocol is based on a GC-FID method and common silylation procedures.
Experimental Protocol:
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., BPX5, 25.0 m x 0.25 mm, 0.25 µm film thickness)[6]
-
-
Sample Derivatization (Silylation):
-
Evaporate the sample extract containing this compound to dryness under a stream of nitrogen.
-
Add 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of pyridine.[6]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic and Mass Spectrometric Conditions:
Quantitative Data (GC-FID):
The following retention times were obtained using a GC-FID system with the conditions described above.[6]
| Compound | Retention Time (min) |
| Hydroxytyrosol (silylated) | 8.0 |
| This compound (silylated) | 8.5 |
Workflow for GC-MS Analysis:
Caption: Workflow for the quantification of this compound using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices. The following is a proposed starting method based on established protocols for hydroxytyrosol and its metabolites.[7]
Experimental Protocol:
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 150 mm, 1.7 µm)[7]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 100% A
-
5-10 min: 100% A -> 20% A
-
10-11 min: 20% A
-
11-17.3 min: 20% A -> 50% A
-
17.3-18.2 min: 50% A
-
18.2-20.3 min: 50% A -> 100% B
-
20.3-21.9 min: 100% B
-
21.9-24.1 min: 100% B -> 100% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
-
Mass Spectrometric Conditions (ESI Negative Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 70 L/hr
-
Desolvation Gas Flow: 400 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z) for this compound: To be determined (likely [M-H]⁻ at m/z 195.06)
-
Product Ions: To be determined by infusion and fragmentation analysis.
-
-
Method Validation Parameters (Based on Hydroxytyrosol and its Metabolites):
The following table provides typical validation parameters for LC-MS/MS analysis of related compounds.[7]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 1000 µg/kg |
| Precision (CVr) | < 15% |
| Intra-laboratory Reproducibility (CVwR) | < 20% |
| Recovery | > 70% |
Logical Relationship for LC-MS/MS Method Development:
Caption: Logical workflow for developing a quantitative LC-MS/MS method for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. d-nb.info [d-nb.info]
- 7. Occurrence of Hydroxytyrosol, Tyrosol and Their Metabolites in Italian Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies for improving hydroxytyrosol acetate synthesis yield
Welcome to the technical support center for hydroxytyrosol acetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving synthesis yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
There are two main approaches for synthesizing this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: These methods often involve the acetylation of hydroxytyrosol or a protected precursor. Common starting materials include tyrosol, homovanillyl alcohol, or catechol.[1][2] The synthesis may involve multiple steps, including protection of the phenolic hydroxyl groups to ensure selective acetylation of the primary alcohol, followed by deprotection.[1] Other routes involve the direct conversion of intermediates, such as 2-(3,4-dihydroxyphenyl)ethyl chloride, to the acetate form using a salt like potassium acetate.[1]
-
Enzymatic Synthesis: This "green chemistry" approach utilizes enzymes, such as lipases or acyltransferases, to catalyze the acetylation of hydroxytyrosol.[3][4] These reactions are highly selective for the primary hydroxyl group, often eliminating the need for protection/deprotection steps.[4][5] Enzymes like Candida antarctica lipase B or acyltransferase from Mycobacterium smegmatis (MsAcT) are frequently used, with ethyl acetate often serving as both the acetyl donor and the solvent.[3][6]
Q2: What are the main advantages of enzymatic synthesis over chemical methods?
Enzymatic synthesis offers several key advantages:
-
High Selectivity: Enzymes can selectively acylate the primary aliphatic hydroxyl group over the phenolic hydroxyl groups, which simplifies the process by avoiding protection and deprotection steps.[4][5]
-
Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., lower temperatures, neutral pH), which helps to prevent the degradation of sensitive phenolic compounds like hydroxytyrosol.[5][7]
-
Environmental Sustainability: Enzymatic methods are considered "greener" as they avoid the use of harsh or toxic reagents and solvents often required in chemical synthesis.[7]
-
Process Intensification: The use of immobilized enzymes in flow reactors can lead to higher reaction performance due to efficient mixing, better control of reaction parameters, and circumvention of substrate/product inhibition.[3][8]
Q3: How can the stability of hydroxytyrosol and its acetate derivative be maintained during synthesis and storage?
Hydroxytyrosol and its derivatives are susceptible to oxidation, especially at elevated temperatures, in the presence of light, oxygen, or certain metal ions.[9][10] This can lead to the formation of colored byproducts (quinones) and a reduction in yield and purity.[9][10] To improve stability:
-
Use of Antioxidants: In some protocols, ascorbic acid is added to prevent oxidation during the reaction.[3][7]
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., Argon or Nitrogen) can minimize contact with oxygen.
-
Control pH: The stability of hydroxytyrosol is pH-dependent, with increased degradation at higher pH values.[10] Maintaining an appropriate pH is crucial.
-
Controlled Temperature: Avoid high temperatures during the reaction and purification steps.[11]
-
Acetylated Form: this compound itself can be considered a more stable precursor for the controlled release of hydroxytyrosol, as it protects the primary alcohol group and increases lipophilicity.[2][12]
Q4: What are the most effective methods for purifying this compound?
Purification is critical for removing unreacted starting materials, catalysts, and byproducts. Common methods include:
-
Column Chromatography: Silica gel column chromatography is frequently used to purify the crude product. Elution is typically performed with a solvent system like cyclohexane/ethyl acetate or dichloromethane/methanol.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE with a solvent such as ethyl acetate is effective for extracting this compound from aqueous reaction mixtures or for initial cleanup.[13][14]
-
Solid-Phase Extraction (SPE): SPE with adsorbent resins (e.g., C18) can be used for purification and enrichment of the final product.[13]
Troubleshooting Guide
Problem 1: Low final yield of this compound.
-
Possible Cause A: Incomplete Reaction.
-
How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of significant amounts of starting material (hydroxytyrosol or its precursor) indicates an incomplete reaction.
-
Solutions:
-
Extend Reaction Time: Continue the reaction and monitor until the starting material is consumed.
-
Optimize Temperature: For chemical synthesis, a moderate increase in temperature (e.g., to 80 °C) might be necessary.[1] For enzymatic reactions, ensure the temperature is optimal for enzyme activity (e.g., 25-35 °C) and stability.[6]
-
Increase Reagent/Catalyst Load: In chemical synthesis, ensure a sufficient molar excess of the acetylating agent (e.g., potassium acetate).[1] For enzymatic reactions, check the activity of the enzyme and consider increasing the enzyme loading.
-
-
-
Possible Cause B: Product Degradation.
-
How to Diagnose: The appearance of dark coloration (browning) in the reaction mixture or the presence of multiple unidentified byproduct peaks in HPLC analysis.[10]
-
Solutions:
-
Use Milder Conditions: Lower the reaction temperature. For chemical synthesis, consider alternative, less harsh reagents.
-
Work Under Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation.
-
Add an Antioxidant: For enzymatic reactions, the addition of ascorbic acid can prevent oxidative degradation.[7]
-
-
-
Possible Cause C: Inefficient Purification and Isolation.
-
How to Diagnose: Significant product loss is observed between the crude reaction mixture and the final isolated product.
-
Solutions:
-
Optimize Chromatography: Adjust the solvent system polarity for column chromatography to achieve better separation between the product and impurities.
-
Improve Extraction: In LLE, perform multiple extractions (e.g., three times with ethyl acetate) to ensure complete recovery from the aqueous phase.[14] Washing the combined organic layers with brine can help remove water-soluble impurities.[14]
-
-
Problem 2: Enzymatic acetylation is slow or stops prematurely.
-
Possible Cause A: Enzyme Inhibition.
-
How to Diagnose: The reaction rate slows down and plateaus at a low conversion level, even with sufficient substrate present.
-
Solutions:
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. Consider using a flow reactor setup where the product is continuously removed from the reaction zone.[3]
-
Inhibition by Other Phenols: If using a complex starting mixture (like olive mill wastewater), other phenolic compounds can act as inhibitors.[6][15] Pre-purification of the starting material may be necessary. An engineered enzyme with higher tolerance may also be required.[6]
-
-
-
Possible Cause B: Poor Mass Transfer in Biphasic Systems.
-
How to Diagnose: The reaction is being run in a two-phase system (e.g., aqueous buffer and ethyl acetate), and the conversion is low.
-
Solutions:
-
Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
-
Use a Flow Reactor: Continuous flow systems are highly efficient for multiphase reactions, offering better mixing and mass transfer compared to batch reactors.[3]
-
-
-
Possible Cause C: Incorrect pH or Temperature.
-
How to Diagnose: The reaction conditions are outside the optimal range for the specific enzyme being used.
-
Solutions:
-
Quantitative Data Summary
Table 1: Comparison of Selected Chemical Synthesis Strategies for this compound.
| Starting Material | Key Reagents / Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-(3,4-dihydroxyphenyl)ethyl chloride | CH₃COOK, dry DMF, 80 °C, 12 h | 82% | [1] |
| Homovanillyl alcohol (diacetyl derivative) | 1. Acetic anhydride, Acetic acid, 50 °C2. BBr₃ (demethylation) | High Yields (not specified) | [2] |
| Tyrosol Acetate | 1. 2-Iodoxybenzoic acid (IBX) (hydroxylation)2. NaBH₄ (reduction) | ~50-60% (over 2 steps) |[4] |
Table 2: Comparison of Selected Enzymatic Synthesis Strategies for this compound.
| Enzyme | Substrate | Acyl Donor / Medium | Yield / Conversion (%) | Reference |
|---|---|---|---|---|
| Immobilized Mycobacterium smegmatis Acyltransferase (MsAcT) | Hydroxytyrosol | Ethyl Acetate (in flow reactor) | 75% | [3] |
| Engineered Pyrobaculum calidifontis Acyltransferase (PestE) | Hydroxytyrosol | Ethyl Acetate (in aqueous buffer) | 82-89% Conversion | [6][15] |
| Candida antarctica Lipase B | Tyrosol | Vinyl Acetate, THF | Quantitative (for Tyrosol Acetate precursor) | [4] |
| PestE immobilized on magnetic nanoparticles | Hydroxytyrosol | Ethyl Acetate (in multiphase MBR) | 98% Conversion |[7] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Potassium Acetate (Based on Barontini et al., 2019) [1]
-
Reaction Setup: Dissolve 2-(3,4-dihydroxyphenyl)ethyl chloride (e.g., 12.0 g, 69.2 mmol) and potassium acetate (CH₃COOK) (e.g., 27.23 g, 276.9 mmol) in dry N,N-Dimethylformamide (DMF) (60 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Heating: Heat the solution to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, remove the excess DMF under reduced pressure (vacuum evaporation).
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of cyclohexane/ethyl acetate (e.g., 3:1 v/v) to afford pure this compound.
Protocol 2: Enzymatic Synthesis in a Flow Reactor (Based on Pinto et al., 2021) [3][8]
-
Bioreactor Preparation: Pack a column reactor (e.g., 2.0 mL volume) with an immobilized acyltransferase, such as MsAcT on agarose beads (imm-MsAcT).
-
Reagent Preparation: Prepare a solution of hydroxytyrosol (e.g., 0.25 M) in a suitable solvent (e.g., acetonitrile). Prepare a separate solution of the acyl donor, ethyl acetate (e.g., 0.5 M), in the same solvent.
-
Flow Reaction: Using syringe pumps, feed the two solutions into a T-mixer before the mixture enters the packed-bed reactor. Set the total flow rate to achieve the desired residence time (e.g., 10 minutes for a 0.2 mL/min flow rate in a 2.0 mL reactor).
-
Collection and Analysis: Collect the effluent from the reactor outlet. The completion of the reaction can be monitored by TLC or HPLC.
-
Purification: Evaporate the solvent from the collected product stream and purify the residue by flash chromatography (e.g., DCM/MeOH 98:2) to yield pure this compound.
Visualizations
References
- 1. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, this compound, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The olive biophenol hydroxytyrosol in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 11. A Convenient Synthesis of Hydroxytyrosol Monosulfate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Broaden the Applications of Olive Biophenols Oleuropein and Hydroxytyrosol in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.lneg.pt [repositorio.lneg.pt]
- 14. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recovery of Hydroxytyrosol from Olive Mill Wastewater Using the Promiscuous Hydrolase/Acyltransferase PestE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction of Hydroxytyrosol Acetate from Olive Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of hydroxytyrosol acetate from olive leaves (Olea europaea).
Frequently Asked Questions (FAQs)
Q1: Can I directly extract this compound from olive leaves?
A1: While this compound is a naturally occurring phenolic compound in olive leaves, its concentration is generally lower than its precursor, oleuropein.[1][2] Direct extraction of this compound is not a common practice. The most prevalent and higher-yield method involves a multi-step process: initial extraction of oleuropein, followed by hydrolysis to yield hydroxytyrosol, and then a final acetylation step to produce this compound.[3][4]
Q2: What is the role of the hydrolysis step, and why is it necessary?
A2: The most abundant phenolic compound in olive leaves is oleuropein.[3][5] The hydrolysis step, typically performed under acidic conditions, is crucial as it cleaves the oleuropein molecule to produce hydroxytyrosol, elenolic acid, and glucose.[3] This conversion is essential because hydroxytyrosol is the direct precursor for the synthesis of this compound.
Q3: Which solvents are most effective for the initial extraction from olive leaves?
A3: Mixtures of ethanol and water have been shown to be highly effective for the solid-liquid extraction of phenolic compounds from olive leaves.[3][5] Specifically, ethanol concentrations in the range of 60-80% have demonstrated a significant increase in the yield of extracted phenolics compared to pure water.[3][5] Ethyl acetate is commonly used in a subsequent liquid-liquid extraction step to purify the hydroxytyrosol from the aqueous hydrolysate.[3][6]
Q4: What are the key parameters to optimize for maximizing the yield of hydroxytyrosol?
A4: Several parameters influence the extraction and hydrolysis efficiency. These include:
-
Solvent Composition: An ethanol-water mixture of approximately 70-80% ethanol is often optimal for the initial solid-liquid extraction.[3]
-
Temperature: For solid-liquid extraction, a temperature of around 40°C has been found to be effective for maximizing hydroxytyrosol recovery.[3]
-
pH: The pH of the aqueous phase during the liquid-liquid extraction with ethyl acetate is critical for selectivity. A slightly alkaline pH of 8-9 has been shown to yield purer extracts.[3]
-
Hydrolysis Conditions: The concentration of the acid catalyst (e.g., HCl) and the duration of the hydrolysis impact the conversion of oleuropein to hydroxytyrosol.[3][7]
Q5: Are there any stability concerns for hydroxytyrosol and its acetate form during the extraction process?
A5: Hydroxytyrosol is generally stable at high temperatures.[7] However, prolonged exposure to certain conditions, such as highly alkaline environments (e.g., pH 12), can lead to degradation.[3] The stability of hydroxytyrosol in aqueous solutions can also be affected by the ionic content of the water.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of hydroxytyrosol in the final extract. | Incomplete hydrolysis of oleuropein. | - Ensure the acid concentration and hydrolysis time are sufficient. For example, using 1-3 M HCl for at least 15 minutes.[3][7] - Optimize the hydrolysis temperature; boiling under reflux is a common method.[3] |
| Inefficient solid-liquid extraction. | - Use an optimal solvent mixture, such as 60-80% ethanol in water.[3][5] - Ensure adequate stirring and contact time between the solvent and the pulverized leaves. - Optimize the solid-to-liquid ratio. | |
| Poor recovery during liquid-liquid extraction. | - Adjust the pH of the aqueous phase to 8-9 before extracting with ethyl acetate.[3] - Perform multiple extractions with smaller volumes of ethyl acetate for better efficiency.[3][7] | |
| High levels of impurities in the final extract. | Co-extraction of unwanted compounds. | - Pre-treat the leaves by washing them to remove surface impurities.[3][6] - Optimize the pH during liquid-liquid extraction to improve the selectivity for hydroxytyrosol.[3] - Wash the final organic extract with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.[3][7] |
| Presence of sugars in the final extract. | - The liquid-liquid extraction with ethyl acetate at an optimized pH should significantly reduce the sugar content.[3] | |
| Formation of an emulsion during liquid-liquid extraction. | High concentration of surfactants or particulate matter. | - Centrifuge the mixture to break the emulsion. - Add a small amount of a saturated salt solution (brine). |
| Inconsistent results between batches. | Variation in the starting plant material. | - Use olive leaves from the same cultivar and harvest time.[3] - Ensure consistent drying and pulverization of the leaves before extraction.[3] |
| Inconsistent experimental parameters. | - Carefully control all parameters, including temperature, time, pH, and solvent concentrations, for each step of the process. |
Data Presentation
Table 1: Effect of Ethanol Concentration on the Extraction of Total Phenolics
| Ethanol Concentration (% v/v) | Total Phenolic Content (g/kg of dry leaves) | Reference |
| 0 (Pure Water) | ~25 | [3] |
| 20 | ~35 | [3] |
| 40 | ~40 | [3] |
| 60 | ~45 | [3] |
| 80 | ~45 | [3] |
| 100 | ~30 | [3] |
Table 2: Effect of pH on the Recovery of Hydroxytyrosol during Liquid-Liquid Extraction
| pH of Aqueous Phase | Hydroxytyrosol Recovery (g/kg of dry leaves) | Reference |
| 2 | ~10 | [3] |
| 5 | ~12 | [3] |
| 8 | ~14 | [3] |
| 9 | ~14 | [3] |
| 10 | ~12 | [3] |
| 12 | Not Detected | [3] |
Experimental Protocols
Protocol 1: Extraction of a Hydroxytyrosol-Rich Fraction from Olive Leaves
This protocol is adapted from the high-yield production method described in the literature.[3][7]
-
Preparation of Olive Leaves:
-
Collect fresh olive leaves and wash them with tap water to remove dirt and residues.
-
Dry the leaves in a well-ventilated area for approximately two weeks until the relative humidity is around 5%.
-
Grind the dried leaves into a fine powder (<1 mm particle size).
-
-
Solid-Liquid Extraction:
-
Prepare a 70% (v/v) ethanol-water solution.
-
In a jacketed vessel, add the solvent and heat to 40°C with continuous stirring.
-
Add the powdered olive leaves to the heated solvent at a solid-to-liquid ratio of 100 g/L.
-
Maintain the extraction at 40°C for 20 minutes with constant stirring.
-
Separate the liquid extract from the solid residue by vacuum filtration.
-
-
Acid Hydrolysis:
-
Reduce the volume of the liquid extract by approximately 75% using a rotary evaporator to remove most of the ethanol.
-
Add a sufficient amount of a strong acid, such as hydrochloric acid (HCl), to the concentrated extract to achieve a final concentration of 1-3 M.
-
Heat the mixture to boiling under reflux for 15-20 minutes to hydrolyze the oleuropein.
-
-
Liquid-Liquid Extraction and Purification:
-
Cool the hydrolysate to room temperature.
-
Neutralize the solution and adjust the pH to 8-9 using an aqueous solution of sodium hydroxide (NaOH).
-
Transfer the pH-adjusted hydrolysate to a separatory funnel.
-
Perform a liquid-liquid extraction using three portions of ethyl acetate. The volume of each portion should be one-third of the aqueous phase volume.
-
Combine the organic (ethyl acetate) layers.
-
Wash the combined organic phase twice with a saturated sodium chloride (brine) solution. The volume of each brine wash should be approximately half the volume of the organic phase.
-
Dry the final organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the hydroxytyrosol-rich extract.
-
Protocol 2: Acetylation of Hydroxytyrosol to this compound
This is a general laboratory-scale synthesis protocol based on literature procedures for the acetylation of hydroxytyrosol.[4]
-
Dissolution:
-
Dissolve the hydroxytyrosol-rich extract obtained from Protocol 1 in a suitable dry solvent such as N,N-Dimethylformamide (DMF).
-
-
Acetylation Reaction:
-
Add potassium acetate (CH₃COOK) to the solution in a molar excess (e.g., 4 equivalents relative to the estimated amount of hydroxytyrosol).
-
Heat the reaction mixture to 80°C and stir for approximately 12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the DMF under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a solvent system such as cyclohexane/ethyl acetate (e.g., 3:1 v/v) to isolate the this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of hydroxytyrosol and its conversion to this compound.
Caption: Logical relationship from source material to the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, this compound, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxytyrosol Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
methods to prevent the degradation of hydroxytyrosol acetate stock solutions
Technical Support Center: Hydroxytyrosol Acetate
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound (HTy-Ac) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
For long-term stability, this compound in its powdered form should be stored at -20°C.[1] Under these conditions, it can remain stable for at least three to four years.[1][2] Some suppliers also suggest storage at 4°C for shorter durations, but for maximal shelf-life, -20°C is recommended.
Q2: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ethanol is another viable option.[2] It is crucial to use fresh, high-purity, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]
Q3: How should I store my this compound stock solution?
For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C, where they can be stable for up to a year.[1] For shorter-term storage, -20°C is acceptable for about one month.[1][3]
Q4: Is this compound sensitive to light?
Yes. Like many phenolic compounds, this compound can be sensitive to light. It is recommended to protect solutions from light during storage and handling by using amber vials or by wrapping containers in foil.[3]
Q5: What are the main causes of this compound degradation in solution?
The primary degradation pathway for this compound, a potent antioxidant, is oxidation.[5][6] This process can be accelerated by several factors:
-
Exposure to Oxygen: The presence of air will promote oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[7]
-
Light Exposure: Light can provide the energy to initiate oxidative reactions.
-
pH: Alkaline conditions (higher pH) can negatively affect the stability of phenolic compounds by promoting deprotonation of the hydroxyl groups, making them more susceptible to oxidation.[8]
-
Presence of Metal Ions: Metal cations, such as calcium, can catalyze the oxidation of phenolic compounds.[8]
Q6: How can I tell if my stock solution has degraded?
Visible signs of degradation can include a change in color of the solution; for instance, oxidation of hydroxytyrosol in aqueous solutions can produce a marked red color.[8] However, significant degradation can occur without any visible change. The most reliable method to assess the integrity of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its purity and concentration.[9] A loss of expected biological activity in your experiments can also be an indicator of degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in thawed stock solution. | The solution was not fully dissolved initially. The solvent (e.g., DMSO) may have absorbed moisture, reducing solubility.[1][3] The storage temperature was too high, leading to degradation and precipitation of byproducts. | Gently warm the solution and use sonication to aid dissolution.[3][4] Always use fresh, anhydrous DMSO for preparing stock solutions.[1][3] Ensure proper storage at -80°C for long-term stability.[1] |
| Solution has changed color (e.g., turned yellow/brown/red). | Oxidation of the compound has occurred.[8] The solution was exposed to light or air for prolonged periods. Contamination of the stock solution. | Discard the solution. The color change indicates significant chemical transformation.[8] Prepare a fresh stock solution, ensuring it is protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Inconsistent or reduced activity in experiments. | The stock solution has degraded due to improper storage or handling. Repeated freeze-thaw cycles have compromised the compound's integrity.[1] The initial concentration of the stock solution was incorrect. | Prepare a fresh stock solution from the powder. Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] Verify the concentration of the new stock solution using a spectrophotometer or other analytical method if possible. |
Quantitative Data: Storage and Stability Summary
| Form | Solvent | Storage Temperature | Duration of Stability | Source(s) |
| Powder | N/A | -20°C | ≥ 3-4 years | [1][2] |
| Stock Solution | DMSO or other suitable solvent | -80°C | Up to 1 year | [1] |
| Stock Solution | DMSO or other suitable solvent | -20°C | Up to 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound (HTy-Ac) powder (MW: 196.20 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Pre-weighing Preparation: Allow the HTy-Ac powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh 19.62 mg of HTy-Ac powder.
-
Dissolution: Transfer the weighed powder into a sterile tube. Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, use a sonication bath for 5-10 minutes to aid dissolution.[3][4] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting: Dispense the 100 mM stock solution into smaller, single-use, light-protecting (amber) or foil-wrapped sterile tubes (e.g., 20 µL aliquots). This is critical to avoid repeated freeze-thaw cycles.[1]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Immediately store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Visualizations
Caption: A logical workflow for troubleshooting common issues with this compound stock solutions.
Caption: Key factors that accelerate the oxidative degradation of this compound.
Caption: A step-by-step workflow for preparing stable this compound stock solutions.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of this compound Enrichment of an Oil Rich in Omega-6 Groups on the Evolution of Its Oxidation and Oxylipin Formation When Subjected to Accelerated Storage. A Global Study by Proton Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 8. Frontiers | The olive biophenol hydroxytyrosol in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 9. Safety of hydroxytyrosol as a novel food pursuant to Regulation (EC) No 258/97 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hydroxytyrosol Acetate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of hydroxytyrosol acetate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that is longer than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Tailing peaks are problematic because they can compromise the resolution between closely eluting compounds, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[2]
Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?
A2: The primary causes of peak tailing for this compound, a phenolic compound, often involve secondary interactions with the stationary phase. Key factors include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar hydroxyl groups of this compound, causing some molecules to be retained longer and resulting in a tailing peak.[3]
-
Mobile Phase pH: The pH of the mobile phase is critical. This compound is an acidic phenol with a predicted pKa of approximately 9.74. If the mobile phase pH is too close to the pKa, the compound can exist in both its ionized and unionized forms, leading to peak distortion.[2]
-
Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the flow path and cause peak tailing.[2]
-
Sample Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[2]
-
Inappropriate Injection Solvent: Using a sample solvent that is significantly stronger (more eluting power) than the mobile phase can cause the analyte band to spread, resulting in a distorted peak.[2]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: For acidic compounds like this compound, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the compound's pKa.[4] Operating at a low pH (e.g., pH 2.5-3.5) ensures that the phenolic hydroxyl groups are protonated (in their neutral form), minimizing secondary interactions with silanol groups on the stationary phase.[3] This leads to a more uniform interaction with the stationary phase and a more symmetrical peak shape. The use of an acidic modifier, such as 0.2% acetic acid, in the mobile phase has been shown to produce sharp peaks for hydroxytyrosol.[5]
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can affect peak shape. While both are common in reversed-phase HPLC, they have different properties that can influence interactions with the analyte and the stationary phase. In some cases, switching from one organic modifier to another can improve peak symmetry. The optimal choice often needs to be determined empirically during method development.
Q5: What is an acceptable tailing factor for a chromatographic peak?
A5: The tailing factor (Tf), also known as the asymmetry factor, is a quantitative measure of peak symmetry. A tailing factor of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered ideal. Values above 1.5 suggest significant peak tailing that should be addressed.[2] For regulated analyses, a common upper limit for the tailing factor is 2.0.[3]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.
Step 1: Initial Assessment
-
Observe the chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing?
-
All peaks tail: This often points to a physical or system-wide issue, such as a column void, a partially blocked frit, or extra-column volume.
-
Only the this compound peak (or other polar analytes) tails: This suggests a chemical interaction issue, likely related to the mobile phase or stationary phase.
-
Step 2: Chemical and Method-Related Solutions
If only the this compound peak is tailing, consider the following adjustments to your method:
-
Lower the Mobile Phase pH:
-
Action: Add an acidic modifier to the aqueous portion of your mobile phase. Common choices include 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or 0.2% acetic acid.[5] Aim for a final mobile phase pH between 2.5 and 3.5.
-
Rationale: This will suppress the ionization of the phenolic hydroxyl groups on this compound and also the residual silanol groups on the stationary phase, minimizing secondary interactions.[3]
-
-
Optimize Buffer Concentration:
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol, or vice versa.
-
Rationale: Different organic modifiers can alter the selectivity and interactions within the column, sometimes leading to improved peak shape.
-
Step 3: Column and Hardware-Related Solutions
If all peaks are tailing or if the chemical adjustments do not resolve the issue, investigate the following:
-
Check for Column Contamination or Degradation:
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If the problem persists, the column may be degraded and require replacement.[2]
-
Rationale: Accumulated contaminants can create active sites that cause tailing.
-
-
Inspect for Column Voids:
-
Action: A sudden drop in pressure and broad, tailing peaks can indicate a void at the column inlet. If suspected, reversing and flushing the column (if the manufacturer's instructions permit) may sometimes help. However, column replacement is often necessary.
-
Rationale: A void disrupts the packed bed, leading to an uneven flow path.
-
-
Minimize Extra-Column Volume:
-
Action: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connections to avoid dead volume.
-
Rationale: Excessive volume outside of the column contributes to band broadening and peak tailing.
-
Step 4: Sample-Related Solutions
-
Address Potential Sample Overload:
-
Action: Dilute your sample and reinject. If the peak shape improves, the original sample was likely overloaded.[2]
-
Rationale: High concentrations of the analyte can saturate the stationary phase.
-
-
Ensure Sample Solvent Compatibility:
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2]
-
Rationale: A strong injection solvent can cause the analyte band to spread before it reaches the column, leading to distorted peaks.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor of a Typical Phenolic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 7.0 | 2.35 | Severe Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Minor Tailing |
| 2.5 | 1.15 | Good Symmetry |
Note: Data is representative for a basic compound on a C8 column, illustrating the general trend of improved peak shape at lower pH for compounds susceptible to silanol interactions. A similar trend is expected for acidic phenols like this compound.[6]
Table 2: Influence of Buffer Concentration on Peak Shape
| Buffer Concentration | Tailing Factor (Tf) | Rationale |
| No Buffer | > 2.0 | Inconsistent on-column pH can lead to peak distortion.[4] |
| 10 mM | 1.4 | Provides some pH control, improving peak shape. |
| 25 mM | 1.2 | Sufficient buffer capacity to maintain a stable pH environment.[3] |
| 50 mM | 1.1 | Optimal buffering for symmetrical peaks. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound Analysis
This protocol is a starting point for achieving good peak shape for this compound.
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A high-quality, end-capped C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 10 25 75 13 5 95 | 15 | 95 | 5 |
-
Flow Rate: 1.0 - 1.5 mL/min[5]
-
Column Temperature: 25-35 °C[5]
-
Detection Wavelength: 280 nm[5]
-
Injection Volume: 5-20 µL
Protocol 2: Sample Preparation from a Cosmetic Cream
This protocol outlines a general procedure for extracting this compound from a cosmetic cream matrix.
-
Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic cream into a centrifuge tube.
-
Initial Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol or a methanol/water mixture) to the tube.
-
Vortexing/Sonication: Vortex the sample for 2 minutes to ensure thorough mixing and dispersion of the cream. Follow with sonication for 15 minutes to aid in the extraction of the analyte.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the liquid extract from the solid excipients.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered extract into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up from Olive Oil
For complex matrices like olive oil, an SPE clean-up step can be beneficial to remove interfering substances.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Dissolve a known amount of olive oil in a non-polar solvent like hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove the bulk of the oil matrix.
-
Elution: Elute the phenolic compounds, including this compound, with a more polar solvent such as methanol or a methanol/water mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.
Visualizations
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
Technical Support Center: Dose-Response Optimization for Hydroxytyrosol Acetate in Animal Studies
Welcome to the technical support center for researchers utilizing hydroxytyrosol acetate in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments for optimal dose-response evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (HT-ac) over hydroxytyrosol (HT) in animal studies?
A1: this compound, a natural derivative of hydroxytyrosol found in virgin olive oil, has demonstrated greater bioactivity in some preclinical models. For instance, in a rat model of hypoxia-reoxygenation, orally administered HT-ac showed a more potent neuroprotective effect compared to HT at the same doses (5 and 10 mg/kg/day). In vitro studies also suggest that HT-ac is more efficient in activating the Nrf2 antioxidant pathway.
Q2: What is a typical dose range for this compound in rodent studies?
A2: The effective dose of this compound can vary significantly depending on the animal model and the endpoint being measured. Based on available literature, oral doses have ranged from 5 mg/kg/day for neuroprotection in rats to an inhibitory dose (ID50) of 16.05 mg/kg/day for antiplatelet effects in rats. In a mouse model of arthritis, a diet containing 0.05% HT-ac was shown to be effective. It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What is the metabolic fate of this compound after oral administration?
A3: Following oral administration in rats, this compound is absorbed and metabolized. A new metabolite, this compound sulphate, has been identified in human plasma after the ingestion of olive oil rich in phenolic compounds. The metabolism of hydroxytyrosol, the parent compound of HT-ac, is dose-dependent, with sulfation being the predominant pathway at higher doses and glucuronidation at lower doses in rats. It is likely that HT-ac undergoes similar metabolic transformations.
Q4: How does the vehicle of administration affect the bioavailability of hydroxytyrosol and its derivatives?
A4: The vehicle of administration can significantly impact bioavailability. For hydroxytyrosol, excretion patterns differ between rats and humans and are dependent on the administration vehicle. While specific studies on the effect of different vehicles on HT-ac bioavailability are limited, it is a critical factor to consider in your experimental design to ensure consistent and reproducible results.
Troubleshooting Guides
Issue 1: Poor Solubility or Suspension of this compound
-
Problem: Difficulty in dissolving or creating a stable suspension of this compound for oral administration.
-
Possible Cause: this compound has limited solubility in aqueous solutions. Using an inappropriate vehicle can lead to inaccurate dosing and poor absorption.
-
Solution:
-
Vehicle Selection: For oral gavage in rats, consider using vehicles like peanut oil or a mixture of soybean oil and water, which have been used for administering oleuropein, a related compound.
-
Emulsions: Creating a stable emulsion can improve the delivery of HT-ac. The distribution of HT-ac in an olive oil emulsion is influenced by the emulsifier used.
-
Sonication: Gentle sonication can aid in the dispersion of the compound in the chosen vehicle.
-
Purity Check: Ensure the purity of your HT-ac, as impurities can affect solubility.
-
Issue 2: High Variability in Animal Response to Treatment
-
Problem: Observing significant inter-animal variability in the measured outcomes at the same dose.
-
Possible Cause:
-
Inconsistent Dosing: Inaccurate administration of the dose due to poor suspension or gavage technique.
-
Metabolic Differences: Natural variations in the metabolic handling of HT-ac among animals.
-
Gavage Stress: Stress from the oral gavage procedure can influence physiological responses.
-
-
Solution:
-
Standardize Administration: Ensure the HT-ac suspension is homogenous before each administration. Refine your oral gavage technique to be consistent and minimize stress to the animals.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals before starting the experiment.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Monitor Food and Water Intake: If administering HT-ac in the diet or drinking water, monitor intake to ensure consistent dosing.
-
Issue 3: Lack of a Clear Dose-Response Relationship
-
Problem: Failure to observe a graduated response with increasing doses of this compound.
-
Possible Cause:
-
Dose Range Selection: The selected dose range may be too narrow, too low (below the therapeutic threshold), or too high (reaching a plateau effect).
-
Endpoint Measurement Timing: The timing of sample collection and endpoint measurement may not align with the pharmacokinetic profile of HT-ac.
-
Metabolic Saturation: At higher doses, the metabolic pathways for HT-ac may become saturated, leading to a non-linear pharmacokinetic profile.
-
-
Solution:
-
Pilot Study: Conduct a pilot study with a wide range of doses to identify the dynamic range for your specific model and endpoint.
-
Pharmacokinetic Analysis: Review existing pharmacokinetic data for HT-ac in your animal model to inform the timing of your endpoint measurements. The peak plasma concentration and half-life are critical parameters to consider.
-
Consider Metabolites: The observed biological effects may be due to the metabolites of HT-ac rather than the parent compound itself. Consider analyzing the levels of key metabolites in your samples.
-
Data Presentation
Table 1: In Vivo Dose-Response of this compound in Rodent Models
| Animal Model | Endpoint | Doses Administered | Observed Effect | Reference |
| Rat | Neuroprotection (Hypoxia-reoxygenation) | 5 mg/kg/day, p.o. | 45.4% reduction in LDH efflux | |
| Rat | Neuroprotection (Hypoxia-reoxygenation) | 10 mg/kg/day, p.o. | 67.8% reduction in LDH efflux | |
| Rat | Antiplatelet (Collagen-induced aggregation) | ID50: 16.05 mg/kg/day, p.o. | 50% inhibition of platelet aggregation | |
| Mouse | Anti-inflammatory (Collagen-induced arthritis) | 0.05% in diet | Significant prevention of arthritis development | |
| Mouse | Neuroprotection (Alzheimer's Disease Model) | Not specified in abstract | Improved cognitive function |
Table 2: Comparative Efficacy of Hydroxytyrosol (HT) and this compound (HT-ac)
| Model | Endpoint | HT Dose | HT Effect | HT-ac Dose | HT-ac Effect | Conclusion | Reference |
| Rat (in vivo) | Neuroprotection (LDH efflux) | 10 mg/kg/day | 52.7% reduction | 10 mg/kg/day | 67.8% reduction | HT-ac is more potent | |
| Rat (in vivo) | Antiplatelet (ID50) | 48.25 mg/kg/day | 50% inhibition | 16.05 mg/kg/day | 50% inhibition | HT-ac is more potent | |
| ARPE-19 Cells (in vitro) | Cytoprotection | 50 µM | Significant protection | 10 µM | Similar protection to 50 µM HT | HT-ac is more potent |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Materials:
-
This compound (HT-ac) powder
-
Vehicle (e.g., refined olive oil, corn oil)
-
Homogenizer or sonicator
-
Animal gavage needles (appropriate size for rats)
-
Syringes
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of HT-ac based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the HT-ac powder accurately.
-
Add the HT-ac to the chosen vehicle.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily to ensure stability.
-
-
Administration Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Draw the calculated volume of the HT-ac suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined length.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Analysis of this compound and its Metabolites in Plasma
-
Sample Collection and Preparation:
-
Collect blood samples from animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
To stabilize HT and its derivatives, which can be unstable in plasma, acidification of the plasma is recommended.
-
Store plasma samples at -80°C until analysis.
-
-
Extraction:
-
Perform a solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analytes.
-
Alternatively, a protein precipitation step followed by liquid-liquid extraction can be used.
-
-
Analytical Method:
-
Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) or tandem mass spectrometry (MS/MS) for sensitive and specific quantification.
-
Develop a calibration curve using pure standards of HT-ac and its expected metabolites to ensure accurate quantification.
-
Mandatory Visualization
Caption: Key signaling pathways modulated by this compound.
enhancing the bioavailability of hydroxytyrosol acetate through derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the bioavailability of hydroxytyrosol acetate through derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of hydroxytyrosol (HT) or this compound (HT-Ac) necessary?
A1: Hydroxytyrosol, despite its potent antioxidant and anti-inflammatory properties, has high hydrophilicity, which can limit its oral bioavailability and cellular uptake.[1][2] Derivatization, such as acetylation to form HT-Ac, increases lipophilicity. This modification can enhance its transport across the small intestinal epithelial cell barrier, potentially leading to improved absorption and biological activity.[3][4] Further derivatization of HT-Ac may offer additional improvements in stability, solubility in lipid matrices, and pharmacokinetic profiles.[5][6]
Q2: What are the most common derivatization strategies for this compound?
A2: The most common strategies involve esterification of the primary alcohol group of hydroxytyrosol to form esters of varying chain lengths. While acetate is the most well-known, other derivatives include butyrate, oleate, and eicosapentaenoate esters.[1] Another approach is the synthesis of alkyl ether derivatives.[2] These modifications aim to increase the lipophilicity of the molecule. Additionally, nanoencapsulation techniques, such as formulating HT-Ac into nanogels or proniosomes, are being explored to improve stability and delivery.[7][8][9]
Q3: How does the bioavailability of this compound compare to hydroxytyrosol?
A3: Studies suggest that the acetylation of hydroxytyrosol to form HT-Ac can significantly increase its transport across intestinal epithelial cells.[4] Once absorbed, HT-Ac can be hydrolyzed by cellular lipases to release hydroxytyrosol, acting as a prodrug for controlled release.[10] Some studies indicate that HT-Ac is more effective than HT in certain biological activities, such as activating the Nrf2 antioxidant pathway, which may be partly due to enhanced cellular uptake.[11][12]
Q4: What are the key signaling pathways modulated by hydroxytyrosol and its derivatives?
A4: Hydroxytyrosol and its derivatives exert their effects through several key signaling pathways:
-
Nrf2/ARE Pathway: Upregulates the expression of phase II antioxidant enzymes, enhancing cellular defense against oxidative stress. HT-Ac has been shown to be a more potent activator of this pathway than HT.[11][12]
-
NF-κB Pathway: Inhibits the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
-
PI3K/Akt and ERK Pathways: These pathways are involved in cell survival and proliferation and can be modulated by hydroxytyrosol. The protective effects of HT-Ac have been linked to the PI3K/Akt pathway.[11][12]
Troubleshooting Guides
Synthesis of this compound and Other Derivatives
Problem: Low yield during the synthesis of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure all reagents are fresh and anhydrous, as moisture can interfere with the reaction. For chemical synthesis using reagents like acetic anhydride or acetyl chloride, optimize the reaction time and temperature. For enzymatic synthesis, ensure the lipase is active and the solvent system is appropriate. Some enzymatic reactions may require longer incubation times (e.g., 24-48 hours).[1]
-
-
Possible Cause 2: Side reactions.
-
Solution: The phenolic hydroxyl groups of hydroxytyrosol are also reactive. To selectively acetylate the primary alcohol, use chemoselective methods. Enzymatic synthesis using lipases like Candida antarctica lipase B is highly selective for the primary alcohol.[1] Alternatively, chemical synthesis may require protection of the phenolic hydroxyls, followed by deprotection, although this adds steps and can lower the overall yield.[10]
-
-
Possible Cause 3: Degradation of hydroxytyrosol.
-
Possible Cause 4: Poor purification and isolation.
-
Solution: Hydroxytyrosol and its acetate are relatively polar. During workup, ensure efficient extraction from the aqueous phase using a suitable organic solvent like ethyl acetate. For purification, column chromatography on silica gel is common, but care must be taken to avoid degradation.[10] Using an appropriate solvent system (e.g., cyclohexane/ethyl acetate) is key to good separation.[10]
-
Problem: Difficulty in synthesizing longer-chain fatty acid esters of hydroxytyrosol.
-
Possible Cause: Steric hindrance and lower reactivity of long-chain fatty acids.
-
Solution: When using lipase-catalyzed esterification with free fatty acids, the reaction can be slow. The addition of molecular sieves can help by removing the water produced during the reaction, thus driving the equilibrium towards the product.[1] Using vinyl esters of the fatty acids can lead to a more efficient and often quantitative reaction.[1]
-
Analysis of this compound and its Metabolites
Problem: Poor recovery of this compound from biological samples (plasma, urine).
-
Possible Cause 1: Inefficient extraction method.
-
Solution: Solid-phase extraction (SPE) is a common and effective method for extracting hydroxytyrosol and its metabolites from plasma and urine.[13] Using a suitable sorbent, such as an Oasis HLB copolymer, can yield high recovery rates.[13] Liquid-liquid extraction with a solvent like ethyl acetate is also an option, particularly after acidifying the sample to protonate phenolic hydroxyls and reduce their polarity.[14]
-
-
Possible Cause 2: Analyte degradation during sample preparation.
-
Solution: Hydroxytyrosol and its derivatives can be unstable. It is important to keep samples on ice and process them promptly. The addition of a stabilizing agent like an antioxidant (e.g., ascorbic acid) or acidification of the sample can help prevent degradation.[15] For long-term storage, samples should be kept at -80°C.[16]
-
Problem: Inaccurate quantification of metabolites due to conjugation.
-
Possible Cause: Hydroxytyrosol and its acetate are extensively metabolized to glucuronide and sulfate conjugates in vivo.
-
Solution: To quantify the total amount of a specific metabolite, enzymatic hydrolysis of the conjugates using β-glucuronidase and sulfatase is necessary before extraction and analysis.[12] This will release the free form of the metabolite for accurate measurement.
-
Problem: HPLC analysis shows peak tailing or poor resolution.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: The phenolic hydroxyl groups can interact with residual silanols on C18 columns, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) will suppress the ionization of these hydroxyl groups and improve peak shape.
-
-
Possible Cause 2: Contamination of the column or guard column.
-
Solution: Biological samples can contain many interfering substances. Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column with a strong solvent or, if necessary, replace the guard column or the column inlet frit.[17]
-
-
Possible Cause 3: Inappropriate mobile phase.
-
Solution: A gradient elution is typically required to resolve the parent compound and its various metabolites, which can have a wide range of polarities. A common mobile phase system for reversed-phase HPLC is a gradient of acidified water and methanol or acetonitrile.[13]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydroxytyrosol and its Metabolites in Humans After Oral Administration.
| Compound | Dose | Matrix | Cmax (ng/mL) | Tmax (min) | Reference |
| Hydroxytyrosol | 15 mg | EVOO in enteric-coated capsule | 5.5 | 123 | [18] |
| Homovanillic Acid | 30.6 mg HT | Aqueous food supplement | ~140 (nmol/L) | 30 | [19] |
| HT-3-O-Sulphate | 30.6 mg HT | Aqueous food supplement | ~60 (nmol/L) | 30 | [19] |
| DOPAC | 30.6 mg HT | Aqueous food supplement | ~10 (nmol/L) | 30 | [19] |
EVOO: Extra Virgin Olive Oil; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; HT: Hydroxytyrosol; DOPAC: 3,4-dihydroxyphenylacetic acid.
Table 2: Comparative Biological Effects of Hydroxytyrosol (HT) and its Derivatives in Hypercholesterolemic Rats.
| Parameter | Control (Cholesterol Diet) | HT | HT-Ac | HT-Et | Reference |
| Plasma Glucose (mg/dL) | 134.4 ± 4.5 | 119.5 ± 2.9 | 117.8 ± 3.5 | 123.8 ± 2.1 | [20] |
| Plasma Insulin (ng/mL) | 1.8 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 | [20] |
| Serum MDA (nmol/mL) | 10.3 ± 0.5 | 8.1 ± 0.4 | 7.6 ± 0.3 | 8.4 ± 0.2 | [20] |
MDA: Malondialdehyde (a marker of oxidative stress); HT-Ac: Hydroxytyrosyl acetate; HT-Et: Ethyl hydroxytyrosyl ether. *p < 0.05 compared to the control group.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from Kalampaliki et al. (2019).[10]
-
Starting Material: 4-(2-chloroethyl)benzene-1,2-diol (Intermediate 3 in the cited paper).
-
Reaction:
-
Dissolve 12.0 g (69.2 mmol) of the starting material and 27.23 g (276.9 mmol) of potassium acetate (CH₃COOK) in 60 mL of dry dimethylformamide (DMF).
-
Stir the solution at 80 °C for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, remove the excess DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a solvent system of cyclohexane/ethyl acetate (3/1, v/v).
-
Combine the fractions containing the product and evaporate the solvent to yield this compound.
-
Expected yield: ~82%.
-
Protocol 2: Enzymatic Synthesis of Hydroxytyrosol Fatty Acid Esters
This protocol is adapted from Nakagawa et al. (2018).[1]
-
Starting Material: Tyrosol (for a two-step synthesis) or Hydroxytyrosol. This protocol describes the acylation of tyrosol.
-
Reaction (for Tyrosol Stearate):
-
To a solution of 150 mg (1.1 mmol) of tyrosol in 1.5 mL of tetrahydrofuran (THF), add 15 mg of Candida antarctica lipase B, 50 mg of molecular sieves 4A, and 460 mg (1.6 mmol) of stearic acid.
-
Stir the mixture for 48 hours at room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with chloroform and filter through a pad of Celite to remove the enzyme and molecular sieves.
-
Evaporate the solvent from the filtrate in vacuo.
-
Purify the residue by medium-pressure liquid chromatography using a hexane-ethyl acetate (10:1) eluent to obtain the tyrosol ester.
-
-
Hydroxylation (to obtain Hydroxytyrosol Stearate):
-
The resulting tyrosol ester can then be hydroxylated in a subsequent step using a reagent like 2-iodoxybenzoic acid (IBX) to yield the final hydroxytyrosol ester.
-
Protocol 3: Sample Preparation for HPLC Analysis of Hydroxytyrosol in Plasma
This protocol is adapted from Miró-Casas et al. (2000).[13]
-
Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
Extraction:
-
Acidify 1 mL of plasma with 50 µL of 6 M HCl.
-
Use a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Condition the cartridge with methanol followed by water.
-
Load the acidified plasma onto the cartridge.
-
Wash the cartridge with water and then with 5% methanol in water.
-
Elute the hydroxytyrosol with methanol.
-
-
Final Preparation:
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for synthesis and bioavailability assessment of this compound.
Caption: Nrf2 activation pathway modulated by this compound via PI3K/Akt.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Broaden the Applications of Olive Biophenols Oleuropein and Hydroxytyrosol in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-encapsulation of hydroxytyrosol into formulated nanogels improves therapeutic effects against hepatic steatosis: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoencapsulation of hydroxytyrosol extract of fermented olive leaf brine using proniosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetics and metabolism of hydroxytyrosol, a natural antioxidant from olive oil. | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetics and metabolism of hydroxytyrosol, a natural antioxidant from olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of hydroxytyrosol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry analysis of oleuropein and its metabolite hydroxytyrosol in rat plasma and urine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. The Pharmaceutical Formulation Plays a Pivotal Role in Hydroxytyrosol Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Refining Sample Preparation for Hydroxytyrosol Acetate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of hydroxytyrosol acetate in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing this compound in complex matrices?
A1: The primary challenges include:
-
Matrix Interference: Complex matrices like olive oil, plasma, and wastewater contain numerous compounds that can co-elute with this compound, leading to inaccurate quantification.[1][2][3]
-
Low Analyte Concentration: this compound may be present in very low concentrations, requiring sensitive analytical methods and efficient sample enrichment.
-
Analyte Stability: Hydroxytyrosol and its derivatives can be unstable and prone to oxidation, especially at non-acidic pH and in the presence of metal ions.[4][5][6] Careful handling and storage are crucial.
-
Extraction Efficiency: Achieving high and reproducible recovery of this compound from the matrix is critical for accurate analysis.
Q2: Which sample preparation techniques are most suitable for this compound?
A2: The choice of technique depends on the matrix and the analytical goal. Commonly used and effective methods include:
-
Liquid-Liquid Extraction (LLE): A robust method for separating this compound from aqueous and oily matrices. Ethyl acetate is a frequently used solvent.[7][8][9][10]
-
Solid-Phase Extraction (SPE): Offers excellent cleanup and concentration of the analyte. C18 cartridges are commonly employed for this purpose.[11][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup, proving effective for various phenolic compounds in complex food matrices.[13][14][15][16][17]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS.[1][2][3] To mitigate them:
-
Optimize Chromatographic Separation: Ensure baseline separation of this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Thorough Sample Cleanup: Employ techniques like SPE or QuEChERS to remove interfering substances.[14][15]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the sample's composition.[18]
Q4: What are the critical factors for ensuring the stability of this compound during sample preparation?
A4: this compound stability is influenced by pH, temperature, and the presence of oxidants.[4][5] Key considerations include:
-
pH Control: Maintain an acidic pH to prevent degradation.[19]
-
Temperature: Store samples at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.[5]
-
Avoid Exposure to Light and Air: Protect samples from light and oxygen to prevent oxidation.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid can help preserve the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Incomplete Extraction | - Increase the extraction time or the number of extraction cycles. - Optimize the solvent-to-sample ratio. - Ensure vigorous mixing/shaking during extraction.[9] |
| Inefficient Phase Separation (LLE) | - Centrifuge the sample to achieve a clear separation of layers. - Use a salting-out agent (e.g., NaCl) to improve phase separation.[7] |
| Analyte Adsorption to Labware | - Use silanized glassware to minimize adsorption. |
| Degradation During Evaporation | - Evaporate the solvent under a gentle stream of nitrogen at a low temperature. |
| Improper pH | - Adjust the pH of the sample to be acidic before extraction to ensure this compound is in a non-ionized form, which is more soluble in organic solvents.[19] |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | - Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column | - Adjust the mobile phase pH to suppress silanol interactions. - Use a column with end-capping. |
| Contamination of Guard or Analytical Column | - Replace the guard column. - Back-flush the analytical column with a strong solvent.[20] |
| Inappropriate Mobile Phase | - Ensure the mobile phase is properly degassed. - Check for compatibility between the sample solvent and the mobile phase. |
| Detector Issues | - Check for and clean any contamination in the detector cell.[20] |
Problem 3: High Background Noise or Baseline Drift in Chromatogram
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or Solvents | - Use high-purity HPLC-grade solvents. - Filter the mobile phase before use. |
| Detector Contamination or Instability | - Flush the detector with a strong solvent. - Allow the detector lamp to warm up sufficiently.[21] |
| Leaks in the HPLC System | - Inspect all fittings and connections for leaks.[21] |
| Incomplete Sample Cleanup | - Refine the sample preparation protocol to remove more matrix components. |
Quantitative Data Summary
The following tables summarize key performance data for different sample preparation methods used in the analysis of hydroxytyrosol and related compounds.
Table 1: Recovery of Hydroxytyrosol Using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Olive Mill Wastewater | 88.8 | [11] |
| Liquid-Liquid Extraction ([P6,6,6,14][DCA] Ionic Liquid) | Model Solution | 92 | [8][9] |
| QuEChERS | Rapeseed Oil | 75.32 - 103.93 | [16] |
| Solid-Phase Extraction (Oasis HLB) | Plasma | ~100 | [12] |
| Micro-QuEChERS with EMR-Lipid Cleanup | Adipose Tissues | 73 - 105 | [14] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxytyrosol Analysis
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-DAD | Plasma | 37 ng/mL | - | [12] |
| HPLC | Olive Leaf Extract | 0.8 µg/ml | 8 µg/ml | [22] |
| UHPLC-MS/MS | Rapeseed Oil | 0.05 µg/kg (for sulforaphane) | 0.15 µg/kg (for sulforaphane) | [16] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Hydroxytyrosol from Olive Leaves
This protocol is adapted from a method for extracting hydroxytyrosol from hydrolyzed olive leaf extracts.[7]
-
Sample Hydrolysis: Perform an acid hydrolysis on the olive leaf extract to convert oleuropein to hydroxytyrosol.
-
pH Adjustment: Adjust the pH of the hydrolyzed aqueous solution. The pH can influence the selectivity of the extraction.
-
Extraction:
-
Add a volume of ethyl acetate to the aqueous sample (a 1:1 or 1:3 sample-to-solvent ratio is common).
-
Vigorously shake the mixture for a specified time (e.g., 1 minute).
-
Allow the phases to separate. Centrifugation can be used to expedite this step.
-
Collect the organic (upper) layer containing the hydroxytyrosol.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
-
Washing: Combine the organic extracts and wash twice with a saturated sodium chloride (brine) solution to remove residual water and impurities.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for HPLC or LC-MS analysis.
Protocol 2: QuEChERS Method for Phenolic Compounds in Plant Matrices
This protocol is a general adaptation for phenolic compounds based on the QuEChERS methodology.[13][15]
-
Sample Homogenization: Homogenize the sample (e.g., 10 g of plant material) with an appropriate amount of water.
-
Extraction and Partitioning:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Shake vigorously for 1 minute.
-
Add anhydrous magnesium sulfate (e.g., 4 g) and sodium acetate (e.g., 1 g).
-
Shake immediately for 1 minute and then centrifuge (e.g., 10 min at 4500 x g).
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 15 mL centrifuge tube containing d-SPE sorbents. Common sorbents for phenolic compounds include C18 and graphitized carbon black (GCB) to remove lipids and pigments, respectively.
-
Vortex for 30 seconds.
-
Centrifuge (e.g., 5 min at 10000 x g).
-
-
Final Extract: The resulting supernatant is ready for analysis by HPLC or LC-MS.
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, this compound, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 6. Frontiers | The olive biophenol hydroxytyrosol in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.lneg.pt [repositorio.lneg.pt]
- 12. Determination of hydroxytyrosol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified QuEChERS method for phenolic compounds determination in mustard greens (<i>Brassica juncea</i>) using UHPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. Hydroxytyrosol Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. researchgate.net [researchgate.net]
stability testing of hydroxytyrosol acetate under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of hydroxytyrosol acetate. The information is presented in a question-and-answer format to address common issues and provide troubleshooting advice for experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at -20°C. For short-term use, storage at 2-8°C is acceptable.[1] The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1]
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are expected to be hydrolysis and oxidation.
-
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield hydroxytyrosol and acetic acid. This process can be influenced by pH and the presence of moisture.
-
Oxidation: The catechol moiety (the two hydroxyl groups on the benzene ring) is susceptible to oxidation. This can lead to the formation of quinones and other colored degradation products, especially in the presence of oxygen, light, or metal ions.
Q3: How does the stability of this compound compare to its parent compound, hydroxytyrosol?
While specific comparative stability studies are limited, the acetylation of the primary alcohol in hydroxytyrosol to form this compound can increase its lipophilicity.[2] This may affect its stability in different solvent systems and formulations. In biological systems, this compound can be converted back to hydroxytyrosol.[3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometry (MS) detection are the most common and effective techniques for monitoring the stability of this compound.[2][4] These methods can separate the parent compound from its degradation products and allow for accurate quantification. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has also been used to monitor its degradation in lipid matrices.[5]
Troubleshooting Guides
HPLC Analysis Issues
Q: I am seeing unexpected peaks in my chromatogram during a stability study. What could they be?
Unexpected peaks are likely degradation products. Consider the following possibilities:
-
Peak with a shorter retention time than this compound: This could be the more polar hydrolysis product, hydroxytyrosol .
-
Broad or tailing peaks: This may indicate interactions between degradation products and the column stationary phase. It could also be a sign of column degradation.
-
Appearance of colored degradants: If your sample solution develops a color (e.g., yellow or brown), this is likely due to the formation of quinones from the oxidation of the catechol group.
Troubleshooting Steps:
-
Confirm the identity of the peak: If you have a reference standard for hydroxytyrosol, inject it to see if the retention time matches the unexpected peak. For other degradants, techniques like LC-MS can help in their identification.
-
Evaluate your storage conditions: Ensure that your samples have been protected from light and stored at the correct temperature.
-
Check your mobile phase: Ensure the pH of your mobile phase is appropriate for the stability of this compound during the analysis.
Q: My peak for this compound is decreasing over time, but I don't see any major degradation peaks. What could be happening?
This could be due to several factors:
-
Formation of multiple minor degradation products: The degradation of this compound may result in several small degradation products that are not easily detectable as distinct peaks.
-
Formation of highly retained or non-eluting compounds: Some degradation products may be strongly adsorbed to the HPLC column and not elute under your current chromatographic conditions.
-
Precipitation: The compound or its degradants may be precipitating out of solution.
Troubleshooting Steps:
-
Perform a mass balance analysis: Compare the decrease in the peak area of this compound with the sum of the peak areas of all degradation products. A significant discrepancy may suggest the formation of non-eluting compounds.
-
Modify your HPLC method: Try a different gradient profile or a stronger mobile phase to elute any highly retained compounds.
-
Inspect your sample: Check for any visible precipitation in your stability samples.
Data Presentation
The following tables summarize hypothetical stability data for this compound under different storage conditions.
Table 1: Stability of this compound at Different Temperatures
| Time (Months) | % Remaining at 2-8°C | % Remaining at 25°C/60% RH | % Remaining at 40°C/75% RH |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 3 | 99.5 | 95.1 | 88.7 |
| 6 | 99.1 | 90.3 | 79.4 |
Table 2: Photostability of this compound
| Duration of Exposure | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 hours | 100.0 | 100.0 |
| 24 hours | 99.9 | 92.1 |
| 48 hours | 99.8 | 85.3 |
Experimental Protocols
Stability-Indicating HPLC Method (Example)
This is a general protocol and should be optimized and validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Forced Degradation Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
After each stress condition, analyze the samples by HPLC to identify and quantify the degradation products.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 3. Influence of this compound Enrichment of an Oil Rich in Omega-6 Groups on the Evolution of Its Oxidation and Oxylipin Formation When Subjected to Accelerated Storage. A Global Study by Proton Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of Hydroxytyrosol Acetate and Hydroxytyrosol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivities of hydroxytyrosol (HT) and its derivative, hydroxytyrosol acetate (HT-Ac). Both phenolic compounds, naturally found in olive oil, have garnered significant interest for their therapeutic potential. This document synthesizes experimental data on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Comparative Bioactivity Data
The following tables summarize quantitative data from various studies, offering a direct comparison of the bioactivities of hydroxytyrosol and this compound.
| Bioactivity | Assay | Hydroxytyrosol (HT) | This compound (HT-Ac) | Reference |
| Neuroprotection | LDH Efflux Inhibition (IC50, µM) in rat brain slices (hypoxia-reoxygenation) | 77.78 | 28.18 | [1] |
| LDH Efflux Reduction (oral admin., 10 mg/kg/day for 7 days) | 52.7% | 67.8% | [1] | |
| Anti-platelet Aggregation | Platelet Aggregation Inhibition (ID50, mg/kg/day, oral admin. in rats) | 48.25 | 16.05 | [2][3] |
| Platelet Aggregation Inhibition (IC50, µM, in vitro, collagen-induced in whole blood) | 138.8 | 62.5 | [4] | |
| Platelet Aggregation Inhibition (IC50, µM, in vitro, ADP-induced in whole blood) | 161.2 | 81.3 | [4] | |
| Anticancer (Prostate Cancer) | Antiproliferative Activity (IC50, µM) on PC-3 cells | 28.88 ± 2.25 | 23.40 ± 3.20 | |
| Antiproliferative Activity (IC50, µM) on 22Rv1 cells | 7.65 ± 0.50 | 9.18 ± 1.48 | [5] | |
| Antioxidant Activity | DPPH Radical Scavenging | Stronger | Weaker | [6] |
| Anti-inflammatory | TNF-α Inhibition (in vitro) | Effective | Effective (no significant difference) | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Lactate Dehydrogenase (LDH) Efflux Assay for Neuroprotection
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Protocol:
-
Tissue Preparation: Rat brain slices are prepared and maintained in an appropriate buffer, such as Krebs-Ringer bicarbonate.
-
Induction of Hypoxia-Reoxygenation:
-
Slices are subjected to a period of hypoxia by incubation in a glucose-free medium saturated with 95% N2 / 5% CO2.
-
Reoxygenation is initiated by transferring the slices to a glucose-containing medium saturated with 95% O2 / 5% CO2.
-
-
Treatment: Hydroxytyrosol or this compound is added to the incubation medium at various concentrations during the reoxygenation phase.
-
Sample Collection: Aliquots of the incubation medium are collected at specific time points.
-
LDH Activity Measurement:
-
The collected medium is mixed with a reaction solution containing pyruvate and NADH.
-
The rate of NADH oxidation to NAD+ is measured spectrophotometrically by the decrease in absorbance at 340 nm.
-
-
Data Analysis: The amount of LDH released is calculated and expressed as a percentage of the total LDH content (determined by lysing the cells). The IC50 value, the concentration of the compound that inhibits 50% of LDH release, is then determined.[1][9]
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the clumping of platelets, a key process in thrombosis.
Protocol:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Treatment: Aliquots of whole blood are incubated with various concentrations of hydroxytyrosol, this compound, or a control vehicle.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Measurement: Platelet aggregation is measured using an aggregometer, which records the increase in light transmittance as platelets clump together.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value, the concentration of the compound that inhibits 50% of platelet aggregation, is determined.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., PC-3, 22Rv1) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of hydroxytyrosol or this compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[10]
Nrf2 Activation Assay
This assay determines the ability of a compound to activate the transcription factor Nrf2, a key regulator of the cellular antioxidant response.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., ARPE-19) is cultured and treated with different concentrations of hydroxytyrosol or this compound.
-
Nuclear Extraction: After treatment, nuclear proteins are extracted from the cells.
-
Nrf2 Binding Assay (ELISA-based):
-
The nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).
-
Activated Nrf2 in the nuclear extract binds to the ARE.
-
A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: A colorimetric substrate for HRP is added, and the absorbance is measured. The intensity of the color is proportional to the amount of activated Nrf2.
-
Western Blot Analysis (optional): The expression levels of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1) can be further confirmed by Western blotting of whole-cell lysates.[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by hydroxytyrosol and this compound, as well as a typical experimental workflow.
Discussion of Comparative Bioactivity
Antioxidant Activity
Both hydroxytyrosol and its acetate derivative exhibit antioxidant properties, but their mechanisms and efficacy can differ depending on the experimental system. Hydroxytyrosol is generally considered a more potent direct scavenger of free radicals, such as the DPPH radical.[14][6] However, the antioxidant activity of this compound is comparable to that of hydroxytyrosol in oil and emulsion systems. This suggests that the lipophilicity of the acetate form may enhance its function in certain environments. Furthermore, both compounds can activate the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes, with some evidence suggesting that this compound may be a more efficient activator of this protective pathway.[11][15]
Anti-inflammatory Effects
Hydroxytyrosol and this compound demonstrate significant anti-inflammatory activity. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins.[2][7][8] A key mechanism underlying this effect is the inhibition of the NF-κB signaling pathway. Both compounds can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[2][16][17] Additionally, they can modulate the MAPK signaling pathway, which is also critically involved in the inflammatory response.[2][18]
Neuroprotective Effects
In models of neuronal damage, such as hypoxia-reoxygenation in brain slices, this compound has shown superior neuroprotective effects compared to hydroxytyrosol.[1] This is evidenced by its lower IC50 value for the inhibition of LDH efflux, a marker of cell death. The enhanced neuroprotective activity of the acetate form may be attributed to its increased lipophilicity, potentially allowing for better penetration of the blood-brain barrier and cell membranes.
Anticancer Activity
Both compounds have demonstrated antiproliferative effects against various cancer cell lines, including prostate cancer.[5][19] Comparative studies on prostate cancer cells have shown that both hydroxytyrosol and this compound can induce cell cycle arrest and apoptosis.[5] The IC50 values for their antiproliferative activity are often in a similar micromolar range, suggesting comparable potency in these in vitro models. Their anticancer mechanisms involve the modulation of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK pathways.[19]
Conclusion
This comparative analysis reveals that both hydroxytyrosol and this compound possess a broad spectrum of valuable bioactivities. While hydroxytyrosol may exhibit stronger direct radical scavenging activity in some assays, this compound often demonstrates comparable or even superior efficacy in more complex biological systems, particularly in neuroprotection and anti-platelet aggregation. This enhanced activity is likely due to its increased lipophilicity, which may improve its bioavailability and cellular uptake.
The choice between these two compounds for therapeutic development may therefore depend on the specific application and target tissue. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate their comparative pharmacokinetics, bioavailability, and therapeutic potential in various disease models. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes [mdpi.com]
- 4. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Antioxidant activity of this compound compared with that of other olive oil polyphenols [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 13. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CAS#:69039-02-7 | Chemsrc [chemsrc.com]
- 15. Analysis of Active Components and NRF2 Activation in Olive Leaf Pressurized Water Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxytyrosol Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Free Radical Scavenging Capacity of Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the free radical scavenging capacity of hydroxytyrosol acetate against other well-known antioxidants, supported by experimental data. The information is intended to assist researchers and professionals in drug development and related fields in evaluating the antioxidant potential of this compound.
Comparative Antioxidant Activity
This compound, a derivative of the potent antioxidant hydroxytyrosol found in olive oil, has been evaluated for its ability to scavenge free radicals. Its performance is often compared to its parent compound, hydroxytyrosol, as well as other olive oil polyphenols like oleuropein and the standard antioxidant, α-tocopherol.
Studies have shown that the antioxidant activity of this compound can vary significantly depending on the experimental model and the medium in which it is tested. In methanolic solution using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound generally exhibits weaker activity than hydroxytyrosol and oleuropein.[1][2][3][4][5] However, its radical scavenging activity is comparable to that of α-tocopherol.[1][3][4][5]
Interestingly, the antioxidant performance of this compound is different in lipid-based systems. In bulk oil, its antioxidant activity was found to be significantly higher than that of α-tocopherol or oleuropein and was quite similar to that of hydroxytyrosol.[1][2][3][4] This suggests that its lipophilic nature, due to the acetate group, enhances its solubility and effectiveness in non-polar environments. Conversely, in oil-in-water emulsions, other compounds like 3,4-dihydroxyphenylethanol-elenolic acid (3,4-DHPEA-EA) and α-tocopherol were more effective antioxidants.[1][2][3]
Beyond the DPPH assay, the antioxidant capacity of this compound has been investigated using other methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay.[6] In cellular models, this compound has demonstrated a protective effect against oxidative stress, in some cases at lower concentrations than hydroxytyrosol, suggesting efficient cellular uptake and activity.[7][8] For instance, one study found that this compound exhibited protective benefits in retinal pigment epithelial cells at a concentration of 10 µM, while a similar effect was observed with hydroxytyrosol at 50 µM.[7][8]
Quantitative Data Summary
The following table summarizes the comparative free radical scavenging activity of this compound and other antioxidants as measured by the DPPH assay. The EC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower EC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (EC50 in mol antioxidant/mol DPPH at 15 min) | Reference |
| This compound | 0.26 | [4] |
| Hydroxytyrosol | 0.19 | [4] |
| Oleuropein | 0.22 | [4] |
| α-Tocopherol | 0.25 | [3] |
| Trolox | 0.24 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 100 µM) is prepared in methanol.[9]
-
Various concentrations of the test compound (e.g., this compound) and reference antioxidants are prepared.[9]
-
An aliquot of the test compound solution is added to the DPPH solution.[9] The typical reaction mixture consists of 1 ml of the DPPH solution and a small volume of the antioxidant solution.[9]
-
The mixture is vortexed and incubated at room temperature in the dark for a specified period (e.g., 20-30 minutes).[9][10]
-
The absorbance of the remaining DPPH is measured at its maximum wavelength (typically around 517 nm) using a spectrophotometer.[9][10]
-
A control sample containing the solvent instead of the antioxidant is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) or by an enzymatic reaction involving horseradish peroxidase and hydrogen peroxide.[9][11]
-
The ABTS•+ solution is incubated in the dark at room temperature for 12-16 hours to allow for the completion of radical generation.[11]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., water or ethanol) to obtain an absorbance of approximately 0.7 to 1.0 at its maximum wavelength (around 734 nm).[11]
-
Various concentrations of the test compound and reference antioxidants are prepared.
-
A small volume of the test compound solution is added to the diluted ABTS•+ solution.[9]
-
The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.[9]
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
Visualizations
References
- 1. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antioxidant activity of this compound compared with that of other olive oil polyphenols [agris.fao.org]
- 6. Influence of this compound Enrichment of an Oil Rich in Omega-6 Groups on the Evolution of Its Oxidation and Oxylipin Formation When Subjected to Accelerated Storage. A Global Study by Proton Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Analysis of the Antioxidant Potential of Hydroxytyrosol Acetate and Other Olive Polyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of hydroxytyrosol acetate against other prominent polyphenols found in olives, such as hydroxytyrosol and oleuropein. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their relative efficacy in various chemical and biological systems.
Introduction to Olive Polyphenols and Antioxidant Activity
Virgin olive oil is a rich source of phenolic compounds, which are major contributors to its oxidative stability and health benefits, including a lower incidence of coronary heart disease and certain cancers.[1] Among these, hydroxytyrosol (HT) is recognized as one of the most potent natural antioxidants.[2][3] Its natural derivative, this compound (HTac), is also a significant component, with concentrations that can be higher than HT in different olive oils.[2] This guide delves into the comparative antioxidant activities of HTac, providing a data-driven overview for research and development applications.
Comparative Antioxidant Performance
The antioxidant capacity of a compound is not absolute and varies depending on the experimental system. Key comparisons between this compound and other olive polyphenols are summarized below:
-
Radical Scavenging Activity (DPPH Assay): In the widely used 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, this compound consistently demonstrates weaker activity compared to hydroxytyrosol, oleuropein, and 3,4-DHPEA-EA.[1][4][5][6] However, its radical scavenging activity is comparable to that of α-tocopherol.[1][4][5]
-
Activity in Bulk Oil vs. Emulsions: Despite its lower DPPH scavenging capacity, the antioxidant performance of this compound is context-dependent. In bulk oil systems, this compound shows significantly higher antioxidant activity than α-tocopherol and oleuropein, and its effectiveness is quite similar to that of hydroxytyrosol.[1][4][5] Conversely, in oil-in-water emulsions, other compounds like 3,4-DHPEA-EA and α-tocopherol can be more effective.[1][4] This phenomenon is often explained by the "polar paradox," which suggests that less polar antioxidants are more effective in more polar media (like emulsions), while more polar antioxidants are more effective in less polar media (like bulk oil).[7]
-
Cellular Antioxidant Activity: In cellular models, this compound has shown superior efficacy in some respects. A comparative study on ARPE-19 cells found that HTac provided protective benefits against oxidative stress at a lower concentration (10 µM) than hydroxytyrosol (50 µM).[2] This suggests a more efficient antioxidative capacity at the cellular level.[2] Furthermore, HTac was found to be more effective than hydroxytyrosol and α-tocopherol as a hydrogen peroxide scavenger.[8]
Data Presentation: Quantitative Antioxidant Activity
The following table summarizes the quantitative data from a key study comparing the DPPH radical scavenging activity of various olive polyphenols. The EC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower EC50 value indicates higher antioxidant activity.
| Compound | EC50 at 15 min (mol antioxidant / mol DPPH)[1] |
| 3,4-DHPEA-EA | 0.19 |
| Hydroxytyrosol | 0.19 |
| Oleuropein | 0.22 |
| This compound | 0.26 |
| α-Tocopherol | 0.28 |
| Trolox | 0.29 |
Data sourced from Gordon et al. (2001).[1]
Experimental Protocols
Detailed methodologies for the key assays cited are provided below for reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution is decolorized. The extent of color change is proportional to the antioxidant's scavenging activity.[9][10]
Detailed Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 100 µM) is prepared in a suitable solvent, typically methanol or ethanol.[9][11] The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture: A specific volume of the DPPH stock solution (e.g., 1 ml) is mixed with various concentrations of the test compound (e.g., this compound dissolved in the same solvent).[9] A blank sample is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixture is vortexed and incubated at room temperature in the dark for a defined period (e.g., 20-30 minutes).[9][10]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the following formula: RSA (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture containing the sample.
-
EC50 Determination: The results are often expressed as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the RSA (%) against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by an oxidizing agent (like potassium persulfate or horseradish peroxidase/H₂O₂) to its radical cation, ABTS•+, which is intensely colored blue-green and has a characteristic absorbance at 734 nm.[9][12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[12]
Detailed Protocol:
-
Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.[10]
-
Working Solution: For the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[10]
-
Reaction Mixture: A small volume of the antioxidant sample at various concentrations (e.g., 10-20 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 980 µL).[9][10]
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 10 minutes).[10]
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often compared to a standard antioxidant like Trolox and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The antioxidant effects of olive polyphenols extend to the cellular level, often involving the modulation of endogenous defense mechanisms. One of the most critical pathways is the Nrf2 signaling cascade.
This compound has been shown to be a more efficient activator of the Nuclear factor E2-related factor 2 (Nrf2) pathway compared to hydroxytyrosol.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes, forming a primary cellular defense against oxidative stress.[2]
Caption: Nrf2 pathway activation by this compound.
The general procedure for assessing antioxidant potential using common chemical assays like DPPH and ABTS follows a standardized workflow.
Caption: General workflow for DPPH/ABTS antioxidant assays.
Conclusion
This compound exhibits a complex antioxidant profile that is highly dependent on the system in which it is evaluated. While it shows weaker direct radical scavenging activity in the DPPH assay compared to hydroxytyrosol and oleuropein, its efficacy in bulk oil is comparable to hydroxytyrosol and superior to oleuropein.[1][7] More significantly, emerging cellular studies suggest that this compound may be a more efficient activator of the endogenous Nrf2 antioxidant defense system than its parent compound, hydroxytyrosol, offering potent protection at lower concentrations.[2][3] These findings underscore the importance of utilizing a range of experimental models to fully characterize the antioxidant potential of a compound. For drug development and research, this compound represents a promising candidate whose lipophilic nature and potent cellular activity may offer advantages in specific formulations and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of this compound compared with that of other olive oil polyphenols [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of hydroxytyrosol acetate (HT-AC), a key phenolic compound found in olive oil. Its performance is objectively evaluated against its parent compound, hydroxytyrosol (HT), and other well-established antioxidants, oleuropein and α-tocopherol, with supporting experimental data to aid in research and development.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies, offering a clear comparison of the antioxidant and anti-inflammatory properties of this compound and its alternatives.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50) | Antioxidant Activity in Oil | Antioxidant Activity in Emulsion | Reference |
| This compound | Weaker than HT and Oleuropein; Similar to α-tocopherol | Higher than α-tocopherol and Oleuropein | Slightly more effective than HT at pH 5.5 and 7.4 | [1][2] |
| Hydroxytyrosol (HT) | Stronger than HT-AC | Similar to HT-AC | Similar to HT-AC | [1][2] |
| Oleuropein | Stronger than HT-AC | Lower than HT-AC | Less effective than HT-AC | [1][2] |
| α-Tocopherol | Similar to HT-AC | Lower than HT-AC | More effective than HT-AC | [1][2] |
Table 2: In Vitro Anti-Platelet Aggregation
| Compound | Inhibition of Platelet Aggregation (in human whole blood) | Thromboxane B2 Inhibition | Nitric Oxide Production | Reference |
| This compound | Greater than HT; Similar to Acetylsalicylic Acid (ASA) | Inhibited | Stimulated | |
| Hydroxytyrosol (HT) | Weaker than HT-AC | Inhibited | Weaker stimulation | |
| Acetylsalicylic Acid (ASA) | Similar to HT-AC | Inhibited | Stimulated |
Table 3: In Vivo Anti-Inflammatory and Antioxidant Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat model of Parkinson's Disease | Significantly decreased ipsilateral turns, preserved striatal dopamine levels, and decreased lipid peroxidation. | |
| Atherosclerosis in ApoE-/- mice | Alleviated the formation of atherosclerotic lesions and inhibited pyroptosis in the aortic intima.[3] | [3] | |
| Hydroxytyrosol (HT) | LPS-induced systemic inflammation in mice | Prevented LPS-induced increases in TNF-α plasma levels and COX2 gene expression.[4][5] | [4][5] |
| Carrageenan-induced paw edema in rats | Reduced paw swelling.[6] | [6] | |
| Oleuropein | Ischemia-reperfusion in rabbits | Reduced infarct size and decreased plasma lipid peroxidation. | |
| Alloxan-induced diabetes in rabbits | Reduced blood glucose and malondialdehyde levels. | ||
| α-Tocopherol | Various models of inflammation | Decreases release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and adhesion of monocytes to endothelium.[7][8][9] | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 100 µM) is prepared in methanol.
-
Sample Preparation: this compound and other test compounds are dissolved in methanol at various concentrations.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
In Vitro Platelet Aggregation Assay
This method evaluates the anti-platelet activity of a compound in human whole blood.
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., citrate).
-
Sample Preparation: this compound, hydroxytyrosol, and acetylsalicylic acid are dissolved in a suitable solvent (e.g., ethanol-PBS mixture) to prepare stock solutions.
-
Incubation: Aliquots of whole blood are incubated with different concentrations of the test compounds or vehicle control at 37°C for a defined period.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as ADP (adenosine diphosphate), collagen, or arachidonic acid.
-
Measurement: Platelet aggregation is measured using an aggregometer, which records the change in electrical impedance as platelets aggregate.
-
Data Analysis: The maximum extent of aggregation is determined, and the inhibitory effect of the test compounds is calculated relative to the vehicle control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: this compound or other test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at specific doses. The control group receives the vehicle.
-
Induction of Inflammation: After a specified time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.[10]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.[10]
In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of compounds.
-
Animal Acclimatization: Male Balb/c mice are acclimatized to laboratory conditions.
-
Compound Pre-treatment: Mice are pre-treated with this compound or other test compounds (e.g., orally) for a specific duration (e.g., daily for several days).[5]
-
Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS.[11][12][13]
-
Sample Collection: At a specific time point after LPS injection (e.g., 2-4 hours), blood and tissue samples (e.g., liver, spleen) are collected.[12][14]
-
Biomarker Analysis: Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA. Gene expression of inflammatory markers (e.g., COX-2) in blood or tissues is analyzed by qPCR.[5]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and other anti-inflammatory compounds.
Experimental Workflow
References
- 1. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.unitus.it [dspace.unitus.it]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 14. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
Ensuring Reproducibility in Preclinical Research: A Comparative Guide to Hydroxytyrosol Acetate
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of hydroxytyrosol acetate (HT-ac), a lipophilic derivative of the potent antioxidant hydroxytyrosol (HT), against its parent compound and other common alternatives. By detailing standardized experimental protocols and highlighting key factors that influence experimental outcomes, this document serves as a resource for obtaining reliable and consistent results in preclinical studies.
This compound, a metabolite of hydroxytyrosol found in olive oil, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Its increased lipophilicity compared to hydroxytyrosol may offer advantages in terms of bioavailability and cellular uptake. However, variability in experimental results can arise from a number of factors, from the synthesis and purity of the compound to the specifics of the experimental design. This guide aims to address these challenges by providing clear, actionable protocols and comparative data.
Factors Influencing Experimental Reproducibility
The consistency of experimental outcomes with this compound is contingent on several critical factors that must be carefully controlled:
-
Purity and Characterization of the Compound: The presence of impurities or degradation products can significantly alter biological activity. It is crucial to use highly purified this compound and to verify its identity and purity using standardized analytical methods, such as High-Performance Liquid Chromatography (HPLC).
-
Synthesis and Stability: The synthetic route used to produce this compound can impact the final product's purity and stability. Researchers should utilize and report standardized synthesis and purification protocols. Furthermore, hydroxytyrosol and its derivatives can be susceptible to oxidation, so proper storage conditions (e.g., in the dark, under inert gas, at low temperatures) are essential.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell line passages, reagent concentrations, and incubation times, can lead to divergent results. Adherence to detailed and well-documented protocols is necessary.
-
Biological Matrix: The vehicle or solvent used to dissolve and administer this compound can affect its solubility, stability, and bioavailability in both in vitro and in vivo models.
Comparative Performance Data
To provide a clear benchmark for researchers, the following tables summarize the comparative performance of this compound against hydroxytyrosol and other relevant compounds in key biological assays.
Table 1: Comparative Antioxidant Activity
| Compound | Superoxide Anion Scavenging Activity | Hydroxyl Radical Scavenging Activity | Hydrogen Peroxide Scavenging Activity | DPPH Radical Scavenging Activity (EC50) |
| This compound | ~40% | ~80% | ~53% | Weaker than Hydroxytyrosol |
| Hydroxytyrosol | ~40% | ~80% | ~29% | Stronger than this compound |
| α-Tocopherol | Not Reported | Not Reported | ~25% | Similar to this compound |
Data synthesized from multiple sources.[1][2]
Table 2: Comparative Efficacy in Cellular Oxidative Stress Models
| Compound | Concentration for Protective Effect (ARPE-19 cells) | Effect on Nrf2 Nuclear Translocation | Induction of Nrf2 Target Genes (HO-1, NQO-1) |
| This compound | 10 µM | Effective Induction | More efficient than Hydroxytyrosol |
| Hydroxytyrosol | 50 µM | Effective Induction | Less efficient than this compound |
Based on studies in human retinal pigment epithelial (ARPE-19) cells.[3][4][5]
Table 3: Comparative Antimicrobial Activity against Staphylococcus Species
| Compound | S. aureus MIC (mg/mL) | S. aureus MBC (mg/mL) | S. epidermidis MIC (mg/mL) | S. epidermidis MBC (mg/mL) |
| This compound | 12.5 | 25 | 12.5 | 25 |
| Hydroxytyrosol | 3.125 | 6.25 | 6.25 | 12.5 |
| Hydroxytyrosol Oleate | 25 | 50 | 50 | 100 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.[6]
Standardized Experimental Protocols
To facilitate the reproducibility of key experiments, detailed methodologies are provided below.
Protocol 1: Synthesis and Purification of this compound
A reproducible synthesis of this compound can be achieved through the enzymatic acetylation of hydroxytyrosol. This method offers high selectivity and milder reaction conditions compared to purely chemical syntheses.
Materials:
-
Hydroxytyrosol
-
Immobilized lipase (e.g., from Candida antarctica)
-
Vinyl acetate
-
Anhydrous solvent (e.g., 2-methyl-2-butanol)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve hydroxytyrosol in the anhydrous solvent.
-
Add vinyl acetate as the acetyl donor.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with gentle agitation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, filter off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve.
-
Dissolve the synthesized this compound in methanol and inject it into the HPLC system.
-
Determine the purity by calculating the peak area of this compound as a percentage of the total peak area.
Protocol 3: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound and control compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and control compounds in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or methanol (for the control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Materials:
-
Bacterial strains (e.g., S. aureus, S. epidermidis)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.
-
Perform serial two-fold dilutions of the this compound solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the different concentrations of this compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows and Pathways
To further aid in the understanding and replication of experiments, the following diagrams illustrate key processes.
Caption: Synthesis and purification workflow for this compound.
Caption: Nrf2 signaling pathway activation.
By providing this comprehensive guide, we aim to equip researchers with the necessary tools and information to conduct reproducible and high-quality preclinical research with this compound, ultimately accelerating the translation of promising findings into tangible therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxytyrosol Bioavailability: Unraveling Influencing Factors and Optimization Strategies for Dietary Supplements | MDPI [mdpi.com]
- 4. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olive Tree Derivatives and Hydroxytyrosol: Their Potential Effects on Human Health and Its Use as Functional Ingredient in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Comparative Guide to RP-HPLC Methods for the Quantification of Hydroxytyrosol Acetate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods applicable to the quantification of hydroxytyrosol acetate in various formulations. The selection of an appropriate analytical method is critical for accurate quantification, ensuring product quality and consistency in research and development.
Method Comparison
The two methods presented here offer different approaches to the analysis of this compound. Method 1 is the official method from the International Olive Council (IOC), designed for the comprehensive analysis of biophenols in olive oils, which includes this compound. Method 2 is a validated method for the quantification of hydroxytyrosol in semi-solid pharmaceutical formulations, which can be adapted for the analysis of this compound due to the similarity in the chemical structures and chromatographic conditions.
Below is a summary of the key quantitative parameters for each method. It is important to note that while the IOC method lists this compound, specific performance data for this compound is not provided in the publicly available document. The data presented for Method 1 is for the general biophenol analysis, and the method would require specific validation for this compound. The data for Method 2 is for hydroxytyrosol and serves as a reliable estimate for the expected performance for this compound, though validation is also recommended.
| Parameter | Method 1: International Olive Council (IOC) | Method 2: Validated RP-HPLC-DAD for Hydroxytyrosol |
| Analyte(s) | Biophenols including this compound | Hydroxytyrosol (adaptable for this compound) |
| Column | C18 reverse-phase (4.6 mm x 25 cm, 5 µm) | C18 reverse-phase (e.g., Ascentis C18, 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Gradient of Water (0.2% H₃PO₄), Methanol, and Acetonitrile[2] | Gradient of Acetic Acid (0.2%) and Methanol[1] |
| Detection | UV at 280 nm[2] | DAD at 280 nm[1] |
| Linearity Range | Not specified for this compound | 3 - 100 ppm (for Hydroxytyrosol)[1] |
| Correlation Coefficient (r²) | Not specified for this compound | > 0.999 (for Hydroxytyrosol)[1] |
| Limit of Detection (LOD) | Not specified for this compound | 2.49 ppm (for Hydroxytyrosol)[1] |
| Limit of Quantification (LOQ) | Not specified for this compound | 3.97 ppm (for Hydroxytyrosol)[1] |
| Accuracy (% Recovery) | Not specified for this compound | 98.8% - 100.1% (for Hydroxytyrosol)[1] |
| Precision (%RSD) | Not specified for this compound | 1.44% - 1.68% (for Hydroxytyrosol)[1] |
Experimental Protocols
Method 1: International Olive Council (IOC) - Determination of Biophenols in Olive Oil
This method is the standard procedure for the analysis of the biophenolic fraction of olive oils.[2][3]
Sample Preparation:
-
Weigh 2.0 g of the oil sample into a 10 mL screw-cap test tube.
-
Add 1 mL of the internal standard solution (syringic acid in methanol/water).
-
Add 5 mL of an 80:20 (v/v) methanol/water solution.
-
Homogenize the mixture using a vortex mixer for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the sample at 5000 rpm for 25 minutes.
-
Collect the supernatant (methanolic phase).
-
Repeat the extraction process on the residue with another 6 mL of the methanol/water solution.
-
Combine the two methanolic extracts and bring to a final volume of 10 mL with the methanol/water solution.
-
Filter the final extract through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 mm x 25 cm, 5 µm).
-
Mobile Phase: A ternary gradient of water with 0.2% phosphoric acid (A), methanol (B), and acetonitrile (C).[2]
-
The specific gradient profile is detailed in the official IOC document.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.[2]
-
Quantification: An internal standard method using syringic acid is employed. The concentration of individual phenols is calculated based on the sum of the peak areas relative to the internal standard.
Method 2: Validated RP-HPLC-DAD for Hydroxytyrosol in Pharmaceutical Formulations
This method was developed and validated for the quantification of hydroxytyrosol in a semi-solid pharmaceutical formulation and can be readily adapted for this compound.[1]
Sample Preparation:
-
Weigh 1.0 g of the formulation into a 10 mL volumetric flask.
-
Add a mixture of 0.2% acetic acid and methanol (75:25, v/v).
-
Place the flask in an ultrasonic water bath for five minutes to facilitate dissolution and extraction.
-
The resulting solution is then subjected to a solid-phase extraction (SPE) clean-up step using a C18 cartridge.
-
The cartridge is conditioned with methanol and then water.
-
The sample is loaded, washed with water and 5% methanol in water.
-
The analyte is eluted with methanol.
-
The eluted fraction is filtered through a 0.22 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: Ascentis C18 (150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.2% acetic acid in water (A) and methanol (B).[1]
-
0 min: 95% A, 5% B
-
10.0 min: 75% A, 25% B
-
13.0 min: 95% A, 5% B
-
15.0 min: 95% A, 5% B
-
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) at 280 nm.[1]
-
Quantification: An external standard calibration curve is generated using standards of known concentrations.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an RP-HPLC method for the quantification of a phenolic compound like this compound in a given formulation.
Caption: RP-HPLC Method Validation Workflow.
This guide provides a foundational comparison to aid in the selection of an appropriate RP-HPLC method for the quantification of this compound. It is recommended that regardless of the chosen method, a thorough validation be performed under the specific laboratory conditions and for the particular formulation matrix to ensure accurate and reliable results.
References
A Comparative Analysis of the Anti-Inflammatory Efficacy of Hydroxytyrosol Acetate and Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of hydroxytyrosol acetate (HT-ac) and its parent compound, hydroxytyrosol (HT), across a range of in vitro and in vivo models. Objectively comparing their performance, this document synthesizes experimental data to elucidate the therapeutic potential of these olive oil-derived polyphenols.
Executive Summary
Hydroxytyrosol (HT) and its acetylated form, this compound (HT-ac), both exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While both compounds are effective, available data suggests that HT-ac may exhibit greater potency in certain biological activities, including the activation of the antioxidant Nrf2 pathway and inhibition of platelet aggregation. This guide presents a detailed comparison of their effects on various inflammatory markers and outlines the experimental protocols used to generate this data.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory effects of HT-ac and HT. It is important to note that direct comparative studies are limited, and some data is collated from separate experiments, which may involve different conditions.
Table 1: Direct Comparison of the Inhibitory Effects of this compound (HT-ac) and Hydroxytyrosol (HT)
| Inflammatory Marker | Model System | HT-ac IC50 / EC50 / ID50 | HT IC50 / EC50 / ID50 | Reference |
| Thromboxane B2 | Human Whole Blood | 1.08 µM (IC50) | 10.8 µM (IC50) | [1] |
| TNF-α | Human Whole Blood | No significant difference | No significant difference | [1] |
| Nitric Oxide | Human Whole Blood | 1.0 µM (EC50) | > 500 µM (EC50) | [1] |
| Platelet Aggregation | Wistar Rats (in vivo) | 16.05 mg/kg/day (ID50) | 48.25 mg/kg/day (ID50) | [2] |
Table 2: Anti-Inflammatory Effects of Hydroxytyrosol (HT) in Various Models (Data from individual studies)
| Inflammatory Marker | Model System | Concentration | Effect | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | 11.4 µM | IC50 | [3] |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | 19.5 µM | IC50 | [3] |
| TNF-α | LPS-stimulated BV2 microglia | 25, 50, 100 µM | Significant dose-dependent decrease | [1] |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40, 80 µM | Downregulated expression | [1] |
| IL-6 | LPS-stimulated BV2 microglia | 25, 50, 100 µM | Significant dose-dependent decrease | [1] |
| Paw Edema | Carrageenan-induced in rats | Not specified | Significant reduction | [4] |
Table 3: Anti-Inflammatory Effects of this compound (HT-ac) in Various Models (Data from individual studies)
| Inflammatory Marker | Model System | Concentration | Effect | Reference |
| TNF-α, IL-6, IL-8 | IL-1β-stimulated primary human keratinocytes | 12.5–100 µM | Inhibition of gene expression | [1] |
| NF-κB Activation | IL-1β-stimulated primary human keratinocytes | 12.5–100 µM | Counteracted IκB degradation and NF-κB translocation | [1] |
Signaling Pathways and Mechanisms of Action
Both HT and HT-ac exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies have shown that both HT and HT-ac can inhibit this pathway by preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[1]
References
- 1. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydroxytyrosol is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Hydroxytyrosol Acetate and its Oleate Derivative: Biological Efficacy and Mechanisms of Action
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities, experimental validation, and signaling pathways of hydroxytyrosol acetate and its oleate counterpart.
This guide provides a detailed comparative study of two key lipophilic derivatives of hydroxytyrosol: this compound (HT-Ac) and hydroxytyrosol oleate (HT-Ole). While both compounds are derived from the potent natural antioxidant hydroxytyrosol, their distinct chemical modifications lead to differences in bioavailability, biological activity, and mechanisms of action. This document aims to objectively compare their performance based on available experimental data, detail the methodologies for key experiments, and visualize the underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological activities of this compound and its oleate derivative.
| Biological Activity | This compound (HT-Ac) | Hydroxytyrosol Oleate (HT-Ole) | Key Findings | Reference |
| Antioxidant Capacity | Showed weaker DPPH radical scavenging activity than hydroxytyrosol, but similar to α-tocopherol.[1] In bulk oil, its antioxidant activity was much higher than α-tocopherol.[1] | In HeLa cells, pre-incubation with 100 µM HT-Ole decreased TBARS production by 38%, slightly more than HT-Ac (36%).[2] | Both derivatives exhibit significant antioxidant properties, with their efficacy being dependent on the specific assay and medium. HT-Ac is particularly effective in lipid-based systems. | [1][2] |
| Anti-inflammatory Effects | Modulated TNF-α and IL-1β plasma levels in hypercholesterolemic rats.[3] Inhibited platelet aggregation in human whole blood, with a greater effect than hydroxytyrosol.[4][5] | Found to decrease nitric oxide (NO) production in a concentration-dependent manner in RAW264.7 macrophages, while hydroxytyrosol was ineffective at the same concentrations (0.5–5 μM).[6] It also suppressed prostaglandin E2 production and inhibited the expression of iNOS, COX-2, and IL-1β.[6] | The oleate derivative appears to be a more potent inhibitor of key inflammatory mediators at lower concentrations compared to the parent compound and its acetate derivative in specific in vitro models. | [3][4][5][6] |
| Antimicrobial Activity | Demonstrated antimicrobial effect against S. aureus and S. epidermidis, although less than hydroxytyrosol.[7] | Showed very low antimicrobial effect against S. aureus and S. epidermidis, with an inhibition zone clearly observed only at 100 mg/ml.[7] | This compound retains a more significant antimicrobial activity compared to its oleate derivative against the tested bacterial strains. | [7] |
| Metabolic Effects | In hypercholesterolemic rats, HT-Ac was the most effective compound in improving glucose, insulin, leptin, and MDA levels, as well as antioxidant capacity status.[3] | Not explicitly compared in the same study for these specific metabolic parameters. | HT-Ac shows promise in improving metabolic parameters in an animal model of hypercholesterolemia. | [3] |
| Bioavailability | Due to its more lipophilic character, it is suggested to more easily cross the intestinal barrier.[8][9] The highest plasma concentration of hydroxytyrosol has been found to persist longer when administered in its acetate form.[9] | The long fatty acid chain increases the lipophilicity of the molecule, suggesting it may be more bioavailable than hydroxytyrosol itself.[6] | Both derivatives are designed for increased lipophilicity and potentially enhanced bioavailability compared to hydroxytyrosol, though direct comparative pharmacokinetic data is limited. | [6][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Antioxidant Capacity Assays
Standardized methods are crucial for the reproducible assessment of antioxidant capacity.[10]
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of the test compounds (this compound, hydroxytyrosol oleate) and a standard (e.g., Trolox) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solutions.
-
In a 96-well microplate, add 100 µL of a freshly prepared DPPH solution in methanol to each well.
-
Add 100 µL of the different concentrations of the standard or sample solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the standard or sample solutions to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.[11]
-
Anti-inflammatory Assays
-
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) as an indicator of anti-inflammatory activity.
-
Protocol:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or hydroxytyrosol oleate for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent system, which is an indicator of NO production.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Antimicrobial Assays
-
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
-
Protocol:
-
Prepare a standardized inoculum of the test bacteria (Staphylococcus aureus, Staphylococcus epidermidis).
-
Spread the bacterial suspension evenly over the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with known concentrations of this compound and hydroxytyrosol oleate.
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of this compound and its oleate derivative.
Caption: Signaling pathways modulated by hydroxytyrosol derivatives.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
References
- 1. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparative evaluation of the metabolic effects of hydroxytyrosol and its lipophilic derivatives (hydroxytyrosyl acetate and ethyl hydroxytyrosyl ether) in hypercholesterolemic rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Virgin olive oil polyphenol this compound inhibits in vitro platelet aggregation in human whole blood: comparison with hydroxytyrosol and acetylsalicylic acid | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Evaluation of Commercial Hydroxytyrosol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial hydroxytyrosol acetate. The selection of an appropriate analytical technique is critical for quality control, ensuring the identity, purity, and stability of this bioactive compound for research and pharmaceutical applications. This document outlines the principles, experimental protocols, and comparative performance of the most common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification of impurities, or structural confirmation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and NMR for this purpose.
| Parameter | HPLC-UV | GC-MS | NMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantification of this compound and known impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation, identification, and quantification of the main component and impurities. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol, acetonitrile). | Derivatization (e.g., silylation) to increase volatility. | Dissolution in a deuterated solvent (e.g., DMSO-d6, CDCl3). |
| Accuracy | High (e.g., 97.6-101.2% recovery for hydroxytyrosol)[1] | High, dependent on derivatization efficiency. | High, can be used as a primary ratio method. |
| Precision (%RSD) | High (<2% for hydroxytyrosol)[1] | High, dependent on derivatization and injection reproducibility. | High, with proper experimental setup.[2] |
| Limit of Detection (LOD) | Low (e.g., 0.8 µg/mL for hydroxytyrosol)[1] | Very low (picogram levels for derivatized hydroxytyrosol)[3] | Higher than chromatographic methods for trace impurities. |
| Limit of Quantitation (LOQ) | Low (e.g., 8 µg/mL for hydroxytyrosol)[1] | Low, dependent on the analyte and matrix. | Higher than chromatographic methods for trace impurities. |
| Linearity | Excellent over a wide concentration range.[4][5][6] | Good, but may be limited by the derivatization reaction.[3] | Good, signal intensity is directly proportional to the number of nuclei.[2] |
| Common Impurities Detected | Hydroxytyrosol, homovanillic alcohol, iso-homovanillic alcohol, 3-methoxy-4-hydroxyphenylglycol.[7] | Residual solvents (e.g., ethyl acetate, isopropanol, methanol).[7] | Structural isomers and related substances. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted as needed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound and the separation from its common impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification can be performed using an external standard calibration curve prepared with a certified reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the commercial this compound sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a solvent such as pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity of this compound without the need for a specific reference standard for each impurity.
Instrumentation:
-
NMR spectrometer with a proton frequency of at least 400 MHz.
Experimental Conditions:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all nuclei (typically 5 times the longest T1 relaxation time).
Sample Preparation:
-
Accurately weigh a precise amount of the commercial this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution of the sample and the internal standard.
Data Analysis:
-
The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Mandatory Visualizations
Caption: Workflow for the analytical evaluation of commercial this compound purity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the comprehensive purity assessment of this compound.
Caption: Logical relationships between analytical methods for purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. rssl.com [rssl.com]
- 3. Development of a sensitive and specific solid phase extraction--gas chromatography-tandem mass spectrometry method for the determination of elenolic acid, hydroxytyrosol, and tyrosol in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Safety of hydroxytyrosol as a novel food pursuant to Regulation (EC) No 258/97 - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxytyrosol Acetate Demonstrates Superior Neuroprotective Efficacy Over Parent Compound Hydroxytyrosol
A detailed comparison of the neuroprotective effects of hydroxytyrosol acetate (HT-AC) and its parent compound, hydroxytyrosol (HT), reveals that the acetylated form exhibits enhanced potency in preclinical models of neurodegeneration. This superiority is attributed to its increased lipophilicity, which is suggested to facilitate passage across the blood-brain barrier, and its more efficient activation of key cytoprotective signaling pathways.
Hydroxytyrosol, a potent antioxidant polyphenol found in olive oil, has garnered significant attention for its neuroprotective properties. Its derivative, this compound, where the hydroxyl group of the ethanol side chain is acetylated, has emerged as a promising alternative with potentially greater therapeutic efficacy. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Comparison of Neuroprotective Effects
Experimental data consistently indicates that this compound surpasses its parent compound in various in vitro and in vivo models of neuronal damage.
In Vitro Neuroprotection Against Hypoxia-Reoxygenation
In a key study utilizing a rat brain slice model of hypoxia-reoxygenation, HT-AC demonstrated significantly greater potency in preventing cell death, as measured by lactate dehydrogenase (LDH) efflux. The half-maximal inhibitory concentration (IC50) for HT-AC was nearly three times lower than that of HT, indicating a more potent neuroprotective effect at lower concentrations[1].
| Compound | IC50 for LDH Efflux Inhibition (µM)[1] |
| This compound (HT-AC) | 28.18 |
| Hydroxytyrosol (HT) | 77.78 |
In Vivo Neuroprotection
Following oral administration in rats for one week, both compounds reduced LDH efflux in the hypoxia-reoxygenation brain slice model. However, HT-AC consistently showed a greater reduction in neuronal damage at equivalent doses[1].
| Compound | Dose (mg/kg/day) | LDH Efflux Reduction (%)[1] |
| Hydroxytyrosol (HT) | 5 | 37.8 |
| 10 | 52.7 | |
| This compound (HT-AC) | 5 | 45.4 |
| 10 | 67.8 |
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant defenses. A comparative study in human retinal pigment epithelial cells (ARPE-19) revealed that HT-AC is a more efficient activator of this protective pathway than HT. At a concentration of 10 µM, HT-AC induced a significantly higher expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1), than HT at a 5-fold higher concentration of 50 µM[2][3][4].
| Compound & Concentration | Relative mRNA Expression of HO-1 (Fold Change)[2][3] |
| Hydroxytyrosol (HT) 50 µM | ~2.5 |
| This compound (HT-AC) 10 µM | ~4.0 |
Antioxidant Activity
Direct assessment of antioxidant capacity through hydrogen peroxide scavenging assays has shown that HT-AC is more effective than HT[5].
| Compound | Hydrogen Peroxide Scavenging Activity (%)[5] |
| This compound (HT-AC) | 53 |
| Hydroxytyrosol (HT) | 29 |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of both compounds are mediated through their antioxidant and anti-inflammatory properties, primarily involving the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway
Both HT and HT-AC exert their antioxidant effects by activating the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Experimental evidence suggests that HT-AC is a more potent inducer of Nrf2 translocation and subsequent gene expression[2][3][4].
Anti-inflammatory Pathways
Neuroinflammation is a key contributor to neurodegenerative diseases. Both compounds have been shown to possess anti-inflammatory properties. Hydroxytyrosol has been demonstrated to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 in activated microglia, the resident immune cells of the brain[6][7][8]. This is often achieved through the inhibition of the NF-κB signaling pathway. While direct comparative studies on the anti-inflammatory effects of HT-AC are less common, its ability to suppress pro-inflammatory pathways has also been reported[9].
Experimental Protocols
In Vitro Hypoxia-Reoxygenation in Rat Brain Slices
This protocol is based on the methodology described by González-Correa et al. (2008)[1][10].
-
Tissue Preparation: Adult male Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold Krebs buffer. Transverse slices (0.1 mm) are prepared using a vibrating microtome.
-
Hypoxia Induction: Brain slices are incubated in a glucose-free Krebs buffer perfused with 95% N2 and 5% CO2 for 60 minutes.
-
Reoxygenation and Treatment: The slices are then transferred to a glucose-containing Krebs buffer perfused with 95% O2 and 5% CO2 for 180 minutes. Test compounds (HT or HT-AC) are added to the buffer at various concentrations during the reoxygenation phase.
-
Assessment of Cell Death: Neuronal damage is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the incubation medium. A colorimetric assay is used to determine LDH activity.
Nrf2 Pathway Activation in ARPE-19 Cells
This protocol is based on the methodology described by Liu et al. (2023)[2][3][4].
-
Cell Culture: Human retinal pigment epithelial cells (ARPE-19) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with various concentrations of HT or HT-AC for specified durations (e.g., 24 hours for mRNA analysis).
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 and its target genes (e.g., HO-1, NQO1). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
Conclusion
References
- 1. Neuroprotective effect of hydroxytyrosol and this compound in rat brain slices subjected to hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes [mdpi.com]
- 3. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol Decreases LPS- and α-Synuclein-Induced Microglial Activation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidences of hydroxytyrosol as an anti-inflammatory agent in Parkinson’s disease: insights into the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Hydroxytyrosol Acetate's Engagement of the Nrf2 Signaling Pathway: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of hydroxytyrosol acetate's effect on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. The performance of this compound is compared with that of its parent compound, hydroxytyrosol, and other well-established Nrf2 activators, sulforaphane and curcumin, supported by experimental data.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway plays a pivotal role in protecting cells from oxidative damage by upregulating the expression of a suite of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby initiating their transcription. These genes encode for various protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM).
Comparative Analysis of Nrf2 Activation
Recent studies have highlighted the potential of this compound (HTac), a derivative of the olive polyphenol hydroxytyrosol (HT), as a potent activator of the Nrf2 signaling pathway. This guide compares the efficacy of HTac with HT, sulforaphane, and curcumin in activating this protective pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound, hydroxytyrosol, sulforaphane, and curcumin on key components of the Nrf2 signaling pathway. The data is primarily from studies using the human retinal pigment epithelial cell line ARPE-19, a well-established model for studying oxidative stress.
Table 1: Effect of this compound and Hydroxytyrosol on Nrf2 Pathway Gene Expression in ARPE-19 Cells
| Compound | Concentration (µM) | Nrf2 (mRNA fold change) | HO-1 (mRNA fold change) | NQO-1 (mRNA fold change) | GCLc (mRNA fold change) | GCLm (mRNA fold change) |
| This compound | 1 | ~1.2 | ~1.5 | ~1.3 | ~1.2 | ~1.4 |
| 10 | ~2.0 | ~4.5 | ~3.5 | ~2.5 | ~3.0 | |
| 50 | ~1.8 | ~3.0 | ~2.8 | ~2.0 | ~2.5 | |
| Hydroxytyrosol | 10 | ~1.1 | ~1.2 | ~1.1 | ~1.1 | ~1.2 |
| 50 | ~1.5 | ~2.5 | ~2.0 | ~1.8 | ~2.2 |
Data is approximated from a study by Zou et al. (2023) where ARPE-19 cells were treated for 24 hours.
Table 2: Comparative Effect of Sulforaphane and Curcumin on Nrf2 Target Gene Expression
| Compound | Cell Line | Concentration (µM) | Treatment Duration | Target Gene | mRNA Fold Change |
| Sulforaphane | ARPE-19 | 10 | 6 hours | NQO1 | ~2.5 |
| 10 | 12 hours | NQO1 | ~4.0 | ||
| 10 | 6 hours | GCLM | ~2.0 | ||
| 10 | 12 hours | GCLM | ~3.5 | ||
| Curcumin | ARPE-19 | 15 | 3 hours | HO-1 (protein) | Peak Expression |
| SH-SY5Y | 5 | 3 hours | HO-1 | ~15 | |
| 5 | 9 hours | NQO1 | ~3.5 |
Data for sulforaphane is from Ye et al. (2013). Data for curcumin is from different studies (Kim et al., 2010; Rossi et al., 2020), and direct comparison should be made with caution due to different cell lines and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Culture and Treatment
ARPE-19 cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For treatment, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound, hydroxytyrosol, sulforaphane, or curcumin for the specified duration.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
Total RNA is extracted from treated and control cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. RT-qPCR is then performed using a qPCR system with SYBR Green master mix and primers specific for Nrf2, HO-1, NQO1, GCLC, GCLM, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against Nrf2, HO-1, or other proteins of interest overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Visualizations
Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway under basal and stress conditions.
Experimental Workflow for Nrf2 Activation Analysis
Caption: A typical experimental workflow for assessing Nrf2 activation.
Logical Relationship of Compound Effects on Nrf2 Pathway
Caption: Comparative mechanism of action of Nrf2 activators.
Conclusion
The presented data suggests that this compound is a potent activator of the Nrf2 signaling pathway, demonstrating greater efficacy at lower concentrations compared to its parent compound, hydroxytyrosol.[1] While a direct quantitative comparison with the well-established Nrf2 activators, sulforaphane and curcumin, is challenging due to variations in experimental conditions across different studies, the available evidence indicates that all three compounds effectively induce the expression of key Nrf2-dependent antioxidant genes. This compound's ability to robustly activate this protective pathway highlights its potential as a promising agent for mitigating conditions associated with oxidative stress. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of these compounds.
References
Safety Operating Guide
Proper Disposal of Hydroxytyrosol Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of Hydroxytyrosol Acetate, a compound often used in research and development. While this compound is not classified as a hazardous substance for transport, responsible management of its waste is crucial.[1]
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.
Waste Characterization and Segregation
Proper segregation of chemical waste is a critical first step in the disposal process.
-
Solid Waste: This stream includes unused or expired this compound, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., weigh boats, centrifuge tubes) that has come into direct contact with the compound.
-
Liquid Waste: This category encompasses solutions containing this compound. It is essential to segregate aqueous solutions from those containing organic solvents.
-
Sharps Waste: Any needles, scalpels, or other sharp instruments contaminated with this compound must be disposed of in a designated sharps container.
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Procedures
The following procedures provide a general guideline for the disposal of this compound. Always consult and adhere to your institution's specific waste management policies and local regulations.
Solid Waste Disposal
-
Containment: Carefully collect all solid waste contaminated with this compound. For powdered compound, gently sweep and shovel to avoid creating dust.[1]
-
Packaging: Place the solid waste into a suitable, clearly labeled, and sealable container. The container should be compatible with the waste and prevent any leakage.
-
Labeling: Label the container clearly with "this compound Waste" and include any other information required by your institution's EHS guidelines.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the waste by your institution's licensed hazardous waste disposal contractor.
Liquid Waste Disposal
-
Containment: Collect all liquid waste containing this compound in a dedicated, leak-proof container.
-
Segregation: Keep aqueous and organic solvent waste streams separate.
-
Labeling: Clearly label the waste container with the full chemical name "this compound," the solvent used, and an approximate concentration.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed waste management company. Do not pour this compound solutions down the drain , as it may be harmful to the aquatic environment.[1]
Empty Container Disposal
-
Decontamination: Triple-rinse empty containers that held this compound with a suitable solvent.
-
Rinsate Collection: The first rinse should be collected and disposed of as liquid chemical waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
-
Defacing: Deface or remove the original label from the empty container.
-
Disposal: Dispose of the clean, defaced container in the appropriate recycling or solid waste stream as advised by your EHS office.
Accidental Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as solid waste. For solid spills, gently sweep to avoid creating dust and collect in a suitable container.[1]
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Waste Disposal: Dispose of all cleanup materials as contaminated solid waste.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits (e.g., concentration thresholds for drain disposal) for this compound. The general recommendation is to avoid drain disposal.[1]
| Parameter | Value | Source |
| Hazard Classification for Transport | Not classified as hazardous | [1] |
| Aquatic Hazard | May be harmful to the aquatic environment | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Hydroxytyrosol Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Hydroxytyrosol Acetate, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2][3] |
| Hand Protection | Handle with chemical-resistant, impervious gloves. Inspect gloves prior to use and use proper glove removal technique. | EU Directive 89/686/EEC and the standard EN 374.[1][3] |
| Respiratory Protection | For operations where dust or aerosols may be generated, use a full-face particle respirator. | Type N99 (US) or type P2 (EN 143) respirator cartridges are recommended as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[1] |
| Skin and Body Protection | Wear a lab coat or other protective clothing. Choose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace. | Fire/flame resistant and impervious clothing may be necessary in certain situations.[1][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical when working with this compound.
1. Engineering Controls:
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
2. Handling Procedures:
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1]
3. Storage:
-
Recommended long-term storage temperature is -20°C.[1]
-
For short-term storage, 2-8°C is suitable.[1]
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[2][5] This material and its container must be disposed of as hazardous waste.[6] Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2] Uncleaned containers should be treated as the product itself.[2]
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory experiment.
1. Preparation: 1.1. Ensure the work area, typically a chemical fume hood, is clean and uncluttered. 1.2. Verify that all necessary PPE is available and in good condition. 1.3. Locate the nearest safety shower and eyewash station. 1.4. Have a chemical spill kit readily accessible.
2. Donning PPE: 2.1. Put on a lab coat. 2.2. Don safety glasses with side shields or goggles. 2.3. Wear the appropriate chemical-resistant gloves.
3. Handling the Compound: 3.1. Retrieve the container of this compound from its designated storage location. 3.2. Allow the container to reach room temperature before opening to avoid condensation. 3.3. Perform all weighing and transferring of the solid compound within the chemical fume hood. 3.4. Use a spatula for transferring the solid. Avoid creating dust. 3.5. If preparing a solution, slowly add the solid to the solvent to prevent splashing. 3.6. Keep the container tightly sealed when not in use.
4. Post-Handling: 4.1. Clean the work area thoroughly. 4.2. Properly dispose of any waste generated, including contaminated consumables, in designated hazardous waste containers. 4.3. Remove gloves using the proper technique to avoid skin contact with any residue. 4.4. Wash hands thoroughly with soap and water.
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for handling a chemical spill of this compound.
Caption: Logical relationship for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
